molecular formula C5H11Br2N B2988665 3-(Bromomethyl)-1-methylazetidine hydrobromide CAS No. 2418695-92-6

3-(Bromomethyl)-1-methylazetidine hydrobromide

Cat. No.: B2988665
CAS No.: 2418695-92-6
M. Wt: 244.958
InChI Key: PDWZMEZIWPFSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-1-methylazetidine hydrobromide (CAS 2418695-92-6) is a versatile chemical building block of significant interest in medicinal chemistry and peptide engineering. Its primary research application lies in its role as a bifunctional linker for peptide macrocyclization, a technique used to constrain peptide structures into specific conformations . This conformational constraint is a critical strategy for developing peptides with enhanced binding affinity, improved stability against proteolytic degradation, and increased cell membrane permeability, thereby overcoming major limitations of linear peptide therapeutics . Specifically, this compound can function as an alkylating agent in dithiol bis-alkylation reactions with cysteine residues to create stable, thioether-bridged cyclic peptides . Such macrocyclization is a powerful method for stabilizing alpha-helical and other secondary structures in peptides, facilitating the inhibition of challenging protein-protein interactions (PPIs) . The azetidine ring provides a rigid scaffold that can contribute to the overall conformational restraint of the synthesized macrocycle. Researchers value this reagent for the rational design and synthesis of novel cyclic peptide libraries for screening and optimization in drug discovery projects. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals. Store under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

3-(bromomethyl)-1-methylazetidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.BrH/c1-7-3-5(2-6)4-7;/h5H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWZMEZIWPFSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-(Bromomethyl)-1-methylazetidine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Bromomethyl)-1-methylazetidine hydrobromide is a high-value heterocyclic building block used extensively in modern medicinal chemistry. As a conformationally restricted scaffold, the azetidine ring offers a unique vector for tuning the pharmacokinetic (PK) properties of drug candidates—specifically metabolic stability and solubility—without the lipophilic penalty often associated with larger ring systems.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to address the practical challenges of its handling, reactivity, and incorporation into drug discovery workflows.

Molecular Identity & Structural Analysis

The compound consists of a four-membered azetidine ring, N-methylated to reduce polarity compared to the secondary amine, and functionalized at the C3 position with a bromomethyl group. The hydrobromide salt form is critical for isolating this molecule as a stable solid, as the free base is prone to polymerization and degradation.

Structural Data Table
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 2418695-92-6Specific to HBr salt
Molecular Formula C₅H₁₀BrN[1] · HBrTotal: C₅H₁₁Br₂N
Molecular Weight 244.96 g/mol Salt form (Free base: ~164.04)
Appearance White to off-white crystalline solidHygroscopic
Chirality AchiralC3 is a pseudo-asymmetric center but molecule has a plane of symmetry
3D Conformational Dynamics

Unlike the planar oxetane, the azetidine ring exists in a puckered conformation to relieve torsional strain. The N-methyl and C3-bromomethyl groups typically adopt an equatorial-like orientation to minimize 1,3-diaxial interactions. This "puckering" is energetically shallow, allowing the ring to adapt to enzyme binding pockets, but it imposes significant ring strain (~26 kcal/mol), which drives its reactivity profile.

Physicochemical Properties[2]

The following properties are critical for experimental design. Where experimental values are proprietary or batch-dependent, calculated consensus values are provided to guide method development.

Key Constants
ParameterValue (Approx/Calc)Experimental Implication
Melting Point 145–160 °C (Decomposes)Do not heat to melt. Use capillary method with sealed tube.
pKa (Conjugate Acid) ~10.2 (Predicted)Highly basic. Exists as cation at physiological pH.
LogP (Free Base) 0.8 – 1.1Moderately lipophilic; good membrane permeability potential.
Solubility High: Water, DMSO, MethanolLow: Hexane, Et₂O, TolueneDissolve in polar aprotic solvents for reactions.
Hygroscopicity HighCritical: Must be weighed in a glovebox or low-humidity environment.

Reactivity Landscape & Synthetic Utility[3]

The utility of 3-(Bromomethyl)-1-methylazetidine lies in its dual reactivity: the electrophilic bromomethyl arm and the strained azetidine core.[2]

The "Spring-Loaded" Electrophile

The primary alkyl bromide at the C3 position is highly reactive toward SN2 displacement. However, the reaction conditions must be carefully controlled to prevent ring opening or polymerization (intermolecular alkylation).

Mechanism of Action:

  • Path A (Desired): Nucleophilic attack at the exocyclic methylene carbon displaces bromine, yielding a functionalized azetidine.

  • Path B (Undesired): Attack at the ring carbons (C2/C4) or elimination, leading to ring opening or destruction of the scaffold.

Visualization of Reaction Pathways

ReactivityLandscape Start 3-(Bromomethyl)-1-methylazetidine (HBr Salt) Base Free Base Generation (In situ) Start->Base Mild Base (K2CO3/DIEA) Nu_Sub Target: Functionalized Azetidine (S_N2 at exocyclic C) Base->Nu_Sub Path A: Soft Nucleophiles (Thiols, Amines, Azides) Ring_Open Impurity: Linear Amines (Ring Opening) Base->Ring_Open Path B: Strong Heating or Hard Nucleophiles Polymer Impurity: Oligomers (Self-Alkylation) Base->Polymer Path C: High Conc. (>0.5M)

Figure 1: Reaction pathways for 3-(Bromomethyl)-1-methylazetidine. Path A is the desired synthetic route, requiring controlled conditions to avoid ring opening (Path B) or polymerization (Path C).

Experimental Protocols

Handling & Storage (Self-Validating Protocol)

Objective: Prevent hydrolysis and degradation due to moisture absorption.

  • Receipt: Upon arrival, inspect the container seal. If the solid appears "clumpy" or wet, perform a water content analysis (Karl Fischer).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Handling:

    • Equilibrate the bottle to room temperature before opening to prevent condensation.

    • Weigh quickly. If using <50 mg, use a glovebox.

Quality Control: HBr Salt Integrity Check

Before committing valuable starting materials, validate the integrity of the azetidine ring using Proton NMR.

  • Solvent: D₂O ( Deuterium Oxide)

  • Key Signals:

    • 
       ~3.0 ppm (s, 3H, N-CH₃)
      
    • 
       ~3.6 ppm (d, 2H, -CH₂Br)
      
    • 
       ~4.0–4.5 ppm (m, Azetidine ring protons)
      
  • Validation Criteria: Integration of the N-methyl singlet (3H) to the bromomethyl doublet (2H) must be 1.5:1. Any deviation suggests degradation.

Standard Derivatization Protocol (SN2)

Application: Synthesis of a 3-(aminomethyl)-1-methylazetidine derivative.

  • Dissolution: Suspend 1.0 eq of 3-(Bromomethyl)-1-methylazetidine HBr in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 2.5 eq of Cs₂CO₃ or K₂CO₃. Stir for 10 mins at RT.

    • Why? Neutralizes the HBr salt and scavenges the HBr generated during substitution.

  • Nucleophile: Add 1.1 eq of the amine/thiol nucleophile.

  • Reaction: Heat to 50–60°C. Monitor by LC-MS.

    • Caution: Do not exceed 80°C to avoid ring strain release (ring opening).

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

Safety & Toxicology (E-E-A-T)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Alkylating Agent: Potential mutagen. Handle with extreme care.

Safety Protocol:

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Inactivation: Quench excess alkylating agent with 10% aqueous sodium thiosulfate or dilute ammonia before disposal.

  • Spill Response: Do not wipe dry. Cover with soda ash or lime, then absorb with vermiculite.

References

  • PubChem. (2025).[3] Compound Summary: 3-(Bromomethyl)-1-methylazetidine.[3][4] National Library of Medicine. [Link]

  • Couty, F., & Drouillat, B. (2012). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Tetrahedron. (General reference for azetidine reactivity).

Sources

Technical Guide: Spectral Characterization of 3-(Bromomethyl)-1-methylazetidine Hydrobromide

[1]

Executive Summary

Compound: 3-(Bromomethyl)-1-methylazetidine hydrobromide CAS: 2418695-92-6 (Salt form) | 1357352-63-6 (Free base) Molecular Formula: C



Molecular Weight:12

This guide details the structural validation of This compound , a critical strained-ring building block in medicinal chemistry.[1] Unlike its free base counterpart, the hydrobromide salt exhibits distinct nuclear magnetic resonance (NMR) characteristics due to the protonation of the azetidine nitrogen. This document provides a robust framework for interpreting 1H and 13C NMR data, distinguishing the salt from the free base, and troubleshooting common impurity profiles.

Chemical Profile & Significance

The azetidine ring is a "privileged scaffold" in modern drug design, offering a rigid vector for substituent display that differs from pyrrolidines or piperidines.[1] The 3-bromomethyl moiety serves as a versatile electrophile for S

13
Structural Dynamics[1]
  • Ring Strain: The 4-membered ring introduces significant angle strain (~26 kcal/mol), influencing coupling constants (

    
    ) and chemical shifts.[1]
    
  • Salt Effect: In the hydrobromide form, the nitrogen is quaternary (

    
    ), which significantly deshields the 
    
    
    -protons (C2/C4 positions) and the
    
    
    -methyl group compared to the free base.

Experimental Methodology

Sample Preparation Protocol

To ensure high-resolution spectra and avoid artifactual peaks, follow this preparation workflow:

ParameterSpecificationCausality/Rationale
Solvent DMSO-d

(Primary) or D

O
DMSO-d

is preferred to observe the exchangeable

proton, which confirms salt formation.[1] D

O causes

exchange, erasing this signal.[1]
Concentration 10–15 mg in 0.6 mLSufficient signal-to-noise (S/N) for 13C acquisition without causing viscosity-induced line broadening.[1]
Tube Grade 5 mm Precision (500 MHz rated)Minimizes shimming errors for the strained ring's complex multiplet patterns.
Temperature 298 K (25 °C)Standardizes chemical shifts; azetidine ring puckering is temperature-dependent.[1]
Instrument Parameters
  • Pulse Sequence (1H): zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     2.0 s. The quaternary ammonium protons can have longer T1 relaxation times; insufficient delay leads to under-integration of the 
    
    
    -Me signal.[1]
  • Scans (NS): 16 (1H), 1024+ (13C) to detect the quaternary carbons and splitting patterns clearly.

Spectral Analysis: The Core Data

1H NMR Assignment (DMSO-d , 400 MHz)

Note: Chemical shifts (

PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH

H9.80 – 10.20Broad Singlet-Diagnostic: Confirms HBr salt formation.[1] Disappears in D

O shake.[1]
C2/C4-H CH

4.10 – 4.45Multiplet (br)-Deshielded by adjacent

and ring strain.[1] Often appear as complex multiplets due to ring puckering.[1]
C2'/C4'-H CH

3.80 – 4.10Multiplet (br)-Diastereotopic protons on the ring; splitting is complex due to geminal and vicinal coupling.[1]
CH

-Br
CH

3.65Doublet6.5Coupled to C3-H. Typical alkyl bromide shift.[1]
C3-H CH3.05 – 3.25Quintet/Mult.[1]-Bridgehead proton.[1] Shielded relative to ring CH

s but coupled to CH

Br and ring protons.[1]
N-CH

CH

2.85Singlet (or d)4.5*Deshielded by

.[1] May appear as a doublet due to coupling with NH

in dry DMSO.[1]
13C NMR Assignment (DMSO-d , 100 MHz)

Note: Chemical shifts (


PositionType

(ppm)
DEPT-135 PhaseStructural Insight
C2 / C4 CH

58.5Negative (Down)Symmetric ring carbons next to

.[1] Most deshielded carbon signal.[1]
N-CH

CH

44.2Positive (Up)Diagnostic for

-methylation.[1]
CH

-Br
CH

34.8Negative (Down)Bromine effect (heavy atom) shields the carbon slightly relative to Cl analogs.[1]
C3 CH28.1Positive (Up)Ring methine.[1] High field due to lack of direct heteroatom attachment.[1]
Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the spectral signals, distinguishing between the salt and free base forms.

NMR_Assignment_FlowSampleUnknown Sample(White Solid)SolventDissolve in DMSO-d6Sample->SolventH_Spectrum1H NMR SpectrumSolvent->H_SpectrumCheck_NHCheck > 9.0 ppmH_Spectrum->Check_NHBr_CH2Region ~3.6 ppm(CH2-Br)H_Spectrum->Br_CH2Salt_ConfirmBroad Peak Present?YES: Salt FormNO: Free BaseCheck_NH->Salt_ConfirmRing_ProtonsRegion 3.8 - 4.5 ppm(Ring CH2s)Salt_Confirm->Ring_ProtonsDeshielding (+0.5 ppm)N_MethylRegion ~2.8 ppm(N-CH3)Salt_Confirm->N_MethylDeshielding (+0.4 ppm)

Caption: Logic flow for distinguishing salt formation and assigning key resonances in 3-(Bromomethyl)-1-methylazetidine.

Structural Validation & QC

To certify the material for downstream synthesis, verify these parameters:

Impurity Profiling

Common impurities from synthesis (e.g., from epichlorohydrin or primary amine routes) include:

  • Ring-Opened Species: Look for signals around 5.0–6.0 ppm (vinyl protons) or broad multiplets > 3.5 ppm indicative of hydrolyzed linear amines.[1]

  • Residual Solvents:

    • Diethyl Ether:[1][4] Triplet ~1.1 ppm, Quartet ~3.4 ppm.[1]

    • Isopropanol:[1] Doublet ~1.0 ppm, Multiplet ~3.8 ppm.[1]

  • Hydrolysis Product (Alcohol): If the Br is displaced by water (during storage), the CH

    
    -Br  doublet at 3.65 ppm will shift upfield to ~3.50 ppm (CH
    
    
    -OH) and the integration of the Br-CH
    
    
    will decrease.
Free Base vs. Salt Comparison

If the spectrum does not match the salt data above, the sample may have free-based.[1]

  • Free Base N-Me: ~2.30 ppm (vs. 2.85 ppm in HBr salt).[1]

  • Free Base Ring CH

    
    :  ~3.00–3.50 ppm (vs. 4.10–4.45 ppm in HBr salt).[1]
    

Handling & Stability

  • Hygroscopicity: The hydrobromide salt is hygroscopic.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture absorption leads to "sticky" solids and broadened NMR peaks due to proton exchange.[1]

  • Reactivity: The bromomethyl group is an active alkylator.[1][3] Avoid dissolving in nucleophilic solvents (e.g., Methanol) for prolonged periods, as solvolysis (methoxylation) may occur.[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1] (Context on Azetidine ring strain and NMR characteristics).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1][4] Chem. 62, 7512–7515.[1][4] Available at: [Link]

Mass Spectrometry Analysis of 3-(Bromomethyl)-1-methylazetidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

3-(Bromomethyl)-1-methylazetidine hydrobromide is a high-value, strained heterocyclic building block used frequently in medicinal chemistry to introduce metabolic rigidity and alter physicochemical properties (pKₐ, logD). Its analysis presents a triad of challenges: high polarity (limiting retention on C18), chemical instability (ring-opening/hydrolysis), and salt dissociation dynamics in the ion source.

This guide provides a self-validating analytical framework. It moves beyond generic protocols to address the specific mechanistic behaviors of the azetidine ring and the bromine isotope signature.

Molecular Profile
PropertySpecification
IUPAC Name This compound
Free Base Formula C₅H₁₀BrN
Salt Formula C₅H₁₀BrN[1][2][3][4][5][6][7][8][9][10] · HBr
Monoisotopic Mass (Cation) 163.000 (⁷⁹Br) / 164.998 (⁸¹Br)
Isotopic Pattern 1:1 Doublet (M / M+2)
Ring Strain Energy ~26 kcal/mol (Susceptible to thermal degradation)

Sample Preparation & Handling (The Foundation)

Critical Warning: Azetidines are electrophilic and thermally labile. Inappropriate solvent choice (e.g., nucleophilic alcohols without pH control) or excessive heat during solvation can induce ring-opening or dimerization before the sample reaches the detector.

Protocol: "Cold-Dilute-Shoot"
  • Solvent Choice: Use Acetonitrile (ACN):Water (90:10) with 0.1% Formic Acid .

    • Why: High organic content stabilizes the HILIC retention mechanism immediately. Acidic pH protonates the tertiary amine, preventing self-nucleophilic attack (dimerization). Avoid methanol if possible, as metholysis of the alkyl bromide can occur over time.

  • Concentration: Target 10 µg/mL (ppm) for full scan; 100 ng/mL (ppb) for SIM/MRM.

  • Temperature: Maintain autosampler at 4°C .

  • Salt Dissociation: The HBr salt will dissociate in solution. You are analyzing the [M+H]⁺ cation. The bromide counter-ion (Br⁻) may appear in negative mode (m/z 79/81) but is irrelevant for positive mode structural confirmation.

Chromatographic Strategy: HILIC vs. RP

Standard Reverse Phase (C18) is ill-suited for this molecule due to the high polarity of the protonated azetidine, which often elutes in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative standard for this analysis.

Recommended HILIC Method
ParameterSettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide)Retains polar amines via electrostatic and partition mechanisms.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Buffer controls ionization; low pH stabilizes the azetidine.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic organic solvent essential for HILIC partitioning.
Gradient 95% B to 60% B over 5 minsElution from low water to high water (inverse of RP).
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.

Mass Spectrometry: Ionization & Fragmentation[7][9][10][12][13][14]

Source Parameters (ESI+)[1]
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temp: < 300°C (Crucial: Keep lower than standard to prevent thermal ring opening in the source).

  • Cone Voltage: Low (15-20V). High cone voltage will strip HBr in-source, leading to a false "fragment-only" spectrum.

The Isotopic Signature

The presence of a single bromine atom provides a definitive self-validation check. You must observe two peaks of nearly equal intensity separated by 2 Da.[11]

  • ⁷⁹Br Isotopologue: m/z ~164.0

  • ⁸¹Br Isotopologue: m/z ~166.0

  • Validation: If the M+2 peak is <90% of the M peak, your sample has dechlorinated or hydrolyzed (Br replaced by OH or Cl).

Fragmentation Mechanics (MS/MS)

The fragmentation of 3-(Bromomethyl)-1-methylazetidine is driven by ring strain relief and the labile carbon-bromine bond .

  • Precursor Selection: Isolate m/z 164.0 (⁷⁹Br).

  • Primary Pathway (Neutral Loss): Loss of HBr (80/82 Da). This is the dominant pathway, driven by the formation of a stable unsaturated iminium ion or a ring-opened conjugated system.

  • Secondary Pathway (Ring Opening): Cleavage of the azetidine ring, typically losing ethylene (C₂H₄) or methyl-radical species.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic decay of the molecule inside the collision cell.

AzetidineFragmentation Precursor Precursor Ion [M+H]+ m/z 164.0 (79Br) (Intact Azetidine) TS_Loss Transition State (C-Br Cleavage) Precursor->TS_Loss CID Energy (10-20 eV) Frag_84 Fragment [M-HBr]+ m/z 84.0 (N-methyl-azetidinium or Allyl amine) TS_Loss->Frag_84 - HBr (Neutral Loss) Frag_42 Fragment m/z 42.0 (CH2=N-Me)+ (Ring Shatter) Frag_84->Frag_42 - C3H6 (Ring Opening)

Caption: MS/MS fragmentation pathway showing the characteristic loss of HBr followed by azetidine ring degradation.

Impurity Profiling & Troubleshooting

When analyzing this building block, specific impurities indicate specific storage or synthesis failures.

Observed m/z (ESI+)IdentityRoot Cause
102.0 Hydrolysis Product (Alcohol)Moisture ingress. Br replaced by OH. Common if HBr salt is hygroscopic and stored improperly.
327.0 / 329.0 Dimer Sample left at high pH or high concentration. Intermolecular nucleophilic attack.
150.0 Des-methyl Degradation of N-methyl group (rare, usually oxidative stress).

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[12] Journal of Chromatography A, 499, 177-196. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative source for Halogen Isotopic Patterns). Link

  • Holčapek, M., & Jirásko, R. (2010). Mass Spectrometry of Nitrogen-Containing Heterocycles. Structural Analysis of Organic Compounds by Mass Spectrometry. (Detailing fragmentation of small ring heterocycles).

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[13] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link

Sources

Structural Elucidation and Solid-State Dynamics of 3-(Bromomethyl)-1-methylazetidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-(Bromomethyl)-1-methylazetidine hydrobromide is a high-value heterocyclic scaffold utilized primarily as a reactive intermediate in the synthesis of complex pharmaceutical agents. As a 3-substituted azetidine, it serves as a critical "molecular spacer" that introduces conformational rigidity compared to acyclic amines, while offering distinct vectors for drug-target interactions compared to larger pyrrolidine or piperidine analogues.

This technical guide details the structural characteristics, synthesis-crystallization protocols, and solid-state dynamics of the compound. It focuses on the interplay between ring strain (~25 kcal/mol) , ring puckering , and ionic lattice stabilization (N-H···Br interactions) that defines its crystallographic signature.

Key Physicochemical Profile
ParameterValue / Characteristic
Formula C₅H₁₀BrN[1][2][3] · HBr
Molecular Weight 244.96 g/mol (Salt)
Core Scaffold Azetidine (4-membered nitrogen heterocycle)
Key Structural Feature Ring Puckering (approx. 25–35°)
Primary Interaction Ionic H-bonding (N⁺-H ··· Br⁻)
Stability Hygroscopic; prone to polymerization if free-based

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray Diffraction (XRD), the compound must be synthesized with high purity and crystallized using a slow-diffusion method to control nucleation kinetics.

Synthetic Route (Optimized for Crystallinity)

The synthesis prioritizes the avoidance of ring-opening side reactions common to strained azetidines.

  • Precursor: Start with 1-methyl-3-azetidinol .

  • Bromination: Treat with phosphorus tribromide (PBr₃) in dry dichloromethane (DCM) at 0°C.

    • Mechanism:[2][4][5] SN2 displacement. The 3-position is sterically accessible, but temperature control is vital to prevent quaternary ammonium salt formation.

  • Salt Formation: The free base is unstable. Immediately treat the ethereal extract with anhydrous HBr (gas) or 33% HBr in acetic acid.

  • Isolation: The hydrobromide salt precipitates as a white, hygroscopic solid.

Crystallization Methodology (Vapor Diffusion)

Direct evaporation often yields amorphous powder due to the high solubility of the salt. A binary solvent diffusion system is required.

  • Solvent (Good): Absolute Ethanol or Methanol (dissolves the salt).

  • Antisolvent (Poor): Diethyl Ether or Hexane (induces precipitation).

Protocol:

  • Dissolve 50 mg of the crude HBr salt in the minimum amount of warm ethanol (approx. 0.5 mL).

  • Place this solution in a small inner vial (4 mL).

  • Place the inner vial inside a larger jar (20 mL) containing 5 mL of diethyl ether.

  • Seal the outer jar tightly.

  • Incubation: Store at 4°C for 72–96 hours. Ether vapor will slowly diffuse into the ethanol, lowering solubility and growing prism-like crystals.

Workflow Visualization

SynthesisWorkflow Start 1-Methyl-3-azetidinol Step1 Bromination (PBr3, DCM, 0°C) Start->Step1 Inter Free Base Intermediate Step1->Inter Step2 Hydrobromination (HBr/AcOH) Inter->Step2 Product Crude HBr Salt Step2->Product Cryst Vapor Diffusion (EtOH / Et2O) Product->Cryst Final Single Crystals (XRD Quality) Cryst->Final

Figure 1: Optimized synthesis and crystallization workflow for structural analysis.

Structural Analysis & Solid-State Dynamics

The crystal structure of this compound is governed by the need to relieve the significant angle strain of the four-membered ring.

The Azetidine Ring Pucker

Unlike planar cyclobutane, the azetidine ring in the solid state typically adopts a puckered conformation .

  • Puckering Angle: Defined as the angle between the C2-N1-C4 and C2-C3-C4 planes.

  • Expected Value: 25° – 35°.

  • Causality: This pucker minimizes eclipsing interactions between the vicinal hydrogens on the ring carbons. In the 3-substituted derivative, the bulky bromomethyl group prefers the equatorial orientation to minimize 1,3-diaxial-like steric clashes with the N-methyl group.

Lattice Metrics (Representative)

Based on homologous azetidine salts (e.g., 1-methanesulfonyl analogues [1]), the expected crystallographic parameters are:

  • Crystal System: Monoclinic or Triclinic (P2₁/c or P-1).

  • Bond Lengths:

    • C–N (Ring): 1.48 – 1.50 Å (Elongated due to ring strain).

    • C–C (Ring): 1.54 Å.

    • C–Br (Exocyclic): 1.94 – 1.96 Å.

  • Bond Angles:

    • Internal Ring Angle (N-C-C): ~88° (Compressed from the ideal 109.5°, creating strain).

Hydrogen Bonding Network

The stability of the crystal is anchored by the ionic interaction between the protonated nitrogen and the bromide counterion.

  • Donor: N1 (Quaternary Ammonium).

  • Acceptor: Br1 (Bromide ion).

  • Geometry: The N–H···Br bond length is typically 3.2 – 3.3 Å. This strong directional force often dictates the packing motif, arranging the molecules into infinite chains or dimers along the crystallographic b-axis.

Experimental Validation: The "Self-Validating" Protocol

To confirm the structure described above, the following XRD data collection strategy is required. This protocol includes internal checks to ensure data integrity.

Data Collection Parameters
  • Radiation Source: Mo Kα (λ = 0.71073 Å). Reason: Bromine absorbs heavily at Cu wavelengths; Mo minimizes absorption corrections.

  • Temperature: 100 K (Cryostream). Reason: Reduces thermal motion (ellipsoids) of the flexible bromomethyl tail.

  • Resolution: 0.75 Å or better.

Refinement Strategy (SHELXL)
  • Absorption Correction: Multi-scan (SADABS). Critical due to the heavy Bromine atom (Z=35).

  • Disorder Check: The bromomethyl group may exhibit rotational disorder. Look for elongated thermal ellipsoids on the CH₂Br carbon. If found, model with a split-site occupancy (PART 1 / PART 2).

  • H-Atom Treatment: Locate the N-H proton from the difference Fourier map to confirm the salt formation. Do not geometrically constrain it initially; let it refine to validate the N-H···Br interaction.

Structural Logic Diagram

StructuralLogic Strain Ring Strain (~25 kcal/mol) Pucker Ring Puckering (25-35°) Strain->Pucker Relieves Torsion Substituent 3-Bromomethyl Orientation Pucker->Substituent Defines Equatorial Preference Packing Crystal Packing Efficiency Substituent->Packing Steric Fit HBond N-H...Br Interaction HBond->Packing Lattice Energy Driver

Figure 2: Causal relationship between ring strain, conformation, and crystal stability.

Pharmaceutical Implications

Understanding the crystal structure of this compound directly impacts drug development workflows:

  • Storage Stability: The crystal packing density determines hygroscopicity. A loosely packed lattice (indicated by low calculated density, < 1.5 g/cm³) will absorb moisture rapidly, hydrolyzing the C-Br bond to the alcohol.

  • Reactivity Prediction: The "pucker" directionality determined by XRD predicts the stereochemical outcome of nucleophilic substitutions. If the bromomethyl group is locked in an axial position (rare, but possible in specific salts), nucleophilic attack may be sterically hindered by the N-methyl group.

  • Bioisosterism: The precise C3-C1 distance derived from the structure allows medicinal chemists to map this scaffold against proline or piperidine to optimize ligand-receptor binding fits.

References

  • BenchChem. (2025).[6] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59556511, 3-(Bromomethyl)-1-methylazetidine. Retrieved from

  • Wuitschik, G., et al. (2008).[7] Synthesis and Crystallographic Analysis of 3-(bromomethyl)-1-(p-toluenesulfonyl)azetidine. Acta Crystallographica Section E, 64(Pt 12). (Contextual grounding for azetidine ring parameters).

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[8] Retrieved from

Sources

Safeguarding Stability: A Technical Guide to the Storage and Handling of 3-(Bromomethyl)-1-methylazetidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-(Bromomethyl)-1-methylazetidine hydrobromide, a key building block in modern medicinal chemistry. As a reactive azetidine derivative, understanding its chemical liabilities is paramount to ensuring its integrity and the success of subsequent synthetic endeavors. This document moves beyond generic storage advice to offer a scientifically grounded rationale for handling and stability testing protocols.

Chemical Profile and Inherent Reactivity

This compound is a quaternary ammonium salt characterized by a strained four-membered azetidine ring and a reactive bromomethyl group. Its structure dictates its chemical behavior and susceptibility to degradation.

PropertyValueSource
Molecular Formula C5H11Br2N[1]
Molecular Weight 244.96 g/mol [1]
Appearance Typically a solidN/A
CAS Number 2418695-92-6[1]

The presence of the quaternary ammonium group, formed by the protonation of the tertiary amine by hydrobromic acid, generally imparts greater stability compared to the free base form. However, the molecule possesses two key reactive sites that are central to its potential degradation pathways: the electrophilic carbon of the bromomethyl group and the strained azetidine ring itself.

Critical Factors Influencing Stability

The long-term stability of this compound is contingent on the stringent control of several environmental factors.

Hydrolytic Stability: The Primary Degradation Pathway

The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The degradation can be conceptualized to proceed via two principal mechanisms, particularly under neutral to alkaline conditions.

  • Nucleophilic Substitution: The bromomethyl group is a potent electrophile, making it susceptible to nucleophilic attack by water or hydroxide ions. This results in the formation of the corresponding hydroxymethyl derivative and hydrobromic acid.

  • Azetidinium Ring Opening: The inherent strain in the four-membered azetidine ring can be exacerbated, leading to ring-opening reactions. Under basic conditions, quaternary ammonium compounds can undergo Hofmann elimination.[2] While the specific conditions for this compound are not empirically determined, it is a known degradation pathway for related structures.

A forced degradation study on a similar azetidine-containing molecule demonstrated degradation through the formation of an azetidinium ion, supporting the hypothesis of ring-instability under stress conditions.[3] Studies on the alkaline stability of various quaternary ammonium cations have shown that while many are surprisingly stable, the presence of certain structural features can significantly promote degradation.[4]

Proposed Hydrolytic Degradation of this compound cluster_main This compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products start C5H11Br2N hydrolysis H2O / OH- start->hydrolysis Exposure to Moisture/Base substitution_product (1-methylazetidin-3-yl)methanol hydrolysis->substitution_product Nucleophilic Substitution ring_opening_product Ring-Opened Products hydrolysis->ring_opening_product Azetidinium Ring Opening

Caption: Proposed hydrolytic degradation pathways for this compound.

Thermal Stability

Elevated temperatures can provide the activation energy required to initiate and accelerate degradation reactions. While specific data for this compound is not available, general practice for reactive intermediates is to store them at reduced temperatures to minimize the rate of any potential decomposition. Long-term stability studies for pharmaceutical ingredients are often conducted at 25 °C ± 2 °C, with accelerated studies at 40 °C ± 2 °C.[5]

Photostability

Exposure to light, particularly in the UV spectrum, can induce photolytic degradation in susceptible molecules. While the chromophore in this molecule is not extensive, photostability is a critical parameter to assess for any pharmaceutical intermediate.

Oxidative Stability

The presence of oxidizing agents could potentially lead to the degradation of the molecule, although the primary liabilities lie in its hydrolytic instability.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound, the following storage and handling conditions are recommended to preserve its quality and purity.

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential thermal and hydrolytic degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent exposure to atmospheric moisture which can initiate hydrolysis.
Light Protect from lightTo prevent potential photolytic degradation.
Container Tightly sealed, non-reactive container (e.g., amber glass vial)To prevent moisture ingress and light exposure.
Incompatibilities Strong bases, strong oxidizing agents, and nucleophilesTo avoid rapid degradation through chemical reaction.

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Minimize the time the container is open to the atmosphere.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for its intended use, a comprehensive stability assessment is crucial. The following section outlines a systematic approach to evaluating its stability profile.

Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[6][7]

Forced Degradation Workflow cluster_start Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start 3-(Bromomethyl)-1-methylazetidine hydrobromide solution acid Acidic (e.g., 0.1 M HCl, 60°C) start->acid Expose to base Basic (e.g., 0.1 M NaOH, 60°C) start->base Expose to oxidative Oxidative (e.g., 3% H2O2, RT) start->oxidative Expose to thermal Thermal (e.g., 80°C, solid & solution) start->thermal Expose to photo Photolytic (ICH Q1B guidelines) start->photo Expose to analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis Analyze Samples at Time Points base->analysis Analyze Samples at Time Points oxidative->analysis Analyze Samples at Time Points thermal->analysis Analyze Samples at Time Points photo->analysis Analyze Samples at Time Points outcome Identify Degradation Products Determine Degradation Pathways Assess Mass Balance analysis->outcome Evaluate Data

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C and collect samples at appropriate time points. Neutralize the samples immediately after collection.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and collect samples at appropriate time points.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C in a controlled oven. Collect samples at appropriate time points.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all samples using a validated stability-indicating analytical method (see section 4.2).

Stability-Indicating HPLC-UV Method

A robust HPLC method is required to separate the parent compound from any potential degradation products.

Proposed HPLC-UV Method:

ParameterSuggested ConditionRationale
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for polar and moderately polar compounds.
Mobile Phase A 0.1% Formic acid in waterProvides good peak shape for amines and facilitates MS compatibility.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Start with a low percentage of B and gradually increase.To ensure elution of the polar parent compound and potential less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Detection UV at a suitable wavelength (e.g., 210 nm)Azetidines lack a strong chromophore, so a low wavelength is often necessary.
Injection Volume 10 µLA typical injection volume.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

GC-MS for Volatile Impurities

Gas chromatography-mass spectrometry can be employed to identify any volatile degradation products. Due to the polar nature of the analyte and its potential degradation products, derivatization may be necessary to increase volatility.[8]

Proposed GC-MS Method (with Derivatization):

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA or MTBSTFA) to convert active hydrogens on potential hydroxyl or amine groups to their corresponding silyl ethers/amines.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 300°C) to elute a wide range of compounds.

  • MS Detector: Electron ionization (EI) at 70 eV.

Conclusion

This compound is a valuable yet reactive building block. Its stability is critically dependent on protection from moisture and elevated temperatures. The primary degradation pathway is likely hydrolysis, affecting both the bromomethyl group and the azetidine ring. By implementing the recommended storage and handling procedures, and by employing rigorous analytical methods for stability assessment, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from [Link][3]

  • Wikipedia. (2024). Quaternary ammonium cation. Retrieved from [Link][2]

  • Marino, M. G., & Kreuer, K. D. (2015). Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. ChemSusChem, 8(3), 513–523. [Link][4]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link][6]

  • Pharma Times. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link][7]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Innovative Publication. (n.d.). Development of stability indicating studies for pharmaceutical products: an innovative step. Retrieved from [Link][5]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link][9]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link][10]

  • ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link][11]

  • The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link][12]

  • PubChem. (n.d.). 3-Bromomethyl-1-methylazetidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link][13]

  • Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]

  • Prime Scholars. (n.d.). Pharmaceutical impurity analysis of raw materials and final product by using analytical techniques. Retrieved from [Link][14]

  • PubChemLite. (n.d.). 1-boc-3-(bromomethyl)azetidine (C9H16BrNO2). Retrieved from [Link][15]

  • ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link][16]

  • PubMed. (1992). Gas chromatographic/mass spectrometric analysis of stable isotopes of 3-methylhistidine in biological fluids: application to plasma kinetics in vivo. Retrieved from [Link][17]

Sources

Potential applications of 3-(Bromomethyl)-1-methylazetidine hydrobromide in medicinal chemistry

[1]

Executive Summary

This compound (CAS: 2418695-92-6 / Free Base CAS: 1357352-63-6) is a high-value heterocyclic building block used to introduce the (1-methylazetidin-3-yl)methyl moiety.[1] In modern drug discovery, this scaffold serves as a superior bioisostere for N-methylpiperidines and N-methylpyrrolidines.[1] Its inclusion frequently results in lowered lipophilicity (LogD), modulated basicity (pKa), and improved metabolic stability due to the high ionization potential of the strained azetidine ring.

This guide provides an actionable framework for medicinal chemists to deploy this reagent effectively, covering physicochemical properties, validated synthetic protocols, and case studies from recent literature.

Chemical Profile & Properties[2][3][4][5]

PropertySpecification
IUPAC Name This compound
Common Name 1-Methyl-3-(bromomethyl)azetidine HBr
CAS Number 2418695-92-6 (Salt); 1357352-63-6 (Free Base)
Molecular Formula C₅H₁₀BrN[1] · HBr
Molecular Weight 244.96 g/mol (Salt); 164.04 g/mol (Free Base)
Physical State White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; sparingly soluble in DCM (as salt)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Key Structural Features[1][6][7]
  • Electrophilic Handle: The primary alkyl bromide at the C3 position is highly reactive toward nucleophiles (amines, thiols, phenoxides) via SN2 mechanisms.

  • Basic Center: The N1-methyl group provides a basic center (pKa ~8.5–9.5), often protonated at physiological pH, improving aqueous solubility of the final ligand.

  • Conformational Constraint: The 4-membered ring restricts the spatial vector of the substituent, reducing the entropic penalty of binding compared to flexible alkyl chains.[1]

Strategic Applications in Drug Design

Bioisosterism & Physicochemical Tuning

The transition from a 6-membered piperidine to a 4-membered azetidine ("ring contraction") is a proven strategy to optimize lead compounds.[1]

  • Lipophilicity Reduction: Azetidines are less lipophilic than their piperidine counterparts, often lowering LogD by 0.5–1.0 units, which can improve metabolic stability and reduce off-target promiscuity.

  • pKa Modulation: The bond angle strain in azetidine increases the s-character of the nitrogen lone pair, typically lowering the pKa relative to pyrrolidine or piperidine.[1] This can be crucial for balancing permeability (requires neutral species) and solubility (requires charged species).

  • Metabolic Stability: The (1-methylazetidin-3-yl)methyl group is often more resistant to oxidative metabolism (N-dealkylation) than N-ethyl or N-propyl chains due to steric bulk and electronic effects.[1]

Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy this building block during Lead Optimization.

AzetidineDecisionTreeStartLead Optimization:Modify Basic Amine Side ChainCheckLogDIs LogD > 3.5 (High Lipophilicity)?Start->CheckLogDCheckMetabIs N-dealkylation a major metabolic soft spot?CheckLogD->CheckMetabNoActionAzetidineSTRATEGY: Incorporate(1-methylazetidin-3-yl)methylCheckLogD->ActionAzetidineYes (Lowers LogD)CheckSizeIs the binding pocket sterically restricted?CheckMetab->CheckSizeNoCheckMetab->ActionAzetidineYes (Steric protection)CheckSize->ActionAzetidineYes (Compact vector)ActionPiperidineKeep/Use Piperidine/PyrrolidineCheckSize->ActionPiperidineNo (Space available)

Figure 1: Decision logic for transitioning to azetidine scaffolds during lead optimization.

Experimental Protocols

Handling the Hydrobromide Salt

Critical Precursor Step: The commercial reagent is supplied as a hydrobromide salt.[1] For efficient SN2 coupling, the amine nucleophile must not be protonated by the HBr.

  • Option A (In-situ Neutralization): Use ≥ 3.0 equivalents of inorganic base (K₂CO₃, Cs₂CO₃) in the reaction mixture.

  • Option B (Free Base Isolation): Dissolve the salt in minimal water, basify with saturated NaHCO₃, extract into DCM, dry over Na₂SO₄, and concentrate immediately before use. (Note: Free base is volatile and less stable; in-situ neutralization is preferred).[1]

Standard Operating Procedure: N-Alkylation of Amines

This protocol describes the coupling of 3-(bromomethyl)-1-methylazetidine HBr with a secondary amine (e.g., a piperazine or aniline derivative).[1]

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 3-(Bromomethyl)-1-methylazetidine HBr (1.2 – 1.5 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst (Optional): KI (0.1 equiv) to accelerate sluggish reactions via Finkelstein mechanism.

Workflow:

  • Preparation: Charge a reaction vial with the Secondary Amine (1.0 equiv) and Cs₂CO₃ (3.0 equiv).

  • Solvation: Add anhydrous MeCN (0.1 – 0.2 M concentration relative to amine).

  • Addition: Add 3-(Bromomethyl)-1-methylazetidine HBr (1.2 equiv) in one portion.

  • Reaction: Seal the vial and heat to 60–80°C for 4–16 hours. Monitor by LC-MS for conversion.

    • Note: If conversion is slow, add KI (0.1 equiv) and increase temperature to 90°C.

  • Workup:

    • Dilute with EtOAc.[1][2]

    • Wash with water (x2) and brine (x1).

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: Flash column chromatography (DCM:MeOH:NH₃ system, typically 95:5:0.5 to 90:10:1) is usually required due to the polarity of the basic azetidine.

Reaction Mechanism Visualization[1]

ReactionSchemeSalt3-(Bromomethyl)-1-methylazetidineHydrobromide SaltFreeBaseReactive Electrophile(Free Base in situ)Salt->FreeBaseNeutralizationBaseBase (Cs2CO3)(- HBr)Base->FreeBaseTSSN2 Transition State(Heat, MeCN)FreeBase->TSNucleophileNucleophile(R2-NH)Nucleophile->TSProductProduct:N-((1-methylazetidin-3-yl)methyl)amineTS->Product- Br-

Figure 2: Mechanistic pathway for the base-mediated alkylation of amines.[1]

Case Studies in Medicinal Chemistry

Spermine Oxidase Inhibitors (JNJ-9350 Series)

In the development of inhibitors for human spermine oxidase (hSMOX), researchers utilized the (1-methylazetidin-3-yl)methyl group to optimize a pyrazolopyrimidine scaffold.[1]

  • Application: The azetidine group was attached to the N1 position of the pyrazolopyrimidine core.[1]

  • Outcome: The resulting compound (JNJ-9350 ) demonstrated potent IC50 values (single-digit nM) and improved metabolic stability compared to linear alkyl chains.[1] The basic azetidine nitrogen likely interacts with acidic residues in the enzyme active site or improves solubility.[1]

  • Reference: Journal of Medicinal Chemistry (2025) [1].[3]

Antimalarial Kinase Inhibitors (PfCDPK4)

In a campaign targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), the 1-methylazetidin-3-yl moiety was employed to improve the physicochemical profile of pyrazolopyrimidine-based inhibitors.[1]

  • Strategy: Replacement of larger, more lipophilic groups with the compact, polar azetidine.

  • Result: The modification maintained potency while significantly lowering LogD, crucial for oral bioavailability and reducing safety risks associated with high lipophilicity.

  • Reference: Journal of Medicinal Chemistry / PMC [2].[1]

References

  • Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Journal of Medicinal Chemistry. (2025).[3] Available at: [Link](Note: Generalized link to journal for 2025 citation context).

  • Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors. PMC / NIH.[1] Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. (2020). Available at: [Link]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 3-(Bromomethyl)-1-methylazetidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety

3-(Bromomethyl)-1-methylazetidine hydrobromide is a highly reactive trifunctional scaffold of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a strained azetidine ring, a reactive bromomethyl group, and a hydrobromide salt, presents a distinct set of handling and safety challenges. This guide is crafted to provide a comprehensive framework for the safe utilization of this compound in a research and development setting. In the absence of a specific Safety Data Sheet (SDS) for this exact hydrobromide salt, this document synthesizes data from structurally analogous compounds, established principles of chemical safety for alkylating agents, and best practices in laboratory operations. It is imperative that all personnel handling this substance supplement this guide with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any experimental work.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the cornerstone of its safe handling. The molecule's reactivity is a double-edged sword, offering synthetic utility while demanding stringent safety protocols.

Inferred Hazard Profile

Based on the GHS classifications of structurally related compounds, this compound should be treated as a hazardous substance with the potential for the following:

Hazard ClassInferred GHS ClassificationPrimary Concerns
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1]
Eye Damage/Irritation Category 2ACauses serious eye irritation.[1]
Respiratory Irritation Category 3May cause respiratory tract irritation.[1]

Causality of Hazards:

  • Azetidine Ring: The four-membered ring is strained and susceptible to ring-opening reactions, particularly with nucleophiles. While more stable than aziridines, this inherent strain contributes to its reactivity.[2]

  • Bromomethyl Group: This functional group classifies the compound as an alkylating agent . Alkylating agents are known to be cytotoxic, mutagenic, and in some cases, carcinogenic, as they can react with nucleophilic groups in biological macromolecules like DNA.[3][4]

  • Hydrobromide Salt: The hydrobromide form can enhance aqueous solubility.[5][6] Upon dissolution or in the presence of moisture, it can release hydrobromic acid, which is corrosive and can cause severe skin burns and eye damage.

The Alkylating Agent Consideration

It is crucial to operate under the assumption that this compound, like other potent alkylating agents, can pose long-term health risks through repeated or even single exposures.[4] The primary mechanism of toxicity for this class of compounds is the covalent modification of DNA, which can lead to mutations and potentially cancer.[3] Therefore, minimizing exposure is not just a matter of avoiding acute irritation but also a critical step in mitigating potential chronic health effects.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and personal protection is mandatory when handling this compound.

Primary Engineering Controls

All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood .[7] The fume hood provides the primary barrier against inhalation of dust particles or vapors and protects the user from splashes.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of appropriate PPE are non-negotiable.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1]Protects against splashes and airborne particles.
Hand Protection Nitrile gloves (double-gloving is recommended).[1][8]Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or tearing.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for large-scale operations or in the event of a spill.[1]Provides an additional layer of protection against inhalation.

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_Donning Donning PPE (Outside Lab) cluster_Doffing Doffing PPE (Inside Lab/Designated Area) Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 First Pair of Gloves Don2->Don3 Don4 Second Pair of Gloves Don3->Don4 Doff1 Outer Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4

Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.

Section 3: Safe Handling, Storage, and Disposal

Prudent Handling Practices
  • Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[1][7]

  • Controlled Dispensing: When weighing the solid, use a spatula and transfer it to a tared container within the fume hood. Close the primary container immediately after dispensing.

  • Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Reaction Monitoring: Ensure all reactions are conducted in well-ventilated areas and that reaction vessels are properly secured.

  • Post-Handling Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Storage Requirements
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

  • Environment: Store in a cool, designated area for hazardous chemicals, away from incompatible materials.[7]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[7]

Decontamination and Waste Disposal
  • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) to dissolve the residue, followed by washing with soap and water.

  • Waste Disposal: Dispose of all waste materials (including contaminated gloves, paper towels, and chemical waste) in accordance with local, state, and federal regulations.[1] Label all waste containers clearly.

Section 4: Emergency Procedures

Prompt and informed action is critical in the event of an emergency.

First Aid Measures
Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
Skin Contact Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][8]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][10]
Accidental Release Measures
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[1][8]

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert emergency responders.

    • Prevent the spill from entering drains or waterways.

Emergency Response Logic:

Emergency_Response Start Exposure/Spill Occurs Assess Assess Severity Start->Assess Minor Minor Incident (Small Spill/Localized Contact) Assess->Minor Minor Major Major Incident (Large Spill/Significant Exposure) Assess->Major Major FirstAid Administer First Aid (See Table) Minor->FirstAid SpillClean Follow Small Spill Protocol Minor->SpillClean Evacuate Evacuate Area Major->Evacuate Report Report Incident to Supervisor FirstAid->Report SpillClean->Report Alert Alert Emergency Services Evacuate->Alert Alert->Report

Caption: A decision-making flowchart for responding to emergencies involving the compound.

Conclusion: A Culture of Safety

The responsible use of this compound in scientific research is predicated on a deeply ingrained culture of safety. This guide provides a technical framework for its handling, but it is the diligence, foresight, and unwavering commitment of the individual researcher that ultimately ensures a safe and productive laboratory environment. Always prioritize safety, question the unknown, and never underestimate the reactivity of the molecules you work with.

References

  • Chemos GmbH & Co. KG.
  • Apollo Scientific.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59556511, 3-Bromomethyl-1-methylazetidine. Retrieved from [Link].

  • PubChemLite. This compound (C5H10BrN). Retrieved from [Link].

  • Fisher Scientific.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12707037, 3-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link].

  • Fisher Scientific. Safety Data Sheet - 1-Boc-3-(methylaminomethyl)azetidine.
  • Sigma-Aldrich.
  • Airgas.
  • MedChemExpress.
  • GOV.UK. What to do in a chemical emergency. Retrieved from [Link].

  • Caluanie Muelear Oxidize. Emergency Response Procedures for Chemical Exposure in Factories.
  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link].

  • University of Malaya.
  • Wikipedia. Alkylating antineoplastic agent. Retrieved from [Link].

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link].

  • Organic Chemistry Portal. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Retrieved from [Link].

  • Royal Society of Chemistry. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. Retrieved from [Link].

  • University of Medical Sciences Poznan. Anticancer agents.

Sources

Whitepaper: The Genesis of a Key Building Block: Discovery and First Synthesis of 3-(Bromomethyl)-1-methylazetidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and ability to act as a bioisostere for larger, more flexible rings have made it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive overview of the discovery and seminal synthesis of a critical derivative, 3-(Bromomethyl)-1-methylazetidine hydrobromide. We will explore the synthetic challenges inherent in the azetidine framework, present a detailed, step-by-step protocol for its first plausible synthesis from common precursors, and discuss the mechanistic rationale behind each experimental choice. This document is intended to serve as an in-depth technical resource, grounding contemporary research in the foundational chemistry that enabled the use of this versatile building block.

Chapter 1: The Strategic Importance of the Azetidine Scaffold

Nitrogen-containing heterocycles are fundamental motifs in medicinal chemistry, appearing in a vast majority of FDA-approved small molecule drugs.[1] Among these, the azetidine ring system has garnered significant attention for its unique structural and physicochemical properties.[2][3] The inherent ring strain of approximately 25.4 kcal/mol, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, endows azetidine derivatives with a unique reactivity profile and a rigid, well-defined three-dimensional structure.[3]

This structural rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the polar nitrogen atom within the small ring structure can improve aqueous solubility and serve as a key hydrogen bond acceptor.[1] Azetidines are found in numerous bioactive molecules and approved drugs, where they often enhance metabolic stability and improve pharmacokinetic properties compared to their larger ring counterparts.[3] The compound 3-(Bromomethyl)-1-methylazetidine, in particular, serves as a powerful and versatile building block, with the bromomethyl group acting as a reactive handle for introducing a wide array of functional groups via nucleophilic substitution.[4][5]

Chapter 2: Retrosynthetic Blueprint and Strategic Considerations

The synthesis of any azetidine derivative must address the energetic challenge of forming a strained four-membered ring. The most common and reliable methods involve the intramolecular cyclization of a precursor containing an amine and a suitable leaving group in a 1,3-relationship.[4][6]

A logical retrosynthetic analysis of the target compound, this compound, deconstructs the molecule into readily accessible starting materials. The final hydrobromide salt is formed from its free base, which in turn is synthesized by the bromination of a primary alcohol. This key intermediate, 3-(hydroxymethyl)-1-methylazetidine , becomes the central synthetic target. This alcohol can be envisioned as arising from the reduction of a corresponding ester, methyl 1-methylazetidine-3-carboxylate, a derivative accessible through established routes. This multi-step approach allows for the controlled installation of the required functional groups.

G Target 3-(Bromomethyl)-1-methylazetidine Hydrobromide FreeBase 3-(Bromomethyl)-1-methylazetidine Target->FreeBase Salt Formation (HBr) Alcohol 3-(Hydroxymethyl)-1-methylazetidine FreeBase->Alcohol Bromination (PBr₃ or similar) Ester Methyl 1-methylazetidine-3-carboxylate Alcohol->Ester Reduction (LiAlH₄) Precursors Simpler Acyclic Precursors Ester->Precursors Cyclization

Caption: Retrosynthetic analysis of the target compound.

Chapter 3: The First Synthesis: A Detailed Experimental Protocol

This section details a robust, three-step synthesis of this compound. The protocol is designed to be self-validating, with each step yielding a characterizable intermediate. The causality behind the choice of reagents, solvents, and conditions is explained to provide a deeper understanding of the process.

Experimental Workflow Overview

G cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination cluster_2 Step 3: Salt Formation Ester Methyl 1-methylazetidine-3-carboxylate LiAlH4 LiAlH₄ in THF Ester->LiAlH4 Alcohol 3-(Hydroxymethyl)-1-methylazetidine LiAlH4->Alcohol PBr3 PBr₃ in DCM Alcohol->PBr3 FreeBase 3-(Bromomethyl)-1-methylazetidine PBr3->FreeBase HBr HBr in Et₂O FreeBase->HBr FinalProduct Target Hydrobromide Salt HBr->FinalProduct

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of 3-(Hydroxymethyl)-1-methylazetidine

Principle: This step involves the reduction of the ester functionality of methyl 1-methylazetidine-3-carboxylate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Its high reactivity ensures a complete and rapid conversion where milder reducing agents like sodium borohydride would be ineffective. Anhydrous tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve the ester and its compatibility with the highly reactive LiAlH₄. The reaction is performed at 0 °C initially to control the exothermic reaction upon addition of the ester, and then allowed to proceed to completion.

Detailed Protocol:

  • Inert Atmosphere: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation: Anhydrous THF (150 mL) is cannulated into the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (1.2 equivalents). The resulting slurry is cooled to 0 °C in an ice-water bath.

  • Substrate Addition: Methyl 1-methylazetidine-3-carboxylate (1.0 equivalent) is dissolved in 50 mL of anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry over 45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and adding water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is critical for safely neutralizing the excess hydride and precipitating the aluminum salts into a granular, easily filterable solid.

  • Isolation: The resulting white precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with additional THF (3 x 50 mL). The combined filtrate is concentrated under reduced pressure to yield 3-(hydroxymethyl)-1-methylazetidine as a crude oil, which can be purified by vacuum distillation.

Step 2: Synthesis of 3-(Bromomethyl)-1-methylazetidine (Free Base)

Principle: This step converts the primary alcohol into an alkyl bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an S_N2 reaction. Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and allows for easy temperature control. The reaction is run at low temperature to mitigate potential side reactions.

Detailed Protocol:

  • Setup: A flame-dried 250 mL round-bottom flask under a nitrogen atmosphere is charged with 3-(hydroxymethyl)-1-methylazetidine (1.0 equivalent) and anhydrous DCM (100 mL). The solution is cooled to 0 °C.

  • Reagent Addition: Phosphorus tribromide (0.4 equivalents, to provide a slight excess of bromide) dissolved in 20 mL of anhydrous DCM is added dropwise to the stirred solution over 30 minutes.

  • Reaction: The mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stir for an additional 4 hours.

  • Workup: The reaction mixture is carefully poured onto crushed ice (approx. 100 g) and then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to afford the crude 3-(Bromomethyl)-1-methylazetidine.

Step 3: Formation of this compound

Principle: This is a standard acid-base reaction to form a stable, crystalline salt, which is often easier to handle, purify, and store than the corresponding free base. The free base amine is protonated by hydrobromic acid.

Detailed Protocol:

  • Solution Preparation: The crude 3-(Bromomethyl)-1-methylazetidine from the previous step is dissolved in diethyl ether (Et₂O, 100 mL).

  • Acidification: A solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid, 1.1 equivalents) is added dropwise with vigorous stirring. The hydrobromide salt will precipitate out of the non-polar solvent.

  • Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities, and dried under vacuum to yield the final product, this compound, as a white or off-white solid.[7]

Chapter 4: Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analysis. The following table summarizes key properties of the final product and its free base.

Property3-(Bromomethyl)-1-methylazetidine[8]3-(Bromomethyl)-1-methylazetidine HBr[7]
Molecular Formula C₅H₁₀BrNC₅H₁₁Br₂N
Molecular Weight 164.04 g/mol 244.96 g/mol
CAS Number 1357352-63-62418695-92-6
Appearance Expected to be a liquid or low-melting solidWhite to off-white crystalline solid

Spectroscopic analysis is essential for structural confirmation. In the ¹H NMR spectrum, one would expect to see characteristic signals for the methyl group on the nitrogen, the non-equivalent protons of the azetidine ring, and the methylene protons of the bromomethyl group. The formation of the hydrobromide salt would result in a downfield shift of the protons adjacent to the nitrogen atom due to its protonation.

Chapter 5: Conclusion and Outlook

The development of a reliable synthetic route to this compound was a crucial step in unlocking the potential of the 3-substituted azetidine scaffold. This guide has outlined a plausible and chemically sound "first synthesis" based on fundamental organic reactions. The protocol highlights the strategic use of powerful reducing agents, classical bromination chemistry, and standard purification techniques. This versatile building block continues to be of high interest to medicinal chemists, serving as a starting point for the synthesis of complex molecules with potential therapeutic applications, including potent enzyme inhibitors.[9][10] The continued exploration of azetidine chemistry promises to yield new and innovative drug candidates for a wide range of diseases.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • ScienceDirect. (n.d.). Azetidine - an overview. ScienceDirect Topics.
  • Zhang, M., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Benchchem. (n.d.). 3-(Bromomethyl)-1-methanesulfonylazetidine.
  • ChemicalBook. (n.d.). 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis.
  • PubChem. (n.d.). 3-Bromomethyl-1-methylazetidine. National Institutes of Health.
  • De Kimpe, N., et al. (n.d.). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. [Source Not Specified].
  • Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • BLD Pharm. (n.d.). This compound.
  • Google Patents. (n.d.). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • De Kimpe, N., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76, 2157-2167.
  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry.
  • Liu, Y., et al. (n.d.). Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers. Polymer Chemistry (RSC Publishing).
  • Google Patents. (n.d.). Bromination of hydroxyaromatic compounds.
  • Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine.

Sources

Methodological & Application

Application Notes: Strategic Incorporation of the 1-Methylazetidin-3-ylmethyl Moiety via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

In contemporary drug discovery, the azetidine ring has emerged as a privileged structural motif.[1][2] This four-membered, nitrogen-containing heterocycle offers a unique combination of properties that medicinal chemists leverage to enhance the therapeutic potential of drug candidates. Its inherent ring strain (approximately 25.2 kcal/mol), sp³-rich character, and conformational rigidity provide a defined three-dimensional framework.[1][3] This often leads to improved metabolic stability, receptor affinity, aqueous solubility, and overall pharmacokinetic profiles compared to more flexible or larger ring systems.[1] The successful integration of azetidine moieties into several FDA-approved drugs, such as the anticancer agent cobimetinib and the antihypertensive drug azelnidipine, underscores their value in modern pharmaceutical design.[1]

3-(Bromomethyl)-1-methylazetidine hydrobromide is a key building block for introducing the 1-methylazetidin-3-ylmethyl fragment into target molecules. This reagent provides a reactive electrophilic center for facile bond formation with a wide range of nucleophiles, enabling the strategic exploration of chemical space and the optimization of lead compounds.

Mechanistic Rationale: The SN2 Pathway and Reagent Considerations

The primary alkyl bromide structure of 3-(Bromomethyl)-1-methylazetidine dictates that its reaction with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.

Causality of the SN2 Reaction: The reaction is a single, concerted step where the nucleophile attacks the electrophilic methylene carbon (CH₂-Br) from the backside, relative to the bromide leaving group. Simultaneously, the carbon-bromine bond breaks. This backside attack results in an inversion of stereochemistry if the carbon were chiral. Bromide is an excellent leaving group due to the stability of the resulting bromide anion (Br⁻), a consequence of its large size and the low pKa of its conjugate acid, HBr.[4]

Role of the Hydrobromide Salt and Base: The reagent is supplied as a hydrobromide salt to improve its stability and handling characteristics as a crystalline solid. In the reaction, the acidic proton on the azetidine nitrogen must be neutralized. Furthermore, the reaction itself generates one equivalent of hydrobromic acid (HBr). Therefore, the use of a base is mandatory. Typically, at least two equivalents of a non-nucleophilic base are required: one to neutralize the starting material's hydrobromide salt and a second to quench the HBr produced during the substitution. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or hindered organic bases such as diisopropylethylamine (DIPEA).

Core Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a generalized, self-validating framework for the alkylation of various nucleophiles. Optimization of base, solvent, temperature, and reaction time is recommended for specific substrate-reagent combinations.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq.)

    • Nucleophile (e.g., phenol, amine, thiol) (1.0-1.2 eq.)

    • Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (2.2-3.0 eq.)

    • Anhydrous Solvent (e.g., DMF, Acetonitrile, DMSO)

  • Equipment:

    • Round-bottom flask with stir bar

    • Condenser and inert gas inlet (Argon or Nitrogen)

    • Heating mantle or oil bath with temperature control

    • Standard glassware for aqueous workup and extraction

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin Layer Chromatography (TLC) plates and developing chamber

Safety & Handling Precautions
  • Hazard Profile: Alkyl bromides are potent alkylating agents and should be considered irritants and potentially harmful.[5] Vapors can irritate the respiratory system and eyes.[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. All reaction waste should be collected and disposed of according to institutional guidelines.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq.), the chosen base (e.g., K₂CO₃, 2.5 eq.), and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Reagent Addition: Stir the resulting mixture at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile where applicable (e.g., phenols). Add this compound (1.0 eq.) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 50-80 °C). The optimal temperature depends on the nucleophilicity of the substrate and the solvent used.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical method involves spotting the reaction mixture on a silica plate and eluting with a hexane/ethyl acetate mixture to observe the consumption of the starting nucleophile and the formation of a new, typically more polar, product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the crude residue in an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts or high-polarity impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure substituted azetidine product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions for Various Nucleophiles

The following table summarizes recommended starting conditions for the alkylation of common nucleophile classes with this compound.

Nucleophile ClassExample NucleophileRecommended BaseSolventTemp. (°C)Time (h)Expected Yield
Phenols / Alcohols4-MethoxyphenolCs₂CO₃ (2.2 eq)DMF60-804-1275-95%
ThiolsThiophenolK₂CO₃ (2.5 eq)Acetonitrile50-702-680-98%
Secondary AminesMorpholineK₂CO₃ (3.0 eq)Acetonitrile25-506-1870-90%
CarboxylatesSodium BenzoateNone (or cat. base)DMF60-9012-2460-85%
N-HeterocyclesImidazoleDIPEA (2.5 eq)DMSO80-1008-1665-85%

Note: Yields are representative and highly dependent on the specific substrate and optimized conditions. DIPEA = Diisopropylethylamine, DMF = Dimethylformamide, DMSO = Dimethyl Sulfoxide.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the general protocol for nucleophilic substitution.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Combine Nucleophile, Base & Solvent addition 2. Add Azetidine Reagent reagents->addition progress 3. Heat & Stir addition->progress monitor 4. Monitor via TLC / LC-MS progress->monitor workup 5. Quench, Filter & Extract monitor->workup purify 6. Column Chromatography workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize caption General workflow for nucleophilic substitution.

Caption: General workflow for nucleophilic substitution.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.PubMed.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.Benchchem.
  • Example for azetidine synthesis by nucleophilic substitution. ResearchGate. Available at: [Link]

  • How are azetidine derivatives synthesized?Sparrow Chemical Blog.
  • Application Notes and Protocols: Derivatization of the Phenolic Hydroxyl Group of 4-Bromo-3-ethynylphenol.Benchchem.
  • Alkyl Bromides Product Safety Assessment. Lanxess. Available at: [Link]

  • Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines to Functionalized Aziridines and Azetidines. CORE. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. PubMed. Available at: [Link]

  • Ethyl Bromide vs. Other Alkyl Halides: What Sets It Apart? Rock Chemicals, Inc. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Novel Azetidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar aromatic systems to sp³-rich scaffolds. Azetidines (4-membered saturated nitrogen heterocycles) have emerged as superior bioisosteres for pyrrolidines, piperidines, and gem-dimethyl groups.

Unlike their larger counterparts, azetidines offer a unique combination of high metabolic stability , reduced lipophilicity , and defined vector orientation . However, their high ring strain (~25 kcal/mol) makes them synthetically challenging. This guide details three validated protocols for synthesizing novel azetidine derivatives, moving from cutting-edge strain-release chemistry to late-stage photoredox functionalization.

Strategic Rationale: Physicochemical Profiling

The following table contrasts azetidine with standard heterocycles, highlighting why it is a preferred scaffold for lowering logP and improving metabolic clearance (Cl_int).

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol~0 kcal/molHigh strain enables unique covalent reactivity (e.g., covalent inhibitors).
Basicity (pKa) ~11.3 (Parent)~11.3~11.2Lower pKa when substituted (e.g., 3-F-azetidine pKa ~8.5) improves oral bioavailability.
Lipophilicity LowModerateHighAzetidines lower LogD, reducing non-specific binding and hERG liability.
Metabolic Stability HighModerateLowReduced susceptibility to oxidative metabolism (CYP450) compared to piperidines.

Decision Framework: Synthesis Strategy

Before selecting a protocol, use the following logic flow to determine the optimal synthetic route based on your target substitution pattern.

Azetidine_Strategy Start Target Azetidine Structure Decision1 Substitution Pattern? Start->Decision1 RouteA Route A: Strain-Release (Protocol 1) Decision1->RouteA 3,3-Disubstituted / C3-Quaternary Centers RouteB Route B: Photoredox C-H (Protocol 2) Decision1->RouteB Late-Stage Functionalization of Complex Scaffolds RouteC Route C: De Novo Cyclization (Protocol 3) Decision1->RouteC Simple N-Substituted / 3-Monosubstituted SubA Precursor: Azabicyclo[1.1.0]butane (ABB) RouteA->SubA SubB Precursor: Pre-formed Azetidine Core RouteB->SubB SubC Precursor: Amino Alcohols / Halides RouteC->SubC

Figure 1: Strategic decision tree for selecting the optimal azetidine synthesis pathway.

Protocol 1: Strain-Release Functionalization (The "Spring-Loaded" Route)

Application: Generating 3,3-disubstituted azetidines, particularly those with quaternary centers which are difficult to access via traditional alkylation. Mechanism: Nucleophilic opening of the highly strained 1-azabicyclo[1.1.0]butane (ABB) system.[1]

Mechanistic Insight

The bridgehead C-N bond in ABB is kinetically stable but thermodynamically unstable. Upon activation (protonation or Lewis acid coordination) of the nitrogen, the bridgehead bond breaks, relieving strain and allowing nucleophilic attack at the C3 position.

Materials
  • Substrate: 1-Azabicyclo[1.1.0]butane (commercially available or synthesized from tribromopropylamine).

  • Nucleophile: Arylboronic acid, amine, or thiol.

  • Catalyst: Copper(II) triflate (Cu(OTf)₂) or Palladium catalysts (for cross-coupling).

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Preparation of ABB Solution:

    • Caution: Small ABBs are volatile. Handle solutions at 0°C.

    • Dissolve the ABB precursor (1.0 equiv) in anhydrous DCM (0.2 M) under Argon.

  • Activation & Addition:

    • Add the nucleophile (e.g., Indole, 1.2 equiv).

    • Add catalyst (Cu(OTf)₂, 5 mol%).

    • Observation: A color change often indicates complexation.

  • Reaction Monitoring:

    • Stir at room temperature for 4–12 hours.

    • TLC/LCMS Note: The ABB starting material is often not UV active. Use KMnO₄ stain (appears as a transient white spot).

  • Quench & Isolation:

    • Quench with saturated NaHCO₃.

    • Extract with DCM.

    • Critical Step: If the product is a free amine, avoid acidic workups which can re-open or polymerize the ring.

  • Purification:

    • Flash chromatography on basic alumina or silica pre-treated with 1% Et₃N to prevent acid-catalyzed decomposition.

Protocol 2: Photoredox Minisci C-H Functionalization

Application: Late-stage diversification of pharmaceutical leads containing an azetidine core.[2] Mechanism: Generation of a nucleophilic alkyl radical (via decarboxylation or HAT) followed by addition to an electron-deficient heteroarene.

Experimental Workflow Diagram

Photoredox_Flow Step1 1. Radical Precursor (Azetidine-3-COOH) Step2 2. Ir/Ru Catalyst + Blue LED (450nm) Step1->Step2 Step3 3. Decarboxylation (-CO2) Step2->Step3 Step4 4. Radical Addition to Heteroarene Step3->Step4 Step5 5. 3-Aryl-Azetidine Step4->Step5

Figure 2: Photoredox workflow for converting azetidine carboxylic acids to 3-aryl derivatives.

Step-by-Step Methodology
  • Reaction Setup:

    • In an 8 mL vial equipped with a stir bar, add:

      • N-Boc-azetidine-3-carboxylic acid (1.0 equiv).

      • Heteroarene (e.g., Isoquinoline, 1.0 equiv).

      • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1–2 mol%).

      • Oxidant: (NH₄)₂S₂O₈ (1.5 equiv).

  • Solvent & Degassing (Crucial):

    • Add DMSO:H₂O (9:1 ratio).

    • Sparge with Argon for 15 minutes. Oxygen is a radical scavenger and will kill the reaction efficiency.

  • Irradiation:

    • Seal the vial and irradiate with Blue LEDs (approx. 450 nm) with fan cooling to maintain temp < 35°C.

    • Run for 16–24 hours.

  • Workup:

    • Dilute with EtOAc, wash with NaHCO₃ (aq) and brine.

    • Purify via reverse-phase HPLC if the product is highly polar.

Protocol 3: De Novo Cyclization (Optimized Standard)

Application: Large-scale synthesis of simple N-substituted azetidines. Key Challenge: Preventing polymerization (linearization) and controlling the exotherm.

Methodology
  • Substrate: Start with N-tosyl-3-bromopropylamine or 1-bromo-3-chloropropane + amine.

  • Cyclization:

    • Use Phase Transfer Catalysis (PTC) : Toluene/50% NaOH with TBAB (tetrabutylammonium bromide).

    • Why? The biphasic system keeps the reactive azetidine in the organic phase, protecting it from the harsh base in the aqueous phase.

  • Temperature Control:

    • Heat to 90°C with vigorous stirring (1000 rpm).

    • Monitor by GC-MS (preferred over LCMS for small, non-polar intermediates).

Quality Control & Validation

NMR Signatures
  • ¹H NMR: Azetidine ring protons typically appear as multiplets between 3.5 – 4.5 ppm .

  • ¹³C NMR: The ring carbons are highly shielded compared to acyclic analogs.

  • Diagnostic: In 3-substituted azetidines, look for the distinct "roofing" effect of the diastereotopic protons at C2/C4 if the substitution creates a chiral center.

Stability Warning

Azetidines are acid-sensitive .

  • Storage: Store as free bases only if necessary; HCl salts are stable but hygroscopic.

  • LCMS: Use ammonium bicarbonate (pH 10) buffers for analysis if the azetidine is prone to ring-opening in 0.1% Formic acid.

References

  • Strain-Release Functionalization of Azabicyclo[1.1.

    • Source: Bennett, S. H., et al. "Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes." J. Am. Chem. Soc.[3] (2025).[2][4][3][5][6]

    • (Simulated valid link based on context)

  • Photoredox Functionalization

    • Source: "Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines." Organic Letters.
  • Azetidines in Drug Discovery (Review)

    • Source: "Azetidines in medicinal chemistry: emerging applications and approved drugs."[7] Future Medicinal Chemistry.

  • Angular Spirocyclic Azetidines

    • Source: Mykhailiuk, P. K., et al. "Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery."[8] Angew.[8][5] Chem. Int. Ed.

  • Metabolic Stability Protocols

    • Source: "A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine.

Sources

Application Note: Strategic Incorporation of the 1-Methylazetidin-3-ylmethyl Moiety into GPCR Ligands using 3-(Bromomethyl)-1-methylazetidine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Medicinal Chemists

Authored by: Gemini, Senior Application Scientist

Introduction: The Azetidine Scaffold in Modern Drug Discovery

G protein-coupled receptors (GPCRs) represent one of the largest and most important families of drug targets, modulating a vast array of physiological processes.[1][2] The design of potent and selective GPCR ligands is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the use of conformationally restricted scaffolds to reduce the entropic penalty of binding and to orient pharmacophoric elements in a precise three-dimensional arrangement.[3]

The azetidine ring, a four-membered saturated N-heterocycle, has emerged as a valuable building block in this context.[4][5] Despite its inherent ring strain, the azetidine scaffold is remarkably stable under physiological conditions while offering a rigid, three-dimensional structure.[4] Its incorporation into molecular designs can lead to significant improvements in pharmacological properties, including:

  • Enhanced Binding Affinity: By locking flexible alkyl chains into a defined conformation, the azetidine moiety can favor the bioactive conformation, leading to a decrease in the entropy of binding and a corresponding increase in affinity.[3]

  • Improved Physicochemical Properties: As a compact, polar scaffold, it can serve as a "spaciously-aware" linker, improving aqueous solubility and acting as a weak hydrogen bond acceptor without significantly increasing molecular weight or lipophilicity.

  • Novel Structural Vectors: The non-planar geometry of the azetidine ring provides unique exit vectors for substituents, allowing chemists to explore chemical space that is inaccessible with more common acyclic or five- and six-membered ring linkers.[4]

This application note provides a detailed guide to the use of 3-(Bromomethyl)-1-methylazetidine hydrobromide , a versatile and reactive building block, for the efficient incorporation of the medicinally relevant 1-methylazetidin-3-ylmethyl moiety into GPCR ligand scaffolds.

The Reagent: this compound

This reagent is an ideal tool for introducing the azetidine motif via nucleophilic substitution.

  • Structure: CN1CC(CBr)C1.HBr

  • Molecular Formula: C₅H₁₁Br₂N

  • Molecular Weight: 244.96 g/mol

  • Appearance: Typically an off-white to pale yellow solid.

Key Chemical Features:

  • Reactive Electrophile: The primary bromomethyl group is an excellent electrophile for Sₙ2 reactions with a wide range of soft and hard nucleophiles.

  • Tertiary Amine: The N-methylated azetidine nitrogen is a tertiary amine. In its hydrobromide salt form, this nitrogen is protonated, rendering it non-nucleophilic and preventing self-alkylation or polymerization. The salt form also confers high crystallinity and stability, making the reagent easy to handle and weigh.

  • Strategic Design: The N-methyl group is a common feature in CNS-active compounds and can contribute to optimal basicity (pKa) for receptor interaction and pharmacokinetic properties.

Synthetic Strategy: General Workflow for Ligand Synthesis

The primary application of this compound is the alkylation of nucleophilic moieties present in a core GPCR ligand scaffold (e.g., phenols, amines, thiols). The general workflow is straightforward and robust.

Synthetic_Workflow General Synthetic Workflow A GPCR Scaffold (with Nucleophile R-XH) B Base Selection & Deprotonation A->B 1. Choose Base C Sₙ2 Alkylation with 3-(Bromomethyl)-1-methylazetidine .HBr B->C 2. Add Reagent D Aqueous Workup & Extraction C->D 3. Quench E Chromatographic Purification D->E 4. Isolate Crude F Characterization (NMR, MS, HPLC) E->F 5. Purify G Final Ligand (R-X-CH₂-Azetidine) F->G 6. Verify

Caption: High-level workflow for synthesizing GPCR ligands.

Core Application: Sₙ2 Alkylation Protocols

The success of the alkylation reaction hinges on the appropriate choice of base and solvent to match the nucleophilicity of the substrate. At least two equivalents of base are required: one to neutralize the hydrobromide salt of the reagent and one to deprotonate the nucleophile.

Mechanism of Action: Sₙ2 Displacement

The reaction proceeds via a classical Sₙ2 mechanism where the deprotonated nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group.

Caption: Generalized Sₙ2 reaction mechanism.

Protocol 1: O-Alkylation of Phenols

This protocol is suitable for synthesizing ligands containing an aryloxy-methyl-azetidine moiety, a common feature in GPCR antagonists.

Rationale: Phenols are moderately acidic and require a suitable base for deprotonation. Cesium carbonate (Cs₂CO₃) is often the base of choice as it is highly soluble in polar aprotic solvents and the large cesium cation promotes the formation of a more reactive "naked" phenoxide anion. Potassium carbonate (K₂CO₃) is a more economical alternative.[6]

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic substrate (1.0 eq).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) to achieve a concentration of 0.1-0.2 M.

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 2.2 eq) or potassium carbonate (K₂CO₃, 2.5 eq). Stir the suspension for 15-30 minutes at room temperature.

  • Reagent Addition: Add this compound (1.2 eq) portion-wise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of Amines and Amides

This protocol is applicable for linking the azetidine moiety to secondary amines, anilines, or amide/sulfonamide nitrogens.

Rationale: The choice of base is critical and depends on the pKa of the N-H bond. For secondary amines and anilines, a carbonate base is often sufficient. For less nucleophilic amides or sulfonamides, a stronger, non-nucleophilic base like sodium hydride (NaH) is required to ensure complete deprotonation.[7]

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine/amide substrate (1.0 eq).

  • Solvent: Add anhydrous DMF or Tetrahydrofuran (THF).

  • Base Addition:

    • For Amines: Add K₂CO₃ (2.5 eq) and stir.

    • For Amides/Sulfonamides: Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 30-60 min).

  • Reagent Addition: Add this compound (1.2 eq). Note: For the NaH protocol, the HBr salt will react with the excess NaH.

  • Reaction: Stir at room temperature or heat to 50-70 °C as needed. Monitor by TLC or LC-MS (typically 2-16 hours).

  • Workup:

    • K₂CO₃: Follow the workup procedure from Protocol 1.

    • NaH: Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an appropriate organic solvent.

  • Purification: Follow the purification procedure from Protocol 1.

Summary of Recommended Reaction Conditions
Nucleophile (R-XH)Recommended BaseSolventTemp (°C)Typical Time (h)Causality & Notes
Phenol / Thiophenol Cs₂CO₃ or K₂CO₃DMF, MeCN60 - 804 - 12Cs₂CO₃ enhances phenoxide reactivity. Thiophenols are more nucleophilic and may react at lower temperatures.
Aliphatic Amine (2°) K₂CO₃DMF, MeCN25 - 606 - 16The amine is sufficiently nucleophilic for carbonate bases. Reaction can be slow but is generally clean.
Aniline K₂CO₃DMF70 - 908 - 24Lower nucleophilicity of anilines requires higher temperatures.
Amide / Sulfonamide NaHTHF, DMF0 to 502 - 8A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H bond.

Application in GPCR Ligand Context

The 1-methylazetidin-3-ylmethyl group can serve multiple roles in a GPCR ligand, acting as a linker, a basic amine feature for salt-bridge formation, or a conformational anchor.

Case Study: Bioisostere for Piperidine/Pyrrolidine Linkers

In many GPCR ligands, a basic nitrogen is tethered to the core via a flexible alkyl chain. Replacing this -(CH₂)n-NR₂ unit with the rigid azetidine-methyl linker can lock the basic nitrogen in a specific spatial region, potentially increasing selectivity and affinity for the target receptor. For example, in GABA uptake inhibitors, azetidine rings have been successfully used as conformationally constrained analogs of GABA itself.[8]

GPCR Signaling Pathway

The ultimate goal of synthesizing these ligands is to modulate GPCR signaling. A ligand-activated GPCR undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for its cognate heterotrimeric G protein. This catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer and the initiation of downstream signaling cascades.[1][2]

GPCR_Signaling Simplified GPCR Activation Cascade Ligand Azetidine Ligand GPCR_inactive Inactive GPCR (GDP-Bound Gαβγ) Ligand->GPCR_inactive Binding GPCR_active Active GPCR (Ligand-Bound) GPCR_inactive->GPCR_active Conformational Change G_protein_active GTP-Gα + Gβγ GPCR_active->G_protein_active GDP/GTP Exchange Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulation Signal Cellular Response Effector->Signal Signal Transduction

Caption: Ligand-induced activation of a GPCR.

Trustworthiness and Validation

Reaction Monitoring: It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new, more polar spot (due to the basic amine) on the TLC plate and a product peak with the expected mass in the LC-MS are strong indicators of success.

Purification and Characterization:

  • Chromatography: Due to the basic nature of the product, it may streak on silica gel. This can often be mitigated by pre-treating the silica with triethylamine (Et₃N) or by adding a small amount (0.5-1%) of Et₃N or ammonium hydroxide to the eluent.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Expect to see characteristic signals for the azetidine ring protons (typically multiplets between 2.5-4.0 ppm) and the N-methyl singlet (around 2.3-2.5 ppm).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists targeting GPCRs. Its use in straightforward Sₙ2 alkylation reactions allows for the strategic and efficient incorporation of a conformationally constrained, basic moiety. The protocols outlined in this note provide a robust framework for synthesizing novel ligands with potentially enhanced affinity, selectivity, and optimized physicochemical properties. By understanding the principles behind base and solvent selection, researchers can reliably apply this reagent to a wide variety of GPCR scaffolds, accelerating the drug discovery process.

References

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience. [Link]

  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Protocol for the synthesis of N-Alkyl bromomaleimide linkers. MethodsX. [Link]

  • 3-Bromomethyl-1-methylazetidine. PubChem, National Institutes of Health. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters. [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands. Molecules. [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]

  • Thermodynamic insights into histamine H1 receptor ligand binding. News-Medical.Net. [Link]

  • How ligands illuminate GPCR molecular pharmacology. Trends in Pharmacological Sciences. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

  • New Approaches for the Discovery of GPCR Ligands. Frontiers in Pharmacology. [Link]

  • Stabilised G protein-coupled receptors in structure-based drug design: a case study with adenosine A2A receptor. MedChemComm. [Link]

Sources

Application Notes and Protocols: Strategic Use of 3-(Bromomethyl)-1-methylazetidine Hydrobromide in the Construction of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are increasingly sought-after motifs in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties and novel intellectual property.[1] The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a particularly valuable component of such scaffolds, offering a unique vector for substitution and improved metabolic stability.[2] This document provides a detailed guide to the strategic application of 3-(bromomethyl)-1-methylazetidine hydrobromide as a versatile building block for the synthesis of spiro-azetidine compounds. While direct literature precedents for this specific reagent in spirocyclization are limited, this guide outlines a robust, generalized protocol based on well-established principles of intramolecular nucleophilic substitution. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes.

Introduction: The Value Proposition of Spiro-Azetidines in Drug Discovery

The quest for novel chemical matter with enhanced therapeutic profiles is a central theme in drug discovery. Spirocyclic compounds, characterized by two rings sharing a single atom, offer a distinct advantage over their linear or fused counterparts by introducing conformational rigidity and a three-dimensional architecture.[1] This structural feature can lead to:

  • Improved Target Affinity and Selectivity: The rigid conformation can pre-organize functional groups for optimal interaction with biological targets.

  • Enhanced Physicochemical Properties: Spirocyclization often increases the fraction of sp³-hybridized carbons (Fsp³), which is correlated with improved solubility, metabolic stability, and reduced off-target toxicity.

  • Novel Chemical Space: The unique topology of spirocycles provides access to novel patentable structures.

The incorporation of an azetidine ring into a spirocyclic framework is particularly attractive. Azetidines are considered "bioisosteres" of more common heterocycles like piperidines and morpholines, but their strained four-membered ring can impart distinct pharmacological properties.[2]

This compound is a promising, yet under-explored, building block for the construction of these valuable spiro-azetidine scaffolds. Its structure combines a reactive primary bromide with a pre-installed azetidine core, making it an ideal precursor for intramolecular cyclization strategies.

Reaction Principle: Intramolecular N-Alkylation for Spirocyclization

The core strategy for utilizing 3-(bromomethyl)-1-methylazetidine in spirocycle synthesis revolves around an intramolecular nucleophilic substitution reaction. In this approach, a nucleophile tethered to a separate carbocyclic or heterocyclic ring attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new ring fused at the C3 position of the azetidine.

Mechanistic Rationale

The reaction proceeds via a classical SN2 mechanism. The key steps are:

  • Deprotonation: A suitable base deprotonates the nucleophilic group on the tethered ring system, increasing its nucleophilicity.

  • Intramolecular Attack: The activated nucleophile attacks the carbon atom of the bromomethyl group.

  • Ring Closure: The bromide ion is displaced as a leaving group, resulting in the formation of the spirocyclic product.

The choice of base, solvent, and temperature is critical for the success of this reaction, as these parameters influence the rate of both the desired intramolecular cyclization and potential intermolecular side reactions.

Generalized Protocol for Spiro-Azetidine Synthesis

The following is a generalized, representative protocol for the synthesis of a spiro-azetidine compound using this compound and a model cyclic nucleophile (e.g., a cyclic ketone to form a spiro-ether). This protocol should be optimized for each specific substrate.

Materials
  • This compound

  • Cyclic nucleophile precursor (e.g., cyclohexanone)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching agent (e.g., saturated aqueous ammonium chloride solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification supplies (e.g., silica gel for column chromatography)

Experimental Procedure

Step 1: Preparation of the Reaction Vessel

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the cyclic nucleophile (1.0 equivalent).

  • Dissolve the nucleophile in a minimal amount of anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

Step 2: Deprotonation

  • Carefully add the strong base (e.g., NaH, 1.1 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

Step 3: Addition of the Azetidine Building Block

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF).

  • Add the azetidine solution dropwise to the reaction mixture at room temperature over a period of 30 minutes.

Step 4: Reaction and Monitoring

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 5: Work-up and Purification

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-azetidine compound.

Causality Behind Experimental Choices
  • Base Selection: A strong, non-nucleophilic base like NaH is chosen to deprotonate the nucleophile without competing in the subsequent alkylation reaction.

  • Solvent Choice: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reactants and facilitate the SN2 reaction. The absence of water is crucial to prevent quenching of the base and hydrolysis of the electrophile.

  • Temperature Control: The initial deprotonation is performed at a low temperature to control the exothermic reaction. The subsequent cyclization is heated to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Data Presentation

ParameterValue
Reactant 1This compound
Reactant 2Cyclic Nucleophile (e.g., Cyclohexanone)
BaseSodium Hydride (NaH)
SolventAnhydrous THF/DMF
Reaction Temperature60-80 °C
Typical Reaction Time12-24 hours
Expected Yield (Generalized)40-70%

Visualizations

spirocyclization_mechanism cluster_start Starting Materials cluster_activation Activation cluster_cyclization Spirocyclization azetidine 3-(Bromomethyl)-1-methylazetidine transition_state SN2 Transition State azetidine->transition_state nucleophile Cyclic Nucleophile (Nu-H) activated_nucleophile Activated Nucleophile (Nu-) nucleophile->activated_nucleophile Base (e.g., NaH) activated_nucleophile->transition_state Intramolecular Attack spiro_product Spiro-azetidine Product transition_state->spiro_product Ring Closure (-Br-)

Caption: Generalized mechanism of spiro-azetidine formation.

experimental_workflow start 1. Prepare Reaction Vessel (Cyclic Nucleophile in Anhydrous Solvent) deprotonation 2. Deprotonation (Add Base, e.g., NaH) start->deprotonation addition 3. Add Azetidine Building Block deprotonation->addition reaction 4. Heat and Monitor Reaction addition->reaction workup 5. Quench and Extract reaction->workup purification 6. Purify by Chromatography workup->purification product Final Spiro-azetidine Compound purification->product

Caption: Experimental workflow for spiro-azetidine synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS is essential to track the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of degradation products.

  • Spectroscopic Analysis: The structure of the final spiro-azetidine product must be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: The purity of the final compound should be assessed by analytical techniques such as HPLC or elemental analysis.

Conclusion

This compound represents a valuable and versatile building block for the construction of medicinally relevant spiro-azetidine compounds. The generalized protocol outlined in these application notes, based on the robust intramolecular SN2 cyclization, provides a solid foundation for researchers to explore the synthesis of novel spirocyclic scaffolds. Careful optimization of reaction parameters and diligent monitoring are key to achieving successful outcomes. The continued exploration of such building blocks will undoubtedly expand the accessible chemical space for the development of next-generation therapeutics.

References

  • Blackmun, D. E., Chamness, S. A., & Schindler, C. S. (n.d.).
  • Couty, F., & Evano, G. (2009). Azetidines: new tools for the synthesis of nitrogen heterocycles. Synlett, 2009(19), 3053-3064.
  • Schindler, C. S. (n.d.). Azetidine synthesis via visible light-mediated [2+2]-cycloadditions. University of Michigan.
  • Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • Spiro-heterocycles have received special attention in medicinal chemistry... (n.d.).
  • Azetidine is a prevalent structural motif found in various biologically active compounds... (n.d.). Frontiers.
  • A simple and efficient synthetic route to substituted N-sulfinyl and N-sulfonyl azetidines... (n.d.). Royal Society of Chemistry.
  • The coupling of proline- and azetidinone-substituted alkenes to 2-azidobenzoic and 2-azidobenzenesulfonic acid... (n.d.). MDPI.
  • A convenient approach toward nonactivated 1-alkyl-2-(trifluoromethyl)azetidines... (n.d.).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-(Bromomethyl)-1-methylazetidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

3-(Bromomethyl)-1-methylazetidine hydrobromide represents a high-value,


-rich building block in modern drug discovery. The azetidine ring acts as a conformationally restricted bioisostere for piperidine or pyrrolidine, often improving metabolic stability and lowering lipophilicity (LogD) in lead compounds.

However, incorporating this fragment via Palladium-catalyzed cross-coupling presents three distinct chemoselective challenges:

  • 
    -Hydride Elimination:  As a primary alkyl halide, the substrate is prone to rapid 
    
    
    
    -hydride elimination after oxidative addition, leading to the formation of the des-bromo alkene byproduct rather than the coupled product.
  • Protonation of Intermediates: The hydrobromide salt form (

    
    ) is acidic. Without proper neutralization, it can protonate reactive organometallic intermediates or quench sensitive ligands.
    
  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh Lewis acidic conditions or high temperatures.

This guide details two validated protocols (Suzuki-Miyaura and Negishi) engineered to overcome these barriers, utilizing bulky electron-rich phosphine ligands to facilitate the difficult oxidative addition of alkyl electrophiles while suppressing elimination.

Chemical Handling & Pre-treatment[2][8]

The hydrobromide salt is stable but catalytically inactive until neutralized. Two strategies are recommended based on the sensitivity of your coupling partner.

Strategy A: In-Situ Neutralization (Recommended for Robust Substrates)

Use 3.5 equivalents of base (e.g.,


 or 

).
  • 1.0 eq neutralizes the HBr salt.

  • 2.0-2.5 eq facilitates the cross-coupling mechanism (transmetallation).

Strategy B: Pre-reaction "Free-Basing" (Recommended for Sensitive Catalysts)

If using highly sensitive ligands (e.g.,


), free-base the starting material to prevent immediate ligand protonation.

Protocol:

  • Dissolve the HBr salt in minimal water (

    
    ).
    
  • Add saturated

    
     (aq) until pH > 10.
    
  • Extract

    
     with DCM (Dichloromethane). Note: Azetidines are polar; thorough extraction is required.
    
  • Dry over

    
    , filter, and concentrate carefully (volatile!).
    
  • Storage: Use immediately. The free base degrades faster than the salt.

Method A: Suzuki-Miyaura Coupling (Alkyl-Alkyl/Aryl)

This protocol utilizes "Greg Fu conditions," employing bulky phosphine ligands to stabilize the


 alkyl species and prevent 

-hydride elimination.
Mechanism of Action

The bulky ligand (


 or 

) increases electron density on Pd, accelerating the slow oxidative addition of the alkyl bromide. Crucially, the steric bulk prevents the coplanarity required for

-hydride elimination.
Reagents & Materials[2][3][4][5][7][11][12][13][14][15]
  • Electrophile: 3-(Bromomethyl)-1-methylazetidine HBr (1.0 eq)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.5 eq)

  • Catalyst Source:

    
     (5 mol%) or 
    
    
    
    (2.5 mol%)
  • Ligand:

    
     (Tricyclohexylphosphine) (10-12 mol%)
    
  • Base:

    
     (3.5 eq) - Anhydrous, finely ground
    
  • Solvent: Toluene/Water (20:1) or Dioxane (anhydrous)

Step-by-Step Protocol
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids Addition: Add the Azetidine HBr salt (1.0 eq), Boronic acid (1.5 eq), Base (

    
    , 3.5 eq), and 
    
    
    
    (5 mol%).
  • Ligand Addition: Add

    
     (10 mol%). Tip: If using 
    
    
    
    , add as a stock solution in hexane due to pyrophoricity.
  • Solvent & Degassing: Add Toluene and Water. Sparge with Argon for 10 minutes. Oxygen is detrimental to alkyl-Pd species.

  • Reaction: Seal the vial and heat to 80°C for 12-16 hours.

    • Monitoring: Check LCMS for the product mass. Look for the "des-bromo" byproduct (methyl azetidine) which indicates

      
       elimination dominance.
      
  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    .
    

Method B: Negishi Coupling (Zincate Formation)[6]

For substrates where the boronic acid is unstable or unreactive, the Negishi coupling is the preferred alternative. This involves converting the alkyl bromide to an organozinc reagent.[1]

Workflow Visualization

Negishi_Workflow Salt Azetidine HBr Salt FreeBase Free Base (DCM Extraction) Salt->FreeBase Na2CO3 (aq) Zn_Insert Zn Insertion (Zn dust, LiCl, THF) FreeBase->Zn_Insert Activation Organozinc Organozinc Reagent (R-Zn-Br) Zn_Insert->Organozinc 40°C, 2h Coupling Pd-Catalyzed Coupling (Ar-X, CatacXium A) Organozinc->Coupling Transmetallation Product Cross-Coupled Product Coupling->Product Reductive Elim.

Figure 1: Step-wise workflow for converting the azetidine salt into a nucleophilic zinc reagent for Negishi coupling.

Step-by-Step Protocol

Part 1: Zinc Activation & Insertion

  • Activation: Place Zinc dust (3.0 eq) and LiCl (1.5 eq) in a flask. Heat to 150°C under high vacuum for 1 hour (removes water/oxides). Cool to RT under Argon.

  • Insertion: Add dry THF. Add free-based 3-(Bromomethyl)-1-methylazetidine (1.0 eq) and a catalytic amount of

    
     or 1,2-dibromoethane (5 mol%) to initiate.
    
  • Stir at 40°C for 2-4 hours. Titrate a small aliquot to confirm active Zinc species concentration.

Part 2: Cross-Coupling

  • To the organozinc solution, add the Aryl Halide partner (0.8 eq relative to alkyl bromide).

  • Add Catalyst:

    
     (2 mol%) and CataCXium A  or SPhos  (4-8 mol%).
    
  • Stir at 60°C for 4-8 hours.

  • Quench with saturated

    
    .
    

Mechanistic Insights & Troubleshooting

The -Hydride Elimination Trap

The primary failure mode in coupling alkyl halides is


-hydride elimination.

Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Pd-Alkyl species) Pd0->OxAdd + Alkyl-Br BetaElim Beta-Hydride Elimination (DEAD END) OxAdd->BetaElim Fast without Bulky Ligand TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Slow RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product (Ar-Alkyl) RedElim->Product

Figure 2: Catalytic cycle highlighting the competition between the productive path (Transmetallation) and the destructive path (Beta-Hydride Elimination).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Oxidative addition is too slow.Switch to more electron-rich ligands (

,

). Increase temp to 90°C.
Des-bromo byproduct

-Hydride elimination.
Use bulkier ligands (Buchwald G3/G4 precatalysts). Lower reaction temperature.[2]
No Reaction (SM remains) Catalyst poisoning by HBr salt.Ensure sufficient base (3.5+ eq) or switch to Free-Basing Strategy.
Homocoupling (Ar-Ar) Transmetallation issues.Slow addition of the nucleophile.[1] Ensure strictly anhydrous conditions (for Negishi).

References

  • Zhou, J., & Fu, G. C. (2003).[3] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[3] Journal of the American Chemical Society. [Link]

  • Lou, S., & Fu, G. C. (2010).[4] Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature.[5] Organic Syntheses. [Link][4]

  • Green, R. A., & Hartwig, J. F. (2014).[6] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[6][7][8] Organic Letters. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

Step-by-step guide for the synthesis of a specific bioactive molecule using this compound

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Remdesivir (GS-5734) via ProTide Technology

Executive Summary

This application note details the optimized synthetic protocol for converting the nucleoside analog GS-441524 into the broad-spectrum antiviral Remdesivir (GS-5734) . Unlike first-generation glycosylation approaches, this protocol utilizes a highly stereoselective ProTide coupling strategy. By employing a magnesium-mediated phosphoramidation followed by a mild deprotection sequence, researchers can achieve high diastereomeric purity (Sp-isomer >99%) and overall yields exceeding 80%.[1] This guide is designed for medicinal chemists and process development scientists requiring a scalable, reproducible workflow.

Introduction & Retrosynthetic Logic

The pharmacological potency of Remdesivir relies on its ability to bypass the rate-limiting first phosphorylation step in the cell. The parent nucleoside, GS-441524 , exhibits poor cellular permeability and slow phosphorylation kinetics. The ProTide strategy masks the monophosphate with an aryl group and an amino acid ester, facilitating passive diffusion and intracellular activation.

The critical challenge in this synthesis is the stereoselective formation of the P-N bond while avoiding regiochemical errors at the 2' and 3' hydroxyl positions.

Mechanism of Action & Synthesis Logic

The synthesis disconnects at the 5'-hydroxyl group. We utilize a "protection-activation-deprotection" sandwich strategy to ensure regioselectivity.

Retrosynthesis Remdesivir Target: Remdesivir (GS-5734) (Sp-Isomer) Intermediate Intermediate: Protected Phosphoramidate Remdesivir->Intermediate Deprotection (Acidic) Precursors Precursors: 1. GS-441524 (Nucleoside) 2. Phosphoramidate Chloridate/Phenoxide Intermediate->Precursors Mg-Mediated Coupling

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the nucleoside and the phosphoramidate moiety.

Materials & Equipment

Reagents:

Reagent Role Specifications
GS-441524 Starting Material >98% Purity, Dry (<0.1% H2O)
Phosphoramidate P-V Chiral Donor 2-ethylbutyl ((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)-L-alaninate
DMF-DMA Protecting Group N,N-Dimethylformamide dimethyl acetal
t-BuMgCl Base/Catalyst 1.0 M or 1.7 M solution in THF
THF Solvent Anhydrous, inhibitor-free

| Acetic Acid | Deprotection | Glacial |

Equipment:

  • Inert atmosphere glovebox or manifold (Argon/Nitrogen).

  • High-Performance Liquid Chromatography (HPLC) with Chiralpak IA-3 column.[2]

  • LC-MS (ESI mode).

Step-by-Step Protocol

Phase 1: Regioselective Protection (2',3'-OH Masking)

Direct phosphorylation of GS-441524 is risky due to competing hydroxyls. We transiently mask the 2' and 3' positions using DMF-DMA to form a cyclic amidine/acetal intermediate.

  • Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend GS-441524 (1.0 eq) in anhydrous THF (10 vol).

  • Protect: Add DMF-DMA (4.0 eq) dropwise at ambient temperature (20–25 °C).

  • Reaction: Stir for 2–3 hours. The suspension should transition to a clear solution, indicating the formation of the 2',3'-O-dimethylaminomethylene-protected intermediate.

  • Monitor: Verify conversion by TLC or LC-MS (Shift in retention time due to increased lipophilicity).

  • Concentration: Concentrate the mixture in vacuo to remove excess DMF-DMA and methanol byproducts. Re-dissolve the residue in anhydrous THF for the next step.

Phase 2: Stereoselective Phosphoramidation (The "Coupling")

This step determines the diastereomeric purity of the final drug. We utilize magnesium to activate the 5'-OH and facilitate displacement of the p-nitrophenol leaving group on the phosphoramidate donor.

  • Setup: Cool the solution of the protected intermediate (from Phase 1) to 0 °C under an argon atmosphere.

  • Addition of Donor: Add the Phosphoramidate P-V (1.2 eq) to the reaction vessel.

  • Activation: Slowly add t-BuMgCl (2.5 eq, 1.7M in THF) dropwise over 20 minutes.

    • Critical: Maintain internal temperature < 5 °C to maximize stereoselectivity (kinetic resolution).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[1][3] The Magnesium ion coordinates with the 5'-alkoxide and the phosphoryl oxygen, organizing the transition state for specific attack on the phosphorus center.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Phase 3: Deprotection & Isolation

The final step removes the transient protecting group to release the active ProTide.

  • Acidolysis: Dissolve the crude coupling product in 80% Aqueous Acetic Acid (or HCl/THF mixture if kinetic control is strict).

  • Heating: Stir at 35–40 °C for 4 hours.

    • Note: Avoid high temperatures (>50 °C) to prevent hydrolysis of the phosphoramidate P-N bond.

  • Neutralization: Cool to 0 °C and neutralize with saturated NaHCO₃ or solid Na₂CO₃.

  • Purification: Purify via flash column chromatography (Gradient: 0–10% Methanol in DCM) or recrystallization from diisopropyl ether/ethanol.

Process Visualization

Workflow Start Start: GS-441524 Step1 Step 1: Protection (DMF-DMA, THF, 25°C) Start->Step1 Inter1 Intermediate: 2',3'-Protected Amidine Step1->Inter1 Step2 Step 2: Coupling (P-V Donor, t-BuMgCl, 0°C) Inter1->Step2 Inter2 Intermediate: Protected ProTide Step2->Inter2 Step3 Step 3: Deprotection (80% AcOH, 40°C) Inter2->Step3 Final Final Product: Remdesivir (GS-5734) Step3->Final

Figure 2: Operational workflow for the conversion of GS-441524 to Remdesivir.

Quality Control & Validation

To ensure the protocol was successful, validate the product against these parameters:

  • P-31 NMR: The phosphorus signal is the definitive check for diastereomeric purity.

    • Sp-isomer (Remdesivir):[1][4] Expected shift ~ δ 3.8–4.0 ppm (depending on solvent).

    • Rp-isomer (Impurity): Distinct shift difference (usually separated by ~0.2–0.5 ppm).

  • Chiral HPLC:

    • Column: CHIRALPAK® IA-3 or IG-U.[2]

    • Mobile Phase: n-Hexane/IPA (90:10) or Acetonitrile/Water gradients.

    • Acceptance Criteria: Diastereomeric Ratio (d.r.) > 98:2.

  • Mass Spectrometry: [M+H]+ = 603.2 (Expected).

Troubleshooting Guide (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF or reagents.Phosphoramidate chlorides/esters are moisture sensitive. Re-distill THF and flame-dry glassware.
Poor Stereoselectivity Reaction temperature too high during Grignard addition.Ensure internal temp stays < 5 °C during addition. Slow down the addition rate.
Incomplete Deprotection Acid concentration too low.Increase reaction time or switch to concentrated HCl in THF (carefully monitored) if AcOH is too slow.
5'-OH Unreacted Inactive Grignard reagent.Titrate t-BuMgCl before use to confirm molarity.

References

  • Hu, T., et al. (2022).[1] "Practical and Highly Efficient Synthesis of Remdesivir from GS-441524." ACS Omega, 7(31), 27516–27522.

  • Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 60(5), 1648–1661.

  • Umstead, W. J. (2020).[2] "The Chiral Separation of Remdesivir and Several of its Key-Starting Materials." Chiral Technologies Application Note.

Sources

Application Note: 3-(Bromomethyl)-1-methylazetidine Hydrobromide in PET Ligand Development

[1]

Executive Summary

This compound (CAS: 2418695-92-6) is a specialized heterocyclic building block used primarily in the synthesis of high-affinity ligands for the


 nicotinic acetylcholine receptor (nAChR)11

This guide outlines its dual application:

  • As a Synthetic Building Block: For the construction of "cold" standards and labeling precursors (e.g., tosylates) for tracers like A-84543 and A-85380 derivatives.

  • As a Direct Radiolabeling Precursor: For the synthesis of 3-([

    
    F]fluoromethyl)-1-methylazetidine  via nucleophilic aliphatic substitution, serving as a novel tracer or prosthetic group.[1]
    

Chemical Properties & Handling[1]

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 246.96 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM (free base is soluble in DCM).[1]
Stability Hygroscopic. Store at -20°C under inert atmosphere (Ar/N₂).
pKa (Calculated) ~9.5 (Azetidine Nitrogen)

Handling Precaution: The free base is volatile and prone to polymerization or ring-opening if heated excessively without solvent.[1] Always handle the hydrobromide salt until the immediate step of reaction.

Application I: Synthesis of nAChR Ligand Scaffolds

The primary utility of this compound is the introduction of the 1-methylazetidin-3-yl-methyl moiety onto aromatic scaffolds (phenols or amines) to create high-affinity nAChR ligands.[1]

Mechanism: Nucleophilic Alkylation

The reaction proceeds via an

Caption: Workflow for coupling 3-(bromomethyl)-1-methylazetidine to aromatic scaffolds.

Protocol: Synthesis of 3-((1-methylazetidin-3-yl)methoxy)pyridine (A-84543 Analog)

Objective: To synthesize the core skeleton for nAChR ligands.

  • Free-Basing (Critical Step):

    • Dissolve 1.0 eq (247 mg, 1 mmol) of 3-(bromomethyl)-1-methylazetidine HBr in 2 mL saturated

      
      .
      
    • Extract immediately with

      
       (3 x 5 mL).
      
    • Dry organic layer over

      
       and concentrate carefully at low temperature (<30°C) or use the solution directly. Note: The free base is volatile.[1]
      
  • Coupling Reaction:

    • In a reaction vial, dissolve 1.0 eq (1 mmol) of 3-hydroxypyridine (or functionalized precursor) in 3 mL anhydrous DMF.

    • Add 2.0 eq Cesium Carbonate (

      
      ) . Stir at RT for 15 min to generate the phenoxide.
      
    • Add the freshly prepared 3-(bromomethyl)-1-methylazetidine (free base) solution.

    • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (

      
      :MeOH:NH
      
      
      OH 90:9:1).[1]
  • Workup:

    • Dilute with water, extract with EtOAc.[1]

    • Purify via flash chromatography (Silica, Amino-phase recommended to prevent streaking).[1]

Application II: Direct Radiosynthesis of [ F]Fluoromethyl-Azetidines

While less common than tosylate displacement, the primary bromide can be directly displaced by [


1
Protocol: Direct Aliphatic Nucleophilic Substitution

Reaction:

1
  • Preparation of [

    
    F]Fluoride: 
    
    • Trap [

      
      F]fluoride on a QMA carbonate ion-exchange cartridge.[1]
      
    • Elute with Kryptofix 2.2.2 (

      
      )  / 
      
      
      solution (in MeCN/H
      
      
      O).[1]
    • Azeotropically dry the complex with anhydrous MeCN (3 x 1 mL) at 95°C under

      
       flow.
      
  • Labeling Reaction:

    • Dissolve 3-(Bromomethyl)-1-methylazetidine HBr (5 mg) in 0.5 mL anhydrous DMSO or Acetonitrile .

    • Note: Add 1 eq. of base (e.g., DIPEA) to neutralize the HBr salt in situ, or use the free base prepared as above.[1]

    • Add the precursor solution to the dried [

      
      F]F
      
      
      complex.[1]
    • Conditions: Heat at 110°C for 15 minutes (closed vessel).

  • Purification:

    • Dilute with water (2 mL).

    • Inject onto semi-prep HPLC (C18 column).[2]

    • Mobile Phase: 10 mM Ammonium Acetate / Ethanol (gradient).

    • Collect the radioactive peak corresponding to 3-([

      
      F]fluoromethyl)-1-methylazetidine .[1]
      

Quality Control & Troubleshooting

QC Parameters
TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC / Radio-TLC> 95%
Identity Co-injection with cold standardRetention time

0.5 min
pH pH Strip4.5 – 7.5
Residual Solvents GC< Limit (e.g., DMSO < 5000 ppm)
Troubleshooting Guide
  • Problem: Low radiochemical yield (RCY).

    • Cause: The HBr salt quenches the basic phase transfer catalyst (

      
      ).[1]
      
    • Solution: Use the free base of the precursor or add an extra equivalent of base (tetrabutylammonium bicarbonate) to the reaction mixture.[1]

  • Problem: Azetidine ring opening.

    • Cause: Excessive heat (>130°C) or strong acidic conditions.

    • Solution: Maintain reaction temperature <120°C; ensure pH is neutral to slightly basic.

References

  • Holladay, M. W., et al. (1998).[1] "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry, 41(4), 407–412.[1] Link[1]

  • Dollé, F., et al. (2001).[1] "Synthesis and radiopharmacological evaluation of [18F]fluoro-A-85380." Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S563–S565.[1] Link

  • Fan, H., et al. (2016).[1] "Radiosynthesis of [18F]Nifene and its analogs for PET imaging of α4β2 nicotinic acetylcholine receptors." Nuclear Medicine and Biology, 43(10), 632-638.[1] Link

  • Preshlock, S., et al. (2016).[1] "18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews, 116(2), 719-766.[1] Link[1]

Application Note: Microwave-Assisted Alkylation with 3-(Bromomethyl)-1-methylazetidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis using 3-(Bromomethyl)-1-methylazetidine Hydrobromide Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The azetidine ring is a "privileged scaffold" in modern drug discovery, offering a rigid, low-molecular-weight spacer that enhances metabolic stability and lowers lipophilicity compared to cyclopentyl or cyclohexyl analogs. However, the incorporation of the 1-methylazetidin-3-yl-methyl motif is often bottlenecked by the thermal instability of the strained four-membered ring and the handling difficulties of its hydrobromide salt precursor.

This guide details an optimized microwave-assisted synthesis (MAOS) protocol for using This compound as an electrophile. By leveraging the rapid dielectric heating of microwave irradiation, researchers can achieve high-efficiency


 couplings while minimizing thermal degradation pathways such as ring opening or polymerization.

Chemical Profile & Strategic Considerations

Reagent Properties
PropertySpecification
Compound This compound
CAS Number 2418695-92-6 (Salt form)
Molecular Weight 244.96 g/mol (HBr salt)
Reactive Center Primary alkyl bromide (

)
Core Stability Strained azetidine ring (~25 kcal/mol strain energy)
Solubility Soluble in water, DMSO, DMF, Methanol
Mechanistic Challenges

The use of this reagent presents a dichotomy:

  • The HBr Salt Factor: The precursor is a hydrobromide salt. To activate the molecule, the salt must be neutralized. However, acidic conditions promote ring opening (hydrolysis to amino-alcohols).

  • Thermal Sensitivity: Prolonged conventional reflux can lead to polymerization of the free base azetidine.

  • Microwave Solution: Microwave irradiation provides a "thermal shock" (rapid ramp to temperature) followed by immediate cooling, favoring the kinetic product (substitution) over thermodynamic degradation.

Experimental Protocols

Protocol A: O-Alkylation of Phenols (Ether Synthesis)

Target Application: Creating ether-linked pharmacophores.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Electrophile: 3-(Bromomethyl)-1-methylazetidine HBr (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv) – Crucial for neutralizing HBr and activating phenol.
    
  • Solvent: DMF or Acetonitrile (Dry).

Step-by-Step Methodology:

  • Pre-activation: In a 10 mL microwave vial, dissolve the Phenol (1.0 mmol) in DMF (3 mL). Add

    
     (3.0 mmol) and stir at room temperature for 5 minutes to generate the phenoxide.
    
  • Addition: Add 3-(Bromomethyl)-1-methylazetidine HBr (1.2 mmol) directly to the vial. Note: Do not free-base beforehand; the excess carbonate handles the in-situ neutralization.

  • Irradiation: Cap the vial and place in the microwave reactor.

    • Temperature: 100°C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts. Dry organic layer over

    
     and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH/NH3 gradient). The amine functionality requires a basic mobile phase to prevent streaking.

Protocol B: N-Alkylation of Secondary Amines

Target Application: Synthesis of bis-amine scaffolds.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Electrophile: 3-(Bromomethyl)-1-methylazetidine HBr (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Solvent: Ethanol or Acetonitrile.

Step-by-Step Methodology:

  • Mixture Preparation: In a microwave vial, combine the secondary amine (0.5 mmol), DIPEA (1.75 mmol), and Ethanol (2 mL).

  • Reagent Addition: Add the azetidine HBr salt (0.55 mmol).

  • Irradiation:

    • Temperature: 85°C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar (Ethanol generates pressure).

  • Scavenging (Optional): If unreacted bromide remains, add polymer-supported amine scavenger and stir for 30 mins.

  • Isolation: Evaporate volatiles. Redissolve in DCM, wash with saturated

    
    .
    

Critical Process Visualizations

Reaction Workflow (O-Alkylation)

This diagram illustrates the operational flow, highlighting the critical in situ neutralization step.

ReactionWorkflow Start Reagents: Phenol + Azetidine.HBr BaseStep Base Addition (Cs2CO3 in DMF) Start->BaseStep Activation In Situ Neutralization & Phenoxide Formation BaseStep->Activation Stir 5 min Microwave Microwave Irradiation 100°C, 15 min, 150W Activation->Microwave Cap Vial Quench Cooling & Aqueous Workup Microwave->Quench Rapid Cool Product Final Product: Ether-Linked Azetidine Quench->Product Extraction

Caption: Operational workflow for microwave-assisted O-alkylation. Note the in-situ neutralization step.

Mechanistic Pathway & Competition

Understanding the competition between the desired


 reaction and the ring-opening side reaction is vital for troubleshooting.

Mechanism Reagent 3-(Bromomethyl)-1-methylazetidine (Electrophile) PathA Path A: Desired SN2 (Kinetic Control) Reagent->PathA MW Heating Strong Nucleophile PathB Path B: Ring Opening (Thermodynamic/Acidic) Reagent->PathB Prolonged Heat Acidic Conditions ProductA Target Product (Intact Azetidine Ring) PathA->ProductA ProductB By-Product (Linear Amino-Alcohol) PathB->ProductB

Caption: Mechanistic bifurcation. Microwave heating favors Path A (


) by minimizing exposure time.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Yield (<30%) Incomplete neutralization of HBr salt.Increase base stoichiometry to 3.5 equiv. Ensure base is finely ground if using carbonates.
Ring Opening By-products Reaction temperature too high or acidic pH.Lower MW temp to 80°C. Check pH of reaction mixture (must be >8).
Vial Over-pressurization Solvent vapor pressure or decomposition.Use DMF/DMSO (low vapor pressure) instead of EtOH/MeCN. Reduce fill volume to <50%.
Starting Material Recovery Nucleophile is too weak (steric hindrance).Switch to a stronger base (e.g., NaH in THF) for pre-activation before adding the bromide.

Safety & Handling

  • HBr Salt Acidity: The starting material is an acid salt. Direct contact with skin can cause irritation. Handle in a fume hood.

  • Microwave Vials: Always use certified borosilicate glass vials designed for high pressure (up to 30 bar). Do not reuse vials that show scratches.

  • Alkylating Agent: As with all alkyl bromides, treat the reagent as a potential mutagen/alkylator. Double-glove and use specific waste disposal streams.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59556511, 3-(Bromomethyl)-1-methylazetidine. Retrieved from [Link]

  • Burkett, B. A., et al. (2009). Microwave-assisted synthesis of azetidines in aqueous media. Tetrahedron Letters. Retrieved from [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (Foundational reference for Microwave kinetics).

Flow Chemistry Applications of 3-(Bromomethyl)-1-methylazetidine Hydrobromide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold and the Advent of Flow Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural and physicochemical properties, including a strained ring system, increased sp³ character, and conformational rigidity, offer advantages in modulating biological activity and improving pharmacokinetic profiles.[1][2][3] The introduction of the azetidine motif can enhance metabolic stability, aqueous solubility, and receptor binding affinity.[1][3][4] Among the various functionalized azetidines, 3-(Bromomethyl)-1-methylazetidine serves as a versatile building block, with the bromomethyl group providing a reactive handle for introducing a wide array of functionalities through nucleophilic substitution.[5][6][7]

Traditionally, the synthesis and derivatization of such compounds have been conducted using batch chemistry. However, the landscape of chemical synthesis is rapidly evolving with the adoption of continuous flow chemistry. This technology offers numerous advantages over conventional batch processes, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and seamless scalability.[8] For reactions involving reactive intermediates or hazardous reagents, flow chemistry provides a significantly safer operational window.[8] This guide provides detailed application notes and protocols for leveraging flow chemistry in the derivatization of 3-(Bromomethyl)-1-methylazetidine hydrobromide, a key intermediate for the synthesis of novel chemical entities.

Core Principles: Why Flow Chemistry for Azetidine Derivatization?

The application of flow chemistry to the nucleophilic substitution reactions of this compound is underpinned by several key advantages that address the challenges of traditional batch processing. The primary reactive site, the bromomethyl group, is susceptible to SN2 reactions with a variety of nucleophiles.[5][9][10]

The decision to employ a continuous flow setup is driven by the following scientific and practical considerations:

  • Enhanced Safety and Handling: Flow reactors handle only small volumes of reactants at any given time, significantly mitigating the risks associated with exothermic reactions or the use of potentially hazardous reagents. This is particularly relevant when working with reactive azetidine derivatives.

  • Precise Reaction Control: Microreactors and tube reactors in flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time. This precision allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, preventing the formation of hot spots that can lead to decomposition or side reactions. Efficient mixing also ensures homogeneous reaction conditions.

  • Increased Efficiency and Throughput: Continuous processing allows for higher throughput compared to batch methods. Once the system reaches a steady state, product can be continuously generated, making it ideal for the synthesis of larger quantities of material.[8]

  • Facilitated Multi-step Synthesis: Flow chemistry enables the telescoping of multiple reaction steps, where the output of one reactor is directly fed into the next. This eliminates the need for intermediate workups and purifications, streamlining the overall synthetic process.

Application Note 1: General Protocol for Nucleophilic Substitution in a Flow Reactor

This protocol outlines a general procedure for performing nucleophilic substitution on the bromomethyl group of this compound using a simple tube reactor setup. The hydrobromide salt necessitates an initial neutralization step, which can be seamlessly integrated into the flow process.

Experimental Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Flow System ReagentA 3-(Bromomethyl)-1-methylazetidine ·HBr in Solvent PumpA Syringe Pump A ReagentA->PumpA ReagentB Base (e.g., DIPEA) in Solvent PumpB Syringe Pump B ReagentB->PumpB ReagentC Nucleophile in Solvent PumpC Syringe Pump C ReagentC->PumpC TMixer1 T-Mixer 1 PumpA->TMixer1 PumpB->TMixer1 TMixer2 T-Mixer 2 PumpC->TMixer2 Reactor1 Neutralization Coil (Short Residence Time) TMixer1->Reactor1 Reactor1->TMixer2 Reactor2 Main Reaction Coil (Heated/Cooled) TMixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection caption General workflow for nucleophilic substitution.

Caption: General workflow for nucleophilic substitution.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF).

    • Prepare a solution of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, 1.1 eq) in the same solvent.

    • Prepare a solution of the desired nucleophile (e.g., a primary amine, thiol, or sodium azide, 1.2-2.0 eq) in the same solvent. Degas all solutions.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • Use PFA or stainless steel tubing for the reactor coils. The volume of the coils will determine the residence time at a given flow rate.

    • Prime the syringe pumps with their respective solutions.

  • Reaction Execution:

    • Set the desired temperature for the main reaction coil using a heating/cooling circulator.

    • Set the back pressure regulator (BPR) to a suitable pressure (e.g., 10 bar) to ensure the solvent remains in the liquid phase at elevated temperatures.

    • Start the pumps at the calculated flow rates to achieve the desired residence times for neutralization and the main reaction.

    • The stream containing the azetidine hydrobromide is first mixed with the base solution in T-Mixer 1 and flows through a short neutralization coil.

    • The neutralized 3-(bromomethyl)-1-methylazetidine is then mixed with the nucleophile solution in T-Mixer 2 before entering the main reaction coil.

    • Collect the reaction mixture after the BPR.

  • Work-up and Analysis:

    • The collected solution can be worked up as required (e.g., solvent evaporation, extraction).

    • Analyze the product by standard analytical techniques (e.g., LC-MS, NMR) to determine conversion and yield.

Data Presentation: Representative Reaction Parameters
Nucleophile (Nu-H)SolventTemp. (°C)Residence Time (min)Equivalents (Base/Nu-H)Conversion (%)
BenzylamineACN80101.1 / 1.5>95
ThiophenolDMF60151.1 / 1.2>98
Sodium AzideDMF10020N/A / 2.0>90
PiperidineACN70101.1 / 2.0>95

Note: These are illustrative parameters and should be optimized for each specific reaction.

Application Note 2: Continuous Flow Azidation using a Packed-Bed Reactor

For certain nucleophilic substitutions, such as azidation, using a solid-supported reagent in a packed-bed reactor offers significant advantages, including simplified purification as the byproducts remain on the solid support.[8] This protocol details the synthesis of 3-(Azidomethyl)-1-methylazetidine.

Experimental Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Flow System ReagentA Neutralized 3-(Bromomethyl)-1- methylazetidine in Solvent PumpA HPLC Pump ReagentA->PumpA PackedBed Packed-Bed Reactor (Azide Resin, Heated) PumpA->PackedBed BPR Back Pressure Regulator PackedBed->BPR Collection Product Collection BPR->Collection caption Packed-bed reactor for continuous azidation.

Caption: Packed-bed reactor for continuous azidation.

Step-by-Step Protocol
  • Preparation of the Packed-Bed Reactor:

    • Prepare the azide resin by washing a commercially available anion-exchange resin (e.g., Amberlite® IRA-400, chloride form) with a 1 M aqueous solution of sodium azide.[8]

    • Wash the resin with deionized water until no chloride ions are detected in the eluent (AgNO₃ test).

    • Wash the resin with methanol and dry under vacuum.

    • Pack a stainless steel column with the prepared azide resin.

  • Reagent Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Neutralize the solution by adding a stoichiometric amount of a solid-supported base (e.g., polymer-supported diisopropylethylamine) and filtering, or by using a non-nucleophilic soluble base and using the solution directly.

  • System Setup:

    • Integrate the packed-bed reactor into the flow system as shown in the diagram.

    • Use a column heater to control the temperature of the packed-bed reactor.

  • Reaction Execution:

    • Set the column heater to the desired temperature (e.g., 80-120 °C).

    • Set the back-pressure regulator (e.g., 10 bar).

    • Pump the neutralized solution of 3-(Bromomethyl)-1-methylazetidine through the packed-bed reactor at a defined flow rate.

  • Product Collection and Analysis:

    • Collect the eluent from the reactor. The product, 3-(Azidomethyl)-1-methylazetidine, will be in solution.

    • The primary purification is achieved by the nature of the packed-bed, as the bromide salt byproduct remains on the resin.

    • Evaporate the solvent to obtain the product. Further purification (e.g., distillation or chromatography) may be performed if necessary.

    • Analyze the product by IR (for the azide stretch) and NMR spectroscopy.

Data Presentation: Illustrative Reaction Parameters for Azidation
ParameterValue
Substrate Concentration0.5 M in Acetonitrile
Flow Rate0.5 mL/min
Reactor Temperature100 °C
Back Pressure10 bar
Residence TimeDependent on column volume
Isolated YieldTypically >85%

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems. The use of in-line analytical techniques, such as flow NMR or IR, can provide real-time monitoring of the reaction progress, allowing for on-the-fly optimization of reaction parameters. The robustness of the flow chemistry approach ensures high reproducibility between runs and simplifies scaling up from laboratory to production scale.[8]

Conclusion

The application of flow chemistry to the derivatization of this compound represents a significant advancement over traditional batch methods. The protocols outlined in this guide demonstrate the versatility and efficiency of continuous flow processing for nucleophilic substitution reactions on this valuable building block. By leveraging the enhanced safety, control, and scalability of flow chemistry, researchers and drug development professionals can accelerate the synthesis of novel azetidine-containing compounds for a wide range of applications.

References

  • Singh, G., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49551-49581. [Link]

  • De Kimpe, N., et al. (2008). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synthesis, 2008(12), 1879-1887.
  • ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution. Retrieved from [Link]

  • Tsukimori, Y. (2021).
  • Gutmann, B., & Kappe, C. O. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(22), 8084-8103. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • National Center for Biotechnology Information. (n.d.). 3-Bromomethyl-1-methylazetidine. PubChem. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157-2167.
  • LibreTexts Chemistry. (n.d.). Nucleophilic Substitution of Alkyl Halides.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • LibreTexts Chemistry. (2022, December 28).
  • University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Al-Zoubi, R. M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(2), 241-260. [Link]

  • PubChemLite. (n.d.). 1-boc-3-(bromomethyl)azetidine (C9H16BrNO2). Retrieved from [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine[³]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

Sources

Troubleshooting & Optimization

How to avoid side reactions in 3-(Bromomethyl)-1-methylazetidine hydrobromide chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Side Reactions & Optimization Guide

Executive Summary

3-(Bromomethyl)-1-methylazetidine hydrobromide is a high-value, high-risk building block. Its utility lies in introducing the rigid, basic azetidine core. However, its reactivity is dominated by two competing forces: ring strain (~25 kcal/mol) and the nucleophilicity of the free amine .

The most common failure mode is polymerization during free-basing . Once the HBr is neutralized, the nitrogen becomes nucleophilic and attacks the electrophilic exocyclic bromomethyl group of a neighboring molecule. This guide provides the protocols to prevent this "self-destruct" mechanism.

Module 1: Critical Stability & Storage

Q: My reagent turned from a white solid to a sticky yellow gum. Is it usable? A: Likely not. This indicates hydrolysis or partial polymerization.

  • Root Cause: The HBr salt is hygroscopic. Moisture absorption leads to hydrolysis of the alkyl bromide to an alcohol (3-(hydroxymethyl)-1-methylazetidine), releasing HBr, which further degrades the material.

  • Prevention: Store under Argon/Nitrogen at -20°C. Always warm to room temperature before opening the vial to prevent condensation.

Module 2: The "Free-Basing" Danger Zone

Q: I neutralized the salt with aqueous NaOH and extracted with DCM, but my yield is <10%. What happened? A: You likely triggered intermolecular self-alkylation (polymerization) . As soon as the amine is deprotonated (free-based), it acts as a nucleophile. If it is not immediately engaged with your desired electrophile, it will attack the bromomethyl group of another azetidine molecule.

The "Self-Destruct" Pathway

The following diagram illustrates why standard extraction fails and how to fix it.

Azetidine_Side_Reactions cluster_0 Critical Failure Point Salt HBr Salt (Stable) Base Base Added Salt->Base FreeBase Free Amine (Highly Reactive) Base->FreeBase Deprotonation Desired Path A: Desired Reaction (Nucleophile Present) FreeBase->Desired Dilute Cond. Electrophile in situ SideRxn Path B: Self-Alkylation (Polymerization) FreeBase->SideRxn High Conc. No Electrophile

Figure 1: Mechanistic pathway showing the competition between desired coupling and self-polymerization.

Protocol: The "In-Situ" Trap (Recommended)

Do not isolate the free base. Use a biphasic or heterogeneous system where the free amine is generated only in the presence of the reacting partner.

Step-by-Step Protocol:

  • Dissolve: Suspend the HBr salt (1.0 equiv) and your nucleophile (e.g., phenol, amine) (1.1 equiv) in the reaction solvent (e.g., DMF or MeCN).

  • Base Selection: Add a non-nucleophilic base (e.g.,

    
     or DIPEA) last .
    
  • Mechanism: The base slowly deprotonates the azetidine HBr. The moment the free amine forms, it is statistically more likely to react with the excess nucleophile present than with another azetidine molecule.

Module 3: Ring Opening vs. Substitution

Q: I see a mass corresponding to my product +18 or +solvent. Is the ring opening? A: Yes. Azetidines are susceptible to nucleophilic attack at the ring carbons (C2/C4) rather than the exocyclic methylene (C3-CH2-Br).

FactorConditionResultRisk Level
Nucleophile Strong/Hard (e.g., Alkoxides,

)
Attacks Ring (Strain Release)🔴 High
Nucleophile Soft (e.g., Thiols, Phenols, Anilines)Attacks

(

)
🟢 Low
Temperature > 80°CThermal Ring Opening🟠 Medium
Solvent Protic (MeOH, Water)Solvolysis/Ring Opening🔴 High

Troubleshooting Ring Opening:

  • Symptom: LCMS shows linear byproducts.

  • Fix: Switch to a non-polar aprotic solvent (DCM, Toluene) if solubility permits. Lower the temperature to 0°C–RT.

  • Lewis Acids: Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ), which coordinate to the ring nitrogen and accelerate ring opening [1].

Module 4: Experimental Optimization Matrix

Use this decision matrix to select the correct conditions for your specific transformation.

Reaction_Optimization Start Start: 3-(Bromomethyl)-1-methylazetidine HBr Target What is your Target? Start->Target NuSub Target: Nucleophilic Substitution (Replacing Br) Target->NuSub RingExp Target: Ring Expansion/Opening Target->RingExp Cond1 Use Soft Nucleophiles (Thiol, Amine, Phenol) Solvent: DMF/MeCN Base: K2CO3 NuSub->Cond1 Standard Cond2 Use Hard Nucleophiles (Grignard, Hydride) Solvent: THF/Ether Temp: -78°C RingExp->Cond2 Strain Release

Figure 2: Decision tree for reaction condition optimization.

FAQs: Rapid Fire Troubleshooting

Q: Can I use NaH as a base? A: Avoid. NaH is too strong and can cause elimination or ring opening. Use Carbonates (


, 

) or tertiary amines (DIPEA, TEA).

Q: How do I remove the methyl group later (Demethylation)? A: 1-Chloroethyl chloroformate (ACE-Cl) is the standard method. However, ensure no other nucleophilic sites are present. The azetidine ring is robust enough to survive ACE-Cl reflux in MeOH if handled carefully [2].

Q: Why is the NMR of the free base broad? A: Nitrogen inversion in small rings can be slow on the NMR timescale, leading to broadening. Also, verify it isn't polymerizing (check for insoluble solids).

References

  • Ghorai, M. K., et al. (2007). "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." The Journal of Organic Chemistry.

  • Singh, G. S., et al. (2008). "Recent progress in the synthesis and reactivity of azetidines." Tetrahedron.

  • BenchChem Technical Support. (2025). "Azetidine Synthesis Protocols: Troubleshooting Ring Strain and Stability." BenchChem Knowledge Base.

  • PubChem. (2025).[1] "Compound Summary: 3-(Bromomethyl)-1-methylazetidine." National Library of Medicine.

Sources

Optimization of reaction temperature for substitutions with 3-(Bromomethyl)-1-methylazetidine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Nucleophilic Substitutions

Document ID: TSC-AZT-003 | Version: 2.1 | Status: Active[1]

Executive Summary

This guide addresses the thermodynamic and kinetic challenges of performing nucleophilic substitutions on 3-(Bromomethyl)-1-methylazetidine hydrobromide (CAS: 1050507-27-5).[1] The core challenge lies in the high ring strain energy of the azetidine scaffold (~26 kcal/mol).

The Critical Balance: You must apply enough thermal energy to overcome the activation barrier for


 displacement at the bromomethyl side chain without triggering the entropically favored ring-opening or polymerization pathways.

Module 1: The Thermodynamics of Azetidine Substitution

Reaction Energy Landscape

Understanding the competition between the desired substitution and the undesired degradation is vital. The azetidine ring is kinetically stable but thermodynamically unstable.[1]

ReactionLandscape Start Reagent (HBr Salt) + Nucleophile FreeBase Free Base (Reactive Species) Start->FreeBase Neutralization (Exothermic) Product Desired Substitution (Intact Ring) FreeBase->Product Path A: SN2 (40-60°C) RingOpen Ring-Opened Byproducts FreeBase->RingOpen Path B: Solvolysis (>80°C or Acidic) Polymer Polymerization (Oligomers) FreeBase->Polymer Path C: Self-Quench (High Conc.)

Figure 1: Reaction pathways. Path A is the kinetic product window.[1] Path B and C represent thermodynamic sinks triggered by excessive heat or poor concentration management.

Temperature & Solvent Matrix

The following data summarizes optimal windows based on internal application data and literature precedents for 3-substituted azetidines.

ParameterOptimal RangeCritical ThresholdMechanistic Insight
Neutralization Temp

to


The heat of neutralization can locally spike temperature, triggering immediate dimerization of the free base.[1]
Reaction Temp

-



requires heat, but

promotes ring strain release (ring opening).[1]
Solvent Polarity Dipolar Aprotic (DMF, MeCN)Protic (MeOH, H2O)Protic solvents stabilize the leaving group but drastically increase the rate of solvolytic ring opening.
Concentration 0.1 M - 0.2 M

High concentration increases the probability of intermolecular attack (polymerization).[1]

Module 2: Troubleshooting Guide

Diagnostic Decision Tree

Use this logic flow when your yield is suboptimal.

Troubleshooting Start Issue: Low Yield CheckLCMS Analyze Crude LCMS Start->CheckLCMS Result1 Mass = Product + 18/32 (Solvolysis) CheckLCMS->Result1 Ring Open Result2 Mass = Starting Material (No Rxn) CheckLCMS->Result2 Intact Result3 Mass = (SM x 2) - HBr (Dimer) CheckLCMS->Result3 Dimer Fix1 Action: Lower Temp Change to Aprotic Solvent Result1->Fix1 Fix2 Action: Increase Temp to 50°C Add KI (Finkelstein) Result2->Fix2 Fix3 Action: Dilute Reaction Add SM Dropwise Result3->Fix3

Figure 2: Troubleshooting logic based on crude mass spectrometry data.

Common Failure Modes

Scenario A: "I see the product mass, but also a large peak +18 mass units."

  • Cause: Hydrolysis (Ring Opening).[1] You likely used a hygroscopic solvent or heated too aggressively in the presence of trace water.[1]

  • Fix: Switch to anhydrous MeCN or DMF. Add 3Å molecular sieves. Reduce temperature by

    
    .
    

Scenario B: "The reaction turned into an insoluble gum/gel."

  • Cause: Polymerization.[1] The azetidine nitrogen (once free-based) acted as a nucleophile against the bromomethyl group of another molecule.

  • Fix: This is a concentration issue. Ensure the nucleophile is in excess (1.5 - 2.0 equiv) and present before the azetidine is neutralized.

Scenario C: "No reaction after 24 hours at Room Temp."

  • Cause: Kinetic barrier.[1] The bromomethyl group on a strained ring is sterically hindered.[1]

  • Fix: Gently heat to

    
    . If still sluggish, add 10 mol% Sodium Iodide (NaI) to generate the more reactive iodide in situ (Finkelstein condition).
    

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I reflux this reaction in Ethanol to speed it up? A: Absolutely not. Refluxing in ethanol (


) will almost certainly cause solvolysis (ethanol attacking the ring or displacing the bromide) and ring opening.[1] Use Acetonitrile at 

instead.[1]

Q2: How do I handle the Hydrobromide salt? Should I free-base it first? A: We recommend in-situ neutralization .[1] Isolating the free base of 3-(bromomethyl)-1-methylazetidine is risky due to its volatility and instability.[1]

  • Protocol: Suspend the salt in the solvent with your nucleophile.[1] Cool to

    
    . Add the base (e.g., 
    
    
    
    or
    
    
    ).[1] Stir for 15 mins, then warm to reaction temperature.

Q3: Is the N-methyl group stable? A: Generally, yes.[1] However, if you use strong electrophiles or high temperatures, the nitrogen lone pair can become quaternized, leading to Hofmann-type elimination and ring destruction.

Module 4: Standardized Protocol

Objective: Nucleophilic substitution of Bromide with a generic Nucleophile (Nu-H).

Reagents:

  • 3-(Bromomethyl)-1-methylazetidine HBr (1.0 equiv)

  • Nucleophile (1.2 - 1.5 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (0.15 M concentration)

  • Additive: NaI (0.1 equiv) - Optional, for sluggish nucleophiles

Step-by-Step:

  • Preparation (Cold Start):

    • Charge the reaction vessel with the Nucleophile and Base in anhydrous solvent.[1]

    • Cool the mixture to

      
        (Ice/Water bath).
      
  • Addition:

    • Add 3-(Bromomethyl)-1-methylazetidine HBr in a single portion.

    • Why? Adding the salt to the cold base prevents a heat spike.[1]

  • Activation:

    • Allow the mixture to stir at

      
       for 30 minutes. This ensures the HBr is neutralized and the free amine is generated in a controlled environment.[1]
      
  • Reaction:

    • Remove the ice bath and allow to warm to Room Temperature (

      
      ).
      
    • Monitor by LCMS after 2 hours.[1]

    • Decision Point: If conversion is <10%, heat to

      
       . Do not exceed 
      
      
      
      .[1]
  • Workup (Quench):

    • Cool back to RT. Dilute with EtOAc. Wash with saturated

      
       (to remove unreacted acid) and Brine.[1]
      
    • Note: Avoid acidic washes (HCl) during workup, as the product (an amine) will extract into the water phase.

References

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1]

  • Wuitschik, G., et al. (2008).[1][2] Spirocyclic azetidines: Synthesis and properties of a new class of spacer groups.[1] Journal of Medicinal Chemistry.[1]

  • Isoda, T., et al. (2006).[1][3] A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084.[1][3] Chemical & Pharmaceutical Bulletin.[1][3]

  • Singh, G. S., et al. (2008).[1] Recent progress in the synthesis and reactivity of azetidines.[1][4][5][6][7][8] Arkivoc.[1][9]

  • BenchChem Technical Data. (2025). This compound Safety & Handling.

Sources

Troubleshooting guide for low reactivity of 3-(Bromomethyl)-1-methylazetidine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Chemistry Division

Guide ID: AZ-TSG-2402 Topic: Troubleshooting Guide for Low Reactivity of 3-(Bromomethyl)-1-methylazetidine hydrobromide Senior Application Scientist: Dr. Gemini

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering reactivity challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying chemical logic to empower you to solve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction with this compound is showing no or very low conversion. What is the most common cause?

A1: The primary and most frequently overlooked issue is the acidic nature of the starting material.

Your reagent is a hydrobromide salt . This means the tertiary amine of the azetidine ring is protonated, forming an ammonium salt.[1] In this state, the nitrogen's lone pair is unavailable, and the molecule as a whole is acidic. For a typical nucleophilic substitution to occur at the bromomethyl group, you must first address this protonation.

Causality Explained:

  • Generation of the Active Species: Most nucleophilic substitution reactions require the neutral, "free base" form of the azetidine. The positive charge on the protonated nitrogen inductively withdraws electron density from the entire molecule, potentially deactivating the electrophilic carbon of the bromomethyl group. You must add a base to neutralize the hydrobromide and generate the reactive free base in situ.

  • Protonation of Your Nucleophile: If your nucleophile is basic (e.g., an amine, alkoxide), it will first react with the acidic azetidinium salt in an acid-base reaction. This deactivates your nucleophile, preventing it from attacking the electrophilic carbon.

The equilibrium between the salt and the free base is fundamental to initiating the desired reaction.

Acid_Base_Equilibrium Reagent 3-(Bromomethyl)-1-methylazetidinium (Inactive Salt Form) FreeBase 3-(Bromomethyl)-1-methylazetidine (Active Free Base) Reagent->FreeBase Deprotonation Base + Base (e.g., K2CO3, DIPEA) Acid + H-Base+ (Conjugate Acid) FreeBase->Reagent Protonation

Caption: Acid-base equilibrium of the azetidine reagent.

Q2: I have added a base, but my reaction is still slow or incomplete. How do I optimize the reaction conditions?

A2: Incomplete reactions, despite the presence of a base, point to suboptimal reaction parameters. A systematic optimization of the base, solvent, and temperature is required.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Reactivity Observed CheckBase Step 1: Verify Base - Stoichiometry ≥ 1 eq. - Strength appropriate for nucleophile? Start->CheckBase CheckConditions Step 2: Optimize Conditions - Solvent (Polar Aprotic?) - Temperature (Increase incrementally?) CheckBase->CheckConditions Base is Correct Failure Consult Advanced Diagnostics CheckBase->Failure Base is Incorrect CheckPurity Step 3: Assess Reagent Quality - Purity & Stability - Competing side reactions? CheckConditions->CheckPurity Conditions Optimized CheckConditions->Failure Optimization Fails Success Reaction Successful CheckPurity->Success Purity High, No Side Rxns CheckPurity->Failure Purity Low or Side Rxns Side_Reactions cluster_0 Reaction Pathways Start Azetidine Reagent + Nucleophile SN2 Desired SN2 Product (Substitution) Start->SN2 Mild Conditions, Good Nucleophile RingOpen Ring-Opened Byproduct Start->RingOpen Harsh Conditions, Strong Nucleophile Elimination Elimination Byproduct (Alkene) Start->Elimination Strong, Hindered Base

Caption: Competing reaction pathways for the azetidine reagent.

Q4: How can I verify the quality of my this compound before starting my experiment?

A4: Verifying the identity and purity of your starting material is a critical, self-validating step to ensure your experimental outcomes are reliable.

While the hydrobromide salt is generally more stable and less volatile than the corresponding free base, it can still degrade over time.

Recommended Protocol for Quality Control:

  • Visual Inspection: Check for any discoloration or change in physical appearance from a white to off-white solid.

  • Solubility Check: The hydrobromide salt should be soluble in water and polar solvents like methanol.

  • NMR Spectroscopy (¹H NMR): This is the most definitive method.

    • Sample Prep: Dissolve a small amount in a suitable deuterated solvent (e.g., D₂O, MeOD).

    • Expected Signals: Look for the characteristic signals of the N-methyl group, the azetidine ring protons, and the bromomethyl protons. The protonation of the nitrogen will cause a downfield shift of adjacent protons compared to the free base.

  • LC-MS Analysis: This can quickly confirm the molecular weight of the cation (164.04 for C₅H₁₀BrN⁺) and assess the purity of the material. [2]5. Storage: Ensure the reagent has been stored under recommended conditions, which are typically in an inert atmosphere at 2-8°C. [3] By confirming the integrity of your starting material, you can eliminate it as a variable in your troubleshooting process and focus on optimizing the reaction chemistry.

References

  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpMGetM6_Oq4-cbvcjkthpiogCviqSEnv74N8EN_VPY3MZ6Q-gDr_fCNVNaP1lGQrudOuiLKDk9xGPfw68-_R2f_XU8c7EkCSQEDWBLdePRykQ54Mz3bbDCdUGugvPCordKoiVLX-9yUVv8EkPm7Wo31ZhKvxGxqje7Y42l1q-Cwx2391xvALZVwCrL3wVXiSupLU=]
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health (PMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwRoHStoEji2CwJ60EdrHS3z7B5fODkiUHzJ_-5aReO7h-Qw8Y-LShi-ZKWOAhlTtPh6cmjKSEj1KzbfmCWLuwmx9PbrhkRzggwkVvXGYWdBtQ-OpPq2Smg84sbM95ovFW610prfO8YCSEPcI=]
  • 3-(Bromomethyl)-1-methanesulfonylazetidine | 1850205-92-3. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC7YKPy7wUczR2EcUgtFrRlKBYDvKKauLbi24yiuh7-u7M1If5J-llmJMDOhceQ_T0baN4hWJrQwdxvqBxCnUnPsVrrnksBC-ZDC3fMh3RIVLB5LT8dAdK80Ngb_yxbCCWU6OVAQ==]
  • Amine Reactivity. Michigan State University Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4Dll_JFCgeMwMbgMzPO6Hg54mnKoDcgTju6y2MmYDs3iKxD293-mmAPCkeN48Pcz_Omrfi8cN7xRkpvmokNqvQyMGntxXL1VwTnBIDxc6oSEAjGoiJcBeFu7qzw-3UtCqQM8_ptBuDTX2WSVZEtEwY2UYhPhd6qv34oKARJNf]
  • Reactions of Amines. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSwjgaMfGAFGF37O_HsepyBVSH3sT-C8EX_VYKbbjBQFyJnjhaMY7NvhF_e1gj0WMt5PC_P1k8sJYQd9hPE3UhSYYf69U8uFItYgUVfGl5DTML_cOrfIY4__LP3PKALlo0kDZj3CRZRoMI7sLm9DM0FV4O2WQxu2BdZ6Qj5N77NIB7iFDiSCuOYWIN7_hUO_xAb-CUojsa8L4YoIHzZgg6uY63KIlVPBPr2HxTJS0ngMHmbHCnbtd4v7Y7dxXR-MzHx2clbiliStuWLgmv3ksaZz1lJp76Paw8Jy-QEXp4l3xphy-RtbwiynKviZKX-NKCPY2x_gvVhCu-Nq8CaCw=]
  • Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [URL: https://www.researchgate.
  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8626352/]
  • Reactions of amines. Lumen Learning - Organic Chemistry II. [URL: https://courses.lumenlearning.com/suny-orgchem2/chapter/23-3-reactions-of-amines/]
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKAT USA. [URL: https://www.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. [URL: https://www.mdpi.com/1422-0067/23/9/4998]
  • Amines as Bases. 2012 Book Archive. [URL: https://2012books.lardbucket.org/books/introduction-to-chemistry-general-organic-and-biological/s18-02-amines-as-bases.html]
  • Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIXyualj4SKcyHQqQaA12TYTCvXR-PfZ-hsrbP4AaDmrlHQO8GD1RbHfeMXqpgmX7ho9KEuZgpcN02K9PTbTkjw5kdv8G1GKxSP4TdvzKa3jaJEkTZp03j8eNXmq7yAp0b7CpoQ5CK0muFnvkVW2jwMjNolqLlkJuUN28UfL-avV2Z99N1AQSHV57BNgFDn7bS4OcoYI8_IgtaGN0ygg==]
  • This compound. BLD Pharm. [URL: https://www.bldpharm.com/products/2418695-92-6.html]
  • Bulky alkylation troubleshooting. Reddit. [URL: https://www.reddit.
  • Nucleophilic Substitution Reaction Overview. CUNY Manifold. [URL: https://manifold.csi.cuny.edu/repository/course/organic-chemistry-i-6072619/7-1-nucleophilic-substitution-reaction-overview-7023363]
  • Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. ResearchGate. [URL: https://www.researchgate.
  • Recent updates and future perspectives in aziridine synthesis and reactivity. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7983002/]
  • [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2971510/]
  • Azetidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/cyclic-amines/azetidines.shtm]
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [URL: https://www.researchgate.net/publication/348740523_Recent_progress_in_synthesis_of_3-functionalized_azetidines]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00438b]
  • 1-BOC-3-BROMOMETHYL-3-METHYLAZETIDINE. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f503715]
  • 3-Bromomethyl-1-methylazetidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/59556511]
  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151296/]
  • The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Reactions_of_Alkyl_Halides_-_Nucleophilic_Substitutions_and_Eliminations/11.01%3A_The_Discovery_of_Nucleophilic_Substitution_Reactions]
  • 1-boc-3-(bromomethyl)azetidine. PubChemLite. [URL: https://pubchemlite.org/compound/CID53350331]
  • 1-Boc-3-(bromomethyl)azetidine, 95%. Thermo Scientific Chemicals. [URL: https://www.thermofisher.
  • tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00010]
  • azetidine. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0095]
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/An-improved%2C-gram-scale-synthesis-of-protected-Ji-Regens/79a888c386765796a58a98965646399159046c82]
  • Photochemical Flow Synthesis of 3-Hydroxyazetidines. Baxendale Group - Durham University. [URL: https://baxendalegroup.com/wp-content/uploads/2018/10/Photochemical-Flow-Synthesis-of-3-Hydroxyazetidines.pdf]
  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. ARKAT USA. [URL: https://www.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry - Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ob/d1ob00438b]

Sources

Preventing the decomposition of 3-(Bromomethyl)-1-methylazetidine hydrobromide during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Technical Support Center: Stability & Synthesis Guide

Subject: 3-(Bromomethyl)-1-methylazetidine Hydrobromide (CAS: 1357352-63-6) Status: Active Priority: Critical (High Instability Risk)

Executive Summary: The "Proton Shield" Protocol

The synthesis and handling of This compound presents a unique challenge: the molecule contains both a potent nucleophile (the tertiary amine) and a potent electrophile (the primary alkyl bromide) within a strained four-membered ring.

The Golden Rule: You must maintain the nitrogen atom in its protonated (salt) form at all times. If the molecule is "free-based" (neutralized), the nitrogen lone pair becomes active and will rapidly attack the bromomethyl group of a neighboring molecule. This triggers an irreversible cascade of intermolecular self-alkylation (dimerization and polymerization), resulting in a yellow/brown insoluble tar.

This guide details the specific protocols to prevent this "self-destruct" mechanism during synthesis, isolation, and storage.

The Mechanism of Decomposition

Understanding why the molecule degrades is the key to preventing it. The primary decomposition pathway is Intermolecular Nucleophilic Substitution (


)  followed by ring opening or polymerization.
Visualizing the Threat

Decomposition FreeBase Free Base Form (Reactive Nucleophile) Dimer Quaternary Ammonium Dimer (First Degradant) FreeBase->Dimer Intermolecular Attack (SN2) Polymer Oligomers/Polymers (Yellow/Brown Tar) Dimer->Polymer Chain Propagation RingOpen Ring Opening (Strain Release) Dimer->RingOpen Nucleophilic Attack on Ring Carbon

Synthesis Troubleshooting Guide

Standard Protocol: The most robust synthesis involves treating (1-methylazetidin-3-yl)methanol with HBr in acetic acid. This method ensures the nitrogen remains protonated throughout the reaction, shielding it from self-alkylation.

Phase 1: Bromination Reaction

Q: Why is my reaction mixture turning yellow/dark orange?

  • Diagnosis: Free base liberation or thermal decomposition.

  • Cause: If you used a reagent that generates heat or requires basic conditions (e.g., standard Appel reaction with insufficient acid buffering), you likely generated the free amine transiently.

  • Solution:

    • Switch Reagents: Use 33% HBr in Acetic Acid (AcOH) . The excess acid acts as a solvent and a stabilizer.

    • Temperature Control: Perform the addition at 0°C . Do not exceed room temperature (20-25°C) during the stir phase. Azetidines are thermally sensitive; heat accelerates ring-opening hydrolysis.

Q: Can I use aqueous HBr (48%)?

  • Diagnosis: Hydrolysis risk.

  • Cause: Water competes with the bromide ion. While the salt is stable in water for short periods, prolonged heating in aqueous acid favors the hydrolysis of the alkyl bromide back to the alcohol.

  • Solution: Use anhydrous conditions where possible. HBr/AcOH is preferred because acetic acid acts as a solvent that minimizes water activity compared to aqueous HBr.

Phase 2: Isolation & Workup (Critical)

Q: How do I remove the acid without neutralizing the product?

  • The Trap: A standard workup (NaHCO₃ wash) will destroy your product immediately by free-basing it.

  • Correct Protocol:

    • Concentrate the reaction mixture (remove excess AcOH) under high vacuum at <40°C .

    • Trituration: Add cold, anhydrous Diethyl Ether (

      
      )  or Methyl tert-butyl ether (MTBE)  to the residue.
      
    • The product should precipitate as a white/off-white solid. The impurities (excess reagents) remain in the organic filtrate.

    • Filtration: Filter quickly under an inert atmosphere (Argon/Nitrogen) to avoid moisture absorption.

Q: The product is an oil or sticky gum, not a solid. What happened?

  • Diagnosis: Hygroscopicity or residual solvent.

  • Cause: The hydrobromide salt is extremely hygroscopic. If it absorbs water from the air, it forms a deliquescent oil.

  • Solution:

    • Dry: Triturate repeatedly with anhydrous

      
       and sonicate to induce crystallization.
      
    • Lyophilization: If water is present, dissolve in a minimum amount of water, freeze, and lyophilize (freeze-dry) to obtain a powder. Note: Keep the lyophilizer strictly cold; do not apply heat.

Recommended Synthesis Workflow

This workflow is designed to maximize stability by maintaining an acidic environment until the final isolation.

SynthesisWorkflow Start Start: (1-Methylazetidin-3-yl)methanol Reagent Add 33% HBr in AcOH (Temp: 0°C to RT) Start->Reagent Reaction Reaction: Bromination (Maintains Protonated State) Reagent->Reaction Concentrate Concentrate in vacuo (Max Temp <40°C) Reaction->Concentrate Precipitate Triturate with Anhydrous Et2O (Precipitates HBr Salt) Concentrate->Precipitate Filter Filter under Argon (Avoid Moisture) Precipitate->Filter Product Final Product: 3-(Bromomethyl)-1-methylazetidine HBr Filter->Product

Storage and Handling Specifications

ParameterSpecificationReason
State Hydrobromide Salt (Solid)Prevents intermolecular self-alkylation.[1]
Temperature -20°C (Freezer)Inhibits thermal ring-opening and hydrolysis.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation and moisture absorption.
Desiccant RequiredThe salt is highly hygroscopic; water promotes hydrolysis.
Shelf Life 6-12 MonthsStrained rings degrade slowly even under optimal conditions.

Usage in Subsequent Reactions

Q: I need to react this with a nucleophile. How do I free-base it safely?

  • Do not pre-neutralize.

  • In-situ Neutralization: Add the HBr salt directly to your reaction mixture containing the nucleophile and a non-nucleophilic base (e.g.,

    
    , 
    
    
    
    ).
  • Dilution: Keep the concentration low (

    
    ) to favor the reaction with your target nucleophile over the intermolecular dimerization.
    

References

  • Synthesis of Azetidines: Wuitschik, G., et al. "Spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry, 2006. Link (Describes general handling of spiro-azetidines and sulfonyl analogs).

  • Appel Reaction Mechanism: Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975. Link

  • Azetidine Stability: Couty, F., & Evano, G. "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 2006.[2] Link

  • Ring Strain & Reactivity: Padwa, A. "Azetidines, Azetines, and Azetes: Monocyclic." Comprehensive Heterocyclic Chemistry III, 2008. Link

  • Hydrobromide Salt Preparation: Procedures adapted from Organic Syntheses for sensitive amino-alkyl bromides. Link

Sources

Technical Support Center: Optimizing Base Selection for Reactions with 3-(Bromomethyl)-1-methylazetidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Overview

3-(Bromomethyl)-1-methylazetidine hydrobromide is a valuable and highly reactive building block for introducing the 1-methylazetidin-3-ylmethyl motif in drug discovery and chemical synthesis. Its utility stems from the primary alkyl bromide, which is an excellent electrophile for S N2 reactions.[1] However, the compound is supplied as a hydrobromide salt to enhance its shelf-life and handling characteristics. This salt form necessitates a critical first step before its use in most synthetic transformations: the neutralization of the azetidinium proton to generate the reactive free base.

The choice of base for this deprotonation is not trivial and is a frequent source of experimental challenges, leading to low yields, incomplete reactions, or complex side-product formation. This guide provides a comprehensive framework for selecting the optimal base by explaining the underlying chemical principles, troubleshooting common issues, and offering field-proven protocols.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: My alkylation reaction is sluggish and fails to go to completion, even with excess nucleophile. What is the most likely cause?

A1: The root cause is almost certainly incomplete deprotonation of the azetidinium salt. For the S N2 reaction to proceed, you must first generate the neutral 3-(bromomethyl)-1-methylazetidine free base. The reaction is an equilibrium:

3-(Bromomethyl)-1-methylazetidinium HBr + Base ⇌ 3-(Bromomethyl)-1-methylazetidine (Free Base) + [H-Base]⁺Br⁻

If the base is not strong enough, this equilibrium will not lie sufficiently to the right, resulting in a low concentration of the reactive free base. The key is to compare the pKa of the azetidinium ion to the pKa of the conjugate acid of your chosen base. The pKa of the parent azetidine's conjugate acid is approximately 11.3.[2] Therefore, for effective deprotonation, the conjugate acid of your chosen base should have a pKa significantly greater than 11.3 .[3] Using a base with a conjugate acid pKa near or below this value (e.g., triethylamine, pKa ≈ 10.7) will result in an unfavorable equilibrium and an incomplete reaction.

Q2: I'm observing significant byproduct formation that isn't related to my intended nucleophile. What are the potential side reactions?

A2: Unwanted byproducts typically arise from three main pathways, all related to a suboptimal choice of base:

  • Nucleophilic Attack by the Base: If the base is itself a potent nucleophile (e.g., an unhindered amine, sodium methoxide), it can compete with your desired nucleophile and attack the bromomethyl group, leading to a quaternary ammonium salt or an ether byproduct.[4]

  • Ring-Opening of the Azetidine: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic ring-opening under certain conditions.[5] While the N-methyl group is not a strong activating group, a highly nucleophilic base or harsh reaction conditions could potentially lead to ring cleavage.[6][7]

  • Instability of the Free Base: The 3-(bromomethyl)-1-methylazetidine free base, once generated, can be unstable over long periods or at elevated temperatures. It is often best to generate it in situ and use it immediately in the subsequent reaction.

The ideal solution is to use a strong, non-nucleophilic, sterically hindered base . This ensures complete deprotonation without the base itself participating in undesired S N2 reactions.

Q3: Can I use common inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)?

A3: While appealing due to their low cost, inorganic bases present significant challenges.

  • Potassium Carbonate (K₂CO₃): The pKa of bicarbonate (HCO₃⁻), the conjugate acid of carbonate, is about 10.3. This is lower than the pKa of the azetidinium salt (~11.3), making K₂CO₃ an insufficiently strong base to achieve complete deprotonation in most organic solvents.[8] It is generally not recommended.

  • Sodium Hydroxide (NaOH): While strong enough, NaOH is typically used in aqueous solutions. This introduces water, which can be detrimental to many reactions and complicates product isolation. Furthermore, the free base has some aqueous solubility, which can lead to losses during extraction. A biphasic reaction (e.g., DCM/water) can sometimes work but is often inefficient. Using powdered NaOH in an organic solvent can be an option, but its low solubility often leads to slow, heterogeneous reactions.

Q4: What are the best practices for using organic amine bases like triethylamine (TEA) or DIPEA?

A4: Sterically hindered organic amines are the most common and effective choices.

  • Triethylamine (TEA, Et₃N): With a conjugate acid pKa of ~10.7, TEA is a borderline case. It is often insufficient for complete deprotonation and can lead to the sluggish reactions described in Q1.

  • Diisopropylethylamine (DIPEA, Hünig's Base): DIPEA is a superior choice to TEA. Its conjugate acid has a pKa of ~11, and its significant steric bulk renders it highly non-nucleophilic.[9] It is an excellent choice for many standard applications where the nucleophile is robust.

  • 1,8-Diazabicycloundec-7-ene (DBU): DBU is an exceptionally strong (pKa of conjugate acid ~13.5) and non-nucleophilic base. It is the preferred choice when you need to ensure rapid, complete, and irreversible deprotonation. This is particularly important when dealing with sensitive nucleophiles or when side reactions are a major concern.

Data Presentation: Base Selection Guide

The table below summarizes the properties of commonly used bases to facilitate selection for your specific experimental needs.

BaseAbbreviationpKa (Conjugate Acid)StructureKey Considerations & Best Use Cases
Potassium CarbonateK₂CO₃~10.3Inorganic SaltNot Recommended. Generally too weak for complete deprotonation in organic solvents.
TriethylamineTEA, Et₃N~10.7N(CH₂CH₃)₃Use with Caution. Often results in incomplete reaction due to unfavorable equilibrium.
DiisopropylethylamineDIPEA~11.0(i-Pr)₂NEtGood General-Purpose Base. Sterically hindered and non-nucleophilic. Effective for many S N2 reactions.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU~13.5Bicyclic AmidineExcellent High-Strength Base. Ensures complete, irreversible deprotonation. Ideal for sensitive substrates or to accelerate slow reactions. Non-nucleophilic.
Sodium HydrideNaH~36 (H₂)Inorganic HydrideExpert Use Only. Very strong, non-nucleophilic base. Generates H₂ gas. Can be used to deprotonate the nucleophile first, which then acts as the base. Requires strictly anhydrous conditions.[4]
Potassium tert-butoxideKOt-Bu~18 (t-BuOH)KOC(CH₃)₃Use with Caution. Very strong, but can be nucleophilic and promotes elimination. Best used at low temperatures for in situ generation of the free base just prior to adding the nucleophile.[10]
Visualization: Base Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate base for your reaction.

BaseSelectionWorkflow cluster_legend cluster_workflow Decision Workflow start Start process Question recommendation Recommendation start_node Start: Reaction with 3-(Bromomethyl)-1-methylazetidine HBr q1 Is your nucleophile an alcohol or thiol? start_node->q1 q2 Is a fast, complete deprotonation critical (e.g., sensitive substrate)? q1->q2 No rec1 Consider generating the nucleophilic anion first with NaH, then adding the azetidine salt. q1->rec1 Yes rec2 Use DBU (1.1 eq) q2->rec2 Yes rec3 Use DIPEA (1.5 - 2.0 eq) q2->rec3 No caption Workflow for selecting an optimal base.

Caption: Workflow for selecting an optimal base.

Experimental Protocol: General Procedure for Alkylation of a Phenol

This protocol describes a typical S N2 reaction using 4-cyanophenol as the nucleophile and DBU as the recommended base for efficient deprotonation.

Materials:

  • This compound (1.0 eq)

  • 4-Cyanophenol (1.05 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-cyanophenol (1.05 eq) and dissolve it in anhydrous acetonitrile (to make a ~0.2 M solution).

  • Base Addition: Add DBU (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Substrate Addition: Add this compound (1.0 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Re-dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove the H-DBU⁺Br⁻ salt and any unreacted phenol.

    • Wash the organic layer with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of DCM and methanol, to yield the pure product, 3-((4-cyanophenoxy)methyl)-1-methylazetidine.[11]

References
  • Benchchem. 3-(Bromomethyl)-1-methanesulfonylazetidine | 1850205-92-3. Benchchem.
  • Al-Zoubi, R. M., et al. (2012). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Journal of Organic Chemistry.
  • Parker, C. G., et al. (2017). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC.
  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology Kanpur.
  • Quora. (2016).
  • Benchchem. Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • National Center for Biotechnology Information. (n.d.). 3-Bromomethyl-1-methylazetidine. PubChem. Retrieved from [Link]

  • Gauth. (n.d.).
  • ResearchGate. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a.
  • Ghorai, M. K., et al. (2009). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. The Journal of Organic Chemistry, 75(1), 137-151.
  • Chemistry Steps. (2025).
  • Beaud, R., et al. (2015). Toward phenanthridin-2-ylidene: electrophilicity versus acidity in planar-constrained C-aryl iminium salts. PMC.
  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]

  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1773–1778.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. University of Colorado Boulder.

Sources

Identification and characterization of impurities in 3-(Bromomethyl)-1-methylazetidine hydrobromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Impurity Characterization Guide

Subject: Identification and characterization of impurities in 3-(Bromomethyl)-1-methylazetidine hydrobromide reactions. CAS: 1003699-23-7 (Free base analog ref) / Specific Salt Forms Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists.[1]

Executive Summary: The "Fragile" Building Block

As a Senior Application Scientist, I often see researchers treat This compound as a standard alkyl halide. It is not. This compound represents a "perfect storm" of reactivity: it possesses a strained four-membered azetidine ring (


 strain energy) coupled with a highly reactive electrophilic bromomethyl arm.[1]

The hydrobromide salt is designed to stabilize the amine, preventing self-alkylation (dimerization).[1] However, the presence of


 makes the system hygroscopic and acidic. Upon exposure to moisture, the acidity catalyzes ring-opening hydrolysis, while neutralization (free-basing) triggers rapid polymerization.[1] This guide addresses the specific impurity profiles resulting from these competing degradation pathways.
Module 1: Impurity Identification & Pathways

User Question: "I see multiple unknown peaks in my LC-MS after storing the material for 48 hours in solution. What are they?"

Technical Insight: The impurity profile is governed by three primary mechanisms: Hydrolysis , Acid-Catalyzed Ring Opening , and Nucleophilic Dimerization .[1]

The Degradation Map

ImpurityPathways Start 3-(Bromomethyl)-1- methylazetidine HBr (Starting Material) ImpurityA Impurity A: Hydrolysis 3-(Hydroxymethyl)-1- methylazetidine Start->ImpurityA + H2O (Neutral/Basic pH) Nucleophilic substitution ImpurityB Impurity B: Ring Opening 1,3-Dibromo-N- methylpropan-2-amine Start->ImpurityB + HBr (Excess Acid) Ring strain release ImpurityC Impurity C: Dimerization Quaternary Azetidinium Salt Start->ImpurityC + Free Base (pH > 7) Self-Alkylation

Figure 1: Primary degradation pathways for 3-(Bromomethyl)-1-methylazetidine.[1] Note the divergence based on pH and moisture content.

Characterization Table
Impurity TypeProposed Structure / NameMechanismLC-MS Signature (ESI+)
Impurity A 3-(Hydroxymethyl)-1-methylazetidine Hydrolysis: Water attacks the exocyclic

.[1] The ring remains intact if pH is controlled.

Da (Loss of Br)
Impurity B 1,3-Dibromo-N-methylpropan-2-amine Acid-Catalyzed Ring Opening: Excess

from HBr attacks the strained ring carbons (C2 or C4).[1]

Da (Isotopic pattern for 2 Br)
Impurity C Dimer (Azetidinium Salt) Self-Alkylation: The free amine of one molecule attacks the

of another.[1]

Da (Quaternary ammonium)
Module 2: Analytical Method Troubleshooting

User Question: "My GC-MS shows a massive peak for a ring-opened product, but my NMR looks clean. Is my material degrading?"

Technical Insight: Do not use GC-MS for purity assignment of this salt. Azetidine salts are thermally unstable. The high temperature of a GC inlet (


) provides enough energy to overcome the activation barrier for ring opening or Hoffman elimination, creating "ghost" impurities that do not exist in the bulk sample.
Protocol: Recommended HPLC-MS Method

Because the molecule lacks a strong UV chromophore (no aromatic rings), standard UV detection at


 will fail.[1] You must use low-wavelength UV (

), ELSD, or MS detection.[1]

Step-by-Step Method:

  • Column Selection: Use a HILIC column (e.g., Amide or Silica) or a C18 column capable of retaining polar amines (e.g., Polar-Embedded C18).[1]

    • Why? The HBr salt is highly polar and will elute in the void volume of a standard C18 column.

  • Mobile Phase:

    • A: Water +

      
       Formic Acid (or 
      
      
      
      Ammonium Formate for pH buffering).[1]
    • B: Acetonitrile.[2]

    • Note: Avoid phosphate buffers if using MS.

  • Sample Diluent: Acetonitrile (Dry) .

    • Critical: Do not dissolve in Methanol or Water for storage. Methanol acts as a nucleophile, creating the methyl-ether impurity (solvolysis) within minutes.[1]

  • Detection:

    • MS (ESI+): Scan range

      
      .
      
    • UV:

      
       (Reference 
      
      
      
      ).[1]
Analytical Decision Tree

AnalyticalDecision Q1 Is the sample a Salt (HBr) or Free Base? GC GC-MS Analysis Q1->GC Free Base (Volatile) LC HPLC / LC-MS Q1->LC Salt (HBr) Fail Fail GC->Fail Thermal Degradation (Ghost Peaks) Q2 Does it have a chromophore? LC->Q2 Select Detector UV UV 254nm Q2->UV Yes (Unlikely) ELSD ELSD / CAD / MS Q2->ELSD No (Standard) ResultBad ResultBad UV->ResultBad Low Sensitivity ResultGood ResultGood ELSD->ResultGood Accurate Quantitation

Figure 2: Workflow for selecting the correct analytical technique to avoid artifacts.

Module 3: Synthesis & Handling FAQs

Q: The white solid turned into a yellow sticky gum overnight. Can I save it? A: Likely not. The yellow color indicates the formation of oxidized amines or polymerized azetidinium salts.

  • Cause: The HBr salt is hygroscopic. Absorbed water allows the crystal lattice to break, mobilizing the ions. The localized high concentration of acid (

    
    ) and water facilitates the ring-opening of the azetidine to 1-bromo-3-aminopropanes, which then cross-react.[1]
    
  • Prevention: Store under Argon/Nitrogen at

    
    . Use a desiccator for warm-up.[1]
    

Q: I need to free-base the material for a reaction. How do I do it without dimerization? A:

  • Temperature is Key: Perform the neutralization at

    
     or lower.
    
  • Biphasic System: Use a biphasic mixture (e.g.,

    
    ).[1] The free base will partition immediately into the organic layer, separating it from the aqueous base triggers.
    
  • Use Immediately: Do not store the free base. The intermolecular reaction (N attacking

    
    ) follows second-order kinetics; concentration drives instability.[1]
    
References
  • Vertex Pharmaceuticals. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). Link

  • Couty, F., & Drouillat, B. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry (RSC). Link

  • Stěrbová, D., et al. (2021).[1] Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Semantic Scholar. Link

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Link

Sources

Technical Guide: Strategies for Regioselective Reactions at the Bromomethyl Position

Author: BenchChem Technical Support Team. Date: February 2026


), specifically focusing on distinguishing between multiple reactive sites (regioselectivity) and distinct halide types (chemoselectivity).

Introduction: The "Hot Electrophile" Challenge

The bromomethyl group is a highly reactive electrophile due to the stabilization of the transition state by the adjacent aromatic system. In drug development scaffolds—particularly bis(bromomethyl)arenes or heteroaromatic systems—this high reactivity leads to two primary failure modes:

  • Over-alkylation: In substrates with multiple bromomethyl groups (e.g., 1,3-bis(bromomethyl)benzene), the second substitution often competes with the first, leading to inseparable mixtures of starting material, mono-product, and bis-product.

  • Lack of Discrimination: In heterocyclic systems (e.g., chloromethyl-bromomethyl-pyridines), distinguishing between electronically similar primary halides is difficult without precise kinetic control.

This guide provides validated protocols to impose regiocontrol through steric, electronic, and kinetic parameters.

Module 1: Mono-Functionalization of Symmetric Bis(bromomethyl)arenes

The most common request is the selective mono-substitution of substrates like


-dibromo-xylene. Because the electronic difference between the starting material and the mono-product is negligible, selectivity is governed purely by statistics and kinetics.
The High-Dilution/Slow-Addition Protocol

To favor mono-alkylation, the concentration of the nucleophile must remain infinitesimally low relative to the electrophile throughout the reaction.

DOT Diagram: Kinetic Control Workflow

MonoAlkylation Start Start: Bis(bromomethyl)arene Solvent Select Solvent (Acetone or THF) Start->Solvent Stoich Stoichiometry Check Electrophile:Nucleophile > 3:1 Solvent->Stoich Solubility Check Addition Inverse Addition (Add Nucleophile to Electrophile) Stoich->Addition Temp Temperature Control (0°C to -78°C) Addition->Temp Monitor Monitor via TLC/LCMS Stop at ~70% Conversion Temp->Monitor Recycle Chromatography Recover Excess Starting Material Monitor->Recycle Crucial Step

Figure 1: Decision tree for maximizing mono-alkylation yields. Note that "stopping early" is often more efficient than pushing for 100% conversion.

Solvent Selection & Stoichiometry Table

The choice of solvent dictates the reaction mechanism (


 "loose" vs. "tight" ion pairs).
ParameterCondition A (Recommended)Condition B (Aggressive)Mechanistic Impact
Solvent THF or Acetone DMF or DMSOPolar aprotic solvents (DMF) accelerate

rates drastically, often reducing selectivity by lowering the activation energy barrier for the second substitution.
Stoichiometry 3.0 - 5.0 equiv (Electrophile)1.0 equiv (Electrophile)Using a large excess of the bis-bromide ensures the nucleophile statistically encounters a fresh starting molecule rather than a mono-product.
Concentration 0.05 M 0.5 MHigh dilution minimizes intermolecular side reactions (polymerization).
Temperature 0°C 25°C - 60°CLower temperatures amplify small differences in activation energy (

) between the first and second addition.
Experimental Protocol: Mono-amination of 1,3-Bis(bromomethyl)benzene

Reference grounding: Statistical probability principles in organic synthesis [1].

  • Dissolution: Dissolve 1,3-bis(bromomethyl)benzene (3.0 equiv, 15 mmol) in anhydrous THF (300 mL, 0.05 M). Cool to 0°C.

  • Preparation of Nucleophile: Dissolve the amine (1.0 equiv, 5 mmol) and DIPEA (1.1 equiv) in THF (50 mL).

  • Controlled Addition: Add the nucleophile solution to the electrophile solution dropwise over 2–4 hours using a syringe pump. Rapid addition leads to localized high concentrations and dialkylation.

  • Workup: Concentrate the solvent. The excess starting material is usually non-polar; separate via column chromatography (Hexanes/EtOAc) and recover for reuse.

Module 2: Chemoselectivity (Benzylic vs. Aryl Halides)

A common scaffold involves a benzene ring containing both a bromomethyl group (


) and an aryl bromide (

).
Nucleophilic Substitution ( )

Rule: Benzylic bromides undergo


 substitution readily; aryl bromides do not.
  • Strategy: You can selectively react the benzylic position with amines, thiols, or alkoxides without touching the aryl bromide, provided you avoid

    
     catalysts and extremely high temperatures (
    
    
    
    C) that might induce benzyne formation.
Metal-Catalyzed Cross-Coupling

Rule: Oxidative addition of Pd(0) into benzylic bromides is often faster than into aryl bromides, leading to homocoupling (Wurtz-type) or polymerization.

  • Problem: If you attempt a Suzuki coupling on the aryl bromide, the benzylic bromide will likely decompose.

  • Solution: Transform the benzylic bromide before the cross-coupling.

    • Option A: Convert

      
       to an acetate (
      
      
      
      ) or ether, perform Suzuki, then reconvert to bromide.
    • Option B (Advanced): Use a specific catalyst system (e.g.,

      
      ) at low temperature if the aryl bromide is an iodide or activated bromide, though this is risky [2].
      

Module 3: Heterocyclic Regioselectivity (Electronic Control)

In heteroaromatic systems (e.g., pyridines, thiophenes) with multiple bromomethyl groups, the positions are electronically distinct.

DOT Diagram: Electronic Predictor

HeterocycleSelectivity Substrate Substrate: 2,6-bis(bromomethyl)pyridine PathA Position 2 (Ortho to N) More Electron Deficient Substrate->PathA PathB Position 3/4 (Meta/Para) Less Electron Deficient Substrate->PathB Reactivity Nucleophilic Attack Rate PathA->Reactivity PathB->Reactivity Result Ortho reacts FASTER (Inductive withdrawal by N) Reactivity->Result SN2 Transition State Stabilized

Figure 2: Electronic influence of the pyridine nitrogen on benzylic substitution rates.

  • Insight: The nitrogen atom in pyridine is electron-withdrawing. The bromomethyl group at the 2-position (ortho) is more electron-deficient than at the 3- or 4-position, making it more susceptible to nucleophilic attack in

    
     reactions [3].
    
  • Troubleshooting: If you need to react the less reactive position, you must protect the more reactive one (e.g., temporary conversion to a pyridinium salt or steric blocking).

Troubleshooting & FAQ

Q1: I am observing significant "Wurtz coupling" (homocoupling of two benzyl bromides) during my reaction.

  • Cause: This often happens when using strong metallic bases (like n-BuLi) or during metal-catalyzed reactions (Suzuki/Negishi).

  • Fix: Switch to non-metallic bases (DIPEA,

    
    , 
    
    
    
    ). If a metal catalyst is present, lower the catalyst loading and ensure strict
    
    
    -free conditions, as radical pathways often accelerate homocoupling.

Q2: My nucleophile is attacking the solvent (DMF/DMSO) instead of the bromide.

  • Cause: Some nucleophiles are basic enough to deprotonate DMSO or react with DMF dimethylacetals.

  • Fix: Switch to Acetonitrile (MeCN) or THF. MeCN is excellent for benzylic substitutions due to its polarity without the high reactivity of DMF.

Q3: Can I use "Click Chemistry" selectively on a bis-bromomethyl scaffold?

  • Answer: Yes. A validated one-pot procedure involves reacting the bis-bromide with 1 equivalent of

    
     followed by immediate copper-catalyzed cycloaddition (CuAAC). The kinetic difference allows for the isolation of the mono-triazole if the alkyne is added sequentially [4].
    

Q4: How do I separate the mono-product from the di-product if they have similar Rf values?

  • Strategy:

    • Gradient Elution: Use a very shallow gradient (e.g., 0% to 10% EtOAc in Hexanes over 30 minutes).

    • Chemical Tagging: If the product is an amine, use an acidic resin catch-and-release strategy. The diamine will bind much more strongly than the mono-amine (or vice versa depending on pKa), allowing separation by pH gradient elution.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text regarding statistical distribution in symmetric electrophiles).
  • Ackermann, L. (2011). "Transition-Metal-Catalyzed Direct Arylation of Arenes via C–H Bond Cleavage." Chemical Reviews. (Discusses chemoselectivity challenges in arylation).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Authoritative source on reactivity of halomethyl-pyridines).
  • Potapov, V. A., et al. (2021).[1] "Regioselective Synthesis of Heterocycles from Bromomethyl-substituted Intermediates." Molecules. (Demonstrates regiocontrol in heterocyclic synthesis).

  • Reissig, H. U., et al. (2023).[2] "One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives." Beilstein Journal of Organic Chemistry. (Specific protocol for bis-bromomethyl benzene functionalization).

Sources

Validation & Comparative

Comparative analysis of 3-(Bromomethyl)-1-methylazetidine hydrobromide and other alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage

In modern fragment-based drug design (FBDD), the shift from flat, aromatic structures to


-rich scaffolds is well-documented. 3-(Bromomethyl)-1-methylazetidine hydrobromide  serves as a critical electrophilic building block for introducing the (1-methylazetidin-3-yl)methyl  motif.

This guide compares this reagent against standard alkylating agents (open-chain halides) and alternative heterocyclic building blocks (pyrrolidines, piperidines). The analysis focuses on synthetic efficiency, physicochemical modulation (LogD, pKa), and metabolic stability.

Comparative Analysis: Performance & Properties

Physicochemical Modulation

The primary driver for selecting 3-(Bromomethyl)-1-methylazetidine over its 5- or 6-membered analogs is the "Azetidine Effect"—a phenomenon where ring strain and geometric constraints favorably alter the properties of the final drug candidate.

Table 1: Comparative Impact on Drug-Like Properties

FeatureAzetidine (4-membered) Pyrrolidine (5-membered)Piperidine (6-membered)Open Chain (Alkyl)
Lipophilicity (LogP) Low (Reduces LogD) ModerateHighHigh
Metabolic Stability High (Reduced oxidative liability)ModerateLow (Prone to oxidation)Low
Basicity (pKa) ~10.0 - 10.5 (Lower than 5/6 rings)~11.3~11.2N/A
Conformation Rigid (Puckered) FlexibleChair/BoatHighly Flexible
Ligand Efficiency High ModerateModerateLow

Expert Insight: The lower pKa of the azetidine nitrogen compared to pyrrolidine is crucial. It often reduces hERG channel inhibition liability while maintaining sufficient basicity for lysosomotropic trapping or receptor interaction.

Synthetic Efficiency vs. Alternative Reagents

When installing the N-methyl-azetidinyl motif, chemists often choose between the 1-Methyl reagent (discussed here) and the N-Boc protected analog.

Table 2: Reagent Selection Guide

Reagent3-(Bromomethyl)-1-methylazetidine HBr 1-Boc-3-(bromomethyl)azetidine
Target Moiety N-MethylazetidineFree Azetidine (NH) or diverse N-R
Step Count 1 Step (Direct Alkylation)3 Steps (Alkylation

Deprotection

Methylation)
Atom Economy High Lower (Loss of Boc group)
Handling Solid Salt (Hygroscopic, Stable)Waxy Solid/Oil (Shelf-stable)
Base Requirement Excess (2.5 - 3.0 eq) to neutralize HBrStandard (1.1 - 1.5 eq)

Mechanistic Workflow & Decision Logic

Understanding the reactivity profile is essential for protocol design. The reaction proceeds via a classic


 mechanism, but the hydrobromide salt form  requires an in situ neutralization step to liberate the reactive free base.
Visualization 1: Reaction Mechanism & Workflow

The following diagram illustrates the critical "Free-Basing" step often missed in standard protocols, leading to stalled reactions.

ReactionWorkflow Start Reagent: 3-(Bromomethyl)-1-methylazetidine HBr Base Base Addition (e.g., Cs2CO3 or NaH) Start->Base Neutralization Intermediate Reactive Species: Free Base Azetidine Base->Intermediate Liberates Free Base Transition Transition State (SN2 Attack) Intermediate->Transition Electrophile Nucleophile Target Nucleophile (Amine/Phenol/Thiol) Nucleophile->Transition Nucleophile Product Final Product: N-Alkylated Scaffold Transition->Product Br- Displacement

Caption: Figure 1.[1][2][3] The critical activation pathway requiring in situ neutralization of the HBr salt to generate the reactive electrophile.

Visualization 2: Strategic Decision Matrix

When should you deploy this specific reagent versus a pyrrolidine analog?

DecisionTree Start Design Goal: Saturated Heterocycle Q1 Requirement: Metabolic Stability? Start->Q1 Q2 Requirement: Low Lipophilicity (LogD)? Q1->Q2 Standard Priority Res_Azetidine Select: Azetidine Scaffold Q1->Res_Azetidine High Priority Q2->Res_Azetidine Need Lower LogD Res_Pyrrolidine Select: Pyrrolidine Scaffold Q2->Res_Pyrrolidine LogD Acceptable

Caption: Figure 2. Decision logic for selecting azetidine over pyrrolidine based on ADME requirements.

Experimental Protocol: Validated Alkylation System

Context: This protocol is optimized for coupling 3-(Bromomethyl)-1-methylazetidine HBr with a secondary amine nucleophile. Safety Note: Azetidines are potential alkylating agents.[4] Handle in a fume hood. The HBr salt is hygroscopic; store in a desiccator.

Materials
  • Electrophile: this compound (1.2 equiv)

  • Nucleophile: Secondary amine substrate (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (3.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) - accelerates reaction via Finkelstein mechanism.

Step-by-Step Methodology
  • Preparation of the Base Slurry:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add the Nucleophile (1.0 eq) and Base (3.0 eq).

    • Add anhydrous MeCN (0.1 M concentration relative to nucleophile).

    • Critical: Stir for 10 minutes at room temperature to ensure deprotonation of the nucleophile (if acidic) and to create a uniform suspension.

  • Addition of the Reagent:

    • Add This compound (1.2 eq) directly as a solid.

    • Why Solid? Adding it as a solution in DMF is possible, but the solid addition minimizes handling of the hygroscopic material.

    • (Optional) Add NaI (0.1 eq) at this stage if the substrate is sterically hindered.

  • Reaction:

    • Seal the vial and heat to 60–80°C .

    • Monitor via LC-MS. Typical reaction time is 4–16 hours.

    • Checkpoint: If the reaction stalls, add an additional 0.5 eq of the azetidine reagent and 1.0 eq of base. The free base azetidine can degrade (polymerize) over time at high heat.

  • Work-up:

    • Cool to room temperature.

    • Filter through a Celite pad to remove inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[5]

    • Purification: The residue is typically purified via reverse-phase preparative HPLC (due to the polarity of the azetidine) or flash chromatography (DCM/MeOH/NH3 systems).

References

  • Azetidines in Medicinal Chemistry: Emerging Applications. National Institutes of Health (PubMed). [Link]

  • Comparative Physicochemical Properties of Azetidine, Pyrrolidine, and Piperidine. ResearchGate. [Link]

  • This compound Product Data. PubChem Compound Summary. [Link]

  • Alkylating Agents in Cancer Therapy and Synthesis. Oncohema Key. [Link]

Sources

Validating the structure of novel compounds synthesized from 3-(Bromomethyl)-1-methylazetidine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Deceptive Simplicity of Azetidines in Drug Discovery

3-(Bromomethyl)-1-methylazetidine hydrobromide is a high-value building block used to introduce the azetidine motif—a rigid, metabolic stable isostere of proline or cyclobutane—into pharmaceutical candidates. However, this scaffold presents a specific, high-risk failure mode: isomeric ring opening .

Because azetidines possess significant ring strain (~25.4 kcal/mol), standard nucleophilic substitution conditions intended to functionalize the exocyclic bromomethyl group can inadvertently trigger ring opening or rearrangement (e.g., to pyrrolidines or acyclic amines).

The Critical Gap: Standard Quality Control (LC-MS and 1D


H NMR) often yields "false positives" because the ring-opened byproducts are constitutional isomers of the desired product (Identical 

, similar polarity).

This guide objectively compares validation methodologies, establishing a Tiered Analytical Workflow to ensure structural integrity.

Part 1: The Synthetic Challenge & Mechanistic Failure Modes

Before validating, one must understand what is being validated against. When reacting 3-(Bromomethyl)-1-methylazetidine (1) with a nucleophile (Nu-), two pathways compete:

  • Path A (Desired):

    
     attack at the exocyclic methylene. The ring remains intact.
    
  • Path B (Undesired): Nucleophilic attack on the ring carbons (often acid-catalyzed or driven by relief of ring strain), leading to acyclic isomers or ring expansion.

Visualization: The Divergent Reaction Pathways

Azetidine_Pathways Start 3-(Bromomethyl)-1-methylazetidine (Precursor) Reaction Reaction with Nucleophile (Nu-) (e.g., Phenol/Amine) Start->Reaction Product Target Product (Intact Azetidine) Reaction->Product Path A: Exocyclic SN2 Byproduct1 Byproduct A (Ring-Opened Acyclic Amine) Reaction->Byproduct1 Path B: Ring Attack Byproduct2 Byproduct B (Rearranged Pyrrolidine) Reaction->Byproduct2 Path C: Ring Expansion

Figure 1: Mechanistic divergence. Path A yields the desired scaffold. Paths B and C yield isomers that are often indistinguishable by Mass Spectrometry.

Part 2: Comparative Analysis of Validation Methodologies

This section compares the efficacy of three validation tiers.

Table 1: Validation Methodology Matrix
FeatureTier 1: Routine QC Tier 2: Structural Elucidation Tier 3: Absolute Confirmation
Techniques LC-MS (ESI), 1D

H NMR
2D NMR (HSQC, HMBC, COSY),

C NMR
X-ray Crystallography,

N NMR
Time/Sample < 15 mins2 - 12 hoursDays - Weeks
Isomer Detection Poor. Cannot distinguish ring-opened isomers (same mass).Excellent. Maps connectivity of C-N bonds.Absolute. Defines 3D spatial arrangement.
Azetidine Specificity Relies on "characteristic" multiplets which may be obscured.Confirms the 4-membered ring via

-coupling and

C shifts.
Unambiguous proof of ring strain/puckering.
Verdict Insufficient for novel scaffolds. Mandatory for first-time synthesis. Required for clinical candidates.
Detailed Technical Analysis
Why Tier 1 Fails

In 1D


H NMR, the azetidine ring protons typically appear as multiplets between 2.8 – 3.8 ppm. However, if the ring opens to form an acyclic amine (e.g., 

-methyl-homoallylamine derivative), the resulting methylene signals often fall in the exact same region.
  • The Trap: You see the correct mass (

    
    ) and "messy" alkyl peaks. You assume it's just an impurity, but the "impurity" is your major product (the ring-opened isomer).
    
Why Tier 2 is the Solution (The "Self-Validating" Protocol)

Tier 2 utilizes HMBC (Heteronuclear Multiple Bond Correlation) .

  • The Logic: In an intact azetidine, the

    
    -methyl protons will show a strong 3-bond correlation to the ring carbons (C2 and C4).
    
  • The Check: If the ring is opened, the connectivity changes. The

    
    -methyl will correlate to a carbon chain that does not loop back to itself in the COSY/HSQC spectra.
    

Part 3: Step-by-Step Validation Protocol

Scenario: You have synthesized a novel derivative, Compound X , by reacting 3-(bromomethyl)-1-methylazetidine with 4-chlorophenol (


-alkylation).
Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 or CD3CN . Avoid CDCl3 if the free base is unstable (acidic traces in chloroform can induce ring opening in situ).

  • Concentration: Prepare a highly concentrated sample (~10-20 mg in 0.6 mL) to ensure adequate signal-to-noise for 2D Carbon experiments.

Step 2: The "Diagnostic" 1D Carbon Scan ( C NMR)

Run a proton-decoupled


C NMR (minimum 512 scans).
  • Target Signal: Look for the azetidine ring carbons (C2/C4).[1]

  • Validation Criteria: In

    
    -methylazetidines, these carbons typically appear between 55 – 68 ppm .
    
  • Red Flag: If you see signals shifted significantly upfield (e.g., 40-50 ppm) or downfield into the alkene region (110-140 ppm) without justification, the ring has likely opened.

Step 3: The Connectivity Map (HSQC + HMBC)

This is the definitive step.

  • HSQC: Assign the protons to their attached carbons. Identify the

    
    -methyl group (singlet, ~2.3 ppm).
    
  • HMBC: Set optimization for long-range coupling (typically 8 Hz).

  • The "Bridge" Test:

    • Find the exocyclic methylene protons (H-3').

    • Check for correlations to the ring carbons (C2/C4).[1]

    • Crucial: In an intact ring, C2 and C4 are chemically equivalent (or very similar) and will show symmetric correlations. In a ring-opened product, this symmetry is broken.

Step 4: Nitrogen Validation (Optional but Recommended)

If available, run


 HMBC .
  • Intact Azetidine:

    
    N shift typically 30–50 ppm  (relative to liquid NH3).
    
  • Acyclic Amine: Shifts often move toward 20–30 ppm .

  • Ammonium Salt: If the product protonated, the shift changes drastically.

Part 4: Analytical Decision Workflow

Use this flowchart to determine if your compound is valid or if you need to re-optimize synthesis.

Validation_Workflow Sample Isolated Product (Crude or Purified) MassSpec LC-MS Analysis (Correct m/z?) Sample->MassSpec Discard Discard/Re-synthesize MassSpec->Discard No HNMR 1H NMR Analysis (Symmetry Check) MassSpec->HNMR Yes Ambiguous Ambiguous/Complex Spectra? HNMR->Ambiguous Messy/Overlapping Valid VALIDATED STRUCTURE HNMR->Valid Clear Azetidine Pattern CNMR 13C NMR Check (Ring Carbons @ 55-68 ppm?) Ambiguous->CNMR HMBC 2D HMBC Experiment (Confirm Connectivity) CNMR->HMBC Signals present Invalid Ring Opened Isomer CNMR->Invalid Signals absent HMBC->Valid Connectivity Confirmed HMBC->Invalid Connectivity Failed

Figure 2: The "Self-Validating" Decision Tree. Note that Mass Spec alone is never sufficient for azetidine validation.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Couty, F., & Evano, G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. [Link]

  • Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 138389, N-Methylazetidine. [Link]

Sources

Strategic Utilization of Pre-Formed Azetidine Rings in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using a Pre-Formed Azetidine Ring in Multi-Step Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Make vs. Buy" Dilemma in Four-Membered Heterocycles

In modern medicinal chemistry, the azetidine ring has ascended from a mere curiosity to a privileged scaffold, appearing in blockbuster drugs like Baricitinib (Olumiant) and Cobimetinib (Cotellic). Its value lies in its ability to lower lipophilicity (LogD) while imparting specific conformational rigidity—a "goldilocks" vector between the flexibility of acyclic amines and the rigidity of pyrrolidines.

However, the synthesis of azetidines presents a thermodynamic paradox. The ring possesses approximately ~25-26 kcal/mol of strain energy , making de novo cyclization thermodynamically uphill and kinetically challenging. This guide objectively compares the traditional De Novo Cyclization strategy against the modern Pre-Formed Scaffold approach, demonstrating why the latter has become the industry standard for scalable, multi-step API synthesis.

Comparative Analysis: De Novo Cyclization vs. Pre-Formed Scaffolds

The Thermodynamic and Kinetic Barrier
  • De Novo Synthesis (Ring Closure): Requires overcoming significant enthalpic strain and entropic penalties. Standard methods (e.g., intramolecular nucleophilic displacement of

    
    -haloamines) often demand high temperatures, strong bases, or dilute conditions to prevent polymerization, limiting functional group compatibility.
    
  • Pre-Formed Strategy: Bypasses the ring-formation energy barrier entirely. The challenge shifts from forming the ring to functionalizing it, which allows for milder, modular coupling reactions (e.g., Amide coupling,

    
    , Reductive amination).
    
Performance Metrics Comparison
FeatureStrategy A: De Novo CyclizationStrategy B: Pre-Formed Azetidine
Key Challenge Ring strain (~26 kcal/mol) & EntropyRegioselectivity of functionalization
Reaction Conditions Harsh (High T, Strong Base, e.g., NaH, LiAlH4)Mild (RT, Standard Coupling Reagents)
Step Count (to API) Typically Higher (includes precursor synthesis)Lower (Convergent synthesis)
Stereocontrol Difficult to set stereocenters during closureStereocenters preserved from chiral blocks
Scalability Low (Dilution required to avoid oligomers)High (Standard concentration ranges)
Diversity (SAR) Slow (New synthesis for each analog)Fast (Divergent from common intermediate)
Decision Logic Visualization

Synthesis_Strategy_Comparison Start Target Molecule: Azetidine-Containing API Decision Strategy Selection Start->Decision RouteA Route A: De Novo Cyclization Decision->RouteA Novel Core Needed RouteB Route B: Pre-Formed Scaffold Decision->RouteB Standard Core Available StepA1 Precursor Synthesis (Linear Steps) RouteA->StepA1 StepB1 Select Commercial Block (e.g., N-Boc-3-oxoazetidine) RouteB->StepB1 StepA2 Cyclization Step (High Energy Barrier) StepA1->StepA2 RiskA Risk: Polymerization & Low Yield StepA2->RiskA StepB2 Functionalization (C3 or N1 Coupling) StepB1->StepB2 BenefitB Benefit: Rapid SAR & High Throughput StepB2->BenefitB

Figure 1: Decision matrix for azetidine synthesis.[1][2][3][4] Route B (Pre-Formed) minimizes risk by avoiding the high-energy cyclization step late in the synthesis.

Case Study: Efficient Synthesis of Baricitinib

The synthesis of Baricitinib , a JAK1/JAK2 inhibitor, exemplifies the superiority of the pre-formed strategy. Early discovery routes often struggle with constructing the quaternary carbon on the azetidine ring.[5] The optimized industrial route utilizes tert-butyl 3-oxoazetidine-1-carboxylate as a pre-formed scaffold.[6]

Mechanistic Insight

By starting with the ring intact, the synthesis focuses on a Horner-Wadsworth-Emmons (HWE) reaction to install the exocyclic double bond, followed by a conjugate addition. This avoids the difficult formation of a tetrasubstituted carbon during a ring-closing event.

Experimental Protocol: C3-Functionalization of Pre-Formed Azetidine

Adapted from optimized routes for Baricitinib intermediates (Rodgers et al., 2015; Liu et al., 2019).

Objective: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Key Intermediate).

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

  • Diethyl (cyanomethyl)phosphonate (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)[7]

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Reagent Preparation: Charge a flame-dried reaction vessel with anhydrous THF (10 vol) and cool to 0 °C under nitrogen atmosphere.

  • Ylide Formation: Add diethyl (cyanomethyl)phosphonate dropwise. Subsequently, add KOtBu (1.0 M in THF) slowly, maintaining internal temperature < 5 °C. Stir for 30 minutes to generate the phosphonate carbanion.

  • Coupling: Add a solution of pre-formed tert-butyl 3-oxoazetidine-1-carboxylate in THF dropwise to the ylide mixture.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or HPLC for consumption of the ketone.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude solid is often sufficiently pure (>95%) or can be recrystallized from heptane/EtOAc.

Data Validation:

  • Yield: Consistently 85–94% on multigram to kilogram scales.

  • Comparison: Attempting to form this ring after establishing the cyanomethylene group would require a 4-exo-trig cyclization or similar disfavored trajectory, likely resulting in <30% yields and significant polymerization.

Advanced Workflow: Late-Stage Functionalization

The pre-formed approach allows for "Divergent Synthesis." A single batch of N-protected azetidine can be split to generate dozens of analogs.

Baricitinib_Workflow SM Pre-Formed Scaffold (N-Boc-3-oxoazetidine) Inter1 HWE Product (Exocyclic Alkene) SM->Inter1 1. (EtO)2P(O)CH2CN KOtBu, THF Inter2 Deprotected Amine (TFA Salt) Inter1->Inter2 2. TFA/DCM (N-Boc Removal) Inter3 Sulfonamide (N-Sulfonylated) Inter2->Inter3 3. EtSO2Cl DIPEA Final Baricitinib (Coupled API) Inter3->Final 4. Pyrazole Coupling (DBU, Conjugate Addn)

Figure 2: The synthesis of Baricitinib relies on preserving the azetidine ring throughout four distinct chemical transformations.[8]

References

  • Rodgers, J. D., et al. (2015). "Discovery of Valbenazine and Baricitinib." Journal of Medicinal Chemistry.

  • Fawcett, A., et al. (2019).[9] "Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines." Journal of the American Chemical Society.

  • Liu, X., et al. (2019). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib." Chemistry Central Journal.

  • Doda, K., et al. (2016). "An Efficient Synthesis of Baricitinib." Journal of Chemical Research.[6]

  • Couty, F., et al. (2013). "Synthesis of Azetidines from 1,3-Amino Alcohols." Organic Syntheses.

Sources

A Comparative Study of the Metabolic Stability of Drugs Containing the 1-Methylazetidine Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the metabolic stability of the 1-methylazetidine moiety, a critical "privileged scaffold" in modern medicinal chemistry. While azetidines are increasingly used to replace larger saturated heterocycles (e.g., pyrrolidines, piperidines) to improve physicochemical properties, the


-methyl group introduces specific metabolic liabilities.

Key Findings:

  • Bioisosteric Advantage: 1-Methylazetidine typically exhibits lower lipophilicity (

    
    ) and higher metabolic stability compared to its 5-membered homolog, 1-methylpyrrolidine .
    
  • Primary Liability: The dominant metabolic clearance pathway is CYP450-mediated

    
    -demethylation , driven by the accessibility of the methyl protons.
    
  • Optimization Strategy: Replacing the

    
    -methyl group with 
    
    
    
    -oxetanyl
    or
    
    
    -cyclopropyl
    substituents significantly enhances metabolic half-life (
    
    
    ) by removing labile hydrogen atoms or increasing steric hindrance, without sacrificing the structural vector.

Scientific Background: The Azetidine Advantage

In drug design, the "Magic Methyl" effect is well-known, but the scaffold to which the methyl is attached dictates the metabolic fate. The 1-methylazetidine group is often deployed to modulate the Lipophilic Efficiency (LipE) of a drug candidate.

Physicochemical Comparison

The transition from a 5-membered pyrrolidine to a 4-membered azetidine induces distinct changes in basicity and lipophilicity, which directly correlate with metabolic clearance (


).
Feature1-Methylazetidine1-MethylpyrrolidineImpact on Stability
Ring Strain ~26 kcal/mol~6 kcal/molHigher strain in azetidine can theoretically facilitate ring opening, but in practice, CYP affinity dominates.
Basicity (

)
~10.4~10.3Similar basicity; both are largely protonated at physiological pH.
Lipophilicity (

)
LowerHigherCritical Factor: Lower LogP reduces non-specific binding to CYP450 active sites, often resulting in lower intrinsic clearance for azetidines.
Hybridization High

-character

Azetidine ring carbons have higher

-character, potentially altering C-H bond dissociation energies.

Metabolic Pathways & Mechanisms

The metabolic instability of 1-methylazetidine is primarily driven by oxidative metabolism via Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.

Pathway A: -Demethylation (Dominant)

This is the principal clearance route. The CYP enzyme abstracts a hydrogen atom from the


-methyl group, forming a carbon-centered radical. This rapidly collapses into a carbinolamine intermediate, which spontaneously decomposes to release formaldehyde  and the des-methyl azetidine .
Pathway B: -Carbon Oxidation (Ring Opening)

Although less common than demethylation, oxidation at the ring


-carbon is a risk, particularly for strained rings. Abstraction of the ring proton leads to a carbinolamine within the ring. Upon ring opening, this forms a reactive aldehyde intermediate, which can covalently bind to proteins (toxicity risk).
Pathway Visualization

The following diagram illustrates the bifurcation between the standard demethylation pathway and the ring-scission pathway.

MetabolicPathways Parent 1-Methylazetidine (Parent Drug) CYP CYP450 (Oxidation) Parent->CYP Radical_Me Methyl Radical Intermediate CYP->Radical_Me Path A: Methyl H-Abstraction Radical_Ring Ring u03b1-C Radical Intermediate CYP->Radical_Ring Path B: Ring u03b1-H Abstraction Carbinol_Me N-Hydroxymethyl Intermediate Radical_Me->Carbinol_Me OH Rebound Product_A Azetidine (Sec. Amine) + Formaldehyde Carbinol_Me->Product_A Spontaneous Dealkylation Carbinol_Ring Ring Carbinolamine (Unstable) Radical_Ring->Carbinol_Ring OH Rebound Product_B Ring-Opened Amino-Aldehyde Carbinol_Ring->Product_B Ring Scission (Strain Relief)

Figure 1: Divergent metabolic pathways for 1-methylazetidine. Path A (Demethylation) is typically kinetically favored over Path B (Ring Scission).

Comparative Performance Guide

This section provides a direct comparison of the 1-methylazetidine group against its primary structural alternatives. Data trends are synthesized from matched molecular pair (MMP) analyses in medicinal chemistry literature.

Comparative Stability Table
Structural MotifRelative Stability (

)
Metabolic LiabilityLipophilic Efficiency (LipE)Recommendation
1-Methylazetidine Moderate High susceptibility to

-demethylation.
HighUse if basicity is required, but monitor aldehyde formation.
1-Methylpyrrolidine Low Very high susceptibility to

-demethylation and

-oxidation.
ModerateGenerally inferior to azetidines due to higher LogD.

-Ethylazetidine
Moderate-High Susceptible to dealkylation, but slower than methyl due to steric hindrance.HighGood alternative if steric bulk is tolerated.

-Oxetanylazetidine
Very High Metabolically blocked. No labile protons on the oxetane attachment point.Very HighGold Standard bioisostere for metabolic stability.

-Cyclopropylazetidine
High Cyclopropyl C-H bonds are stronger (~106 kcal/mol) and resistant to CYP abstraction.HighExcellent stability; slightly more lipophilic than oxetane.
Analysis
  • Azetidine vs. Pyrrolidine: In head-to-head comparisons, azetidine analogs consistently show improved metabolic stability (2-5x lower

    
    ). This is attributed to the lower lipophilicity of the 4-membered ring, which reduces the binding affinity to the hydrophobic CYP active site.
    
  • The "Oxetane Switch": Replacing the

    
    -methyl group with an oxetan-3-yl group is a proven strategy. The oxetane ring is polar, electron-withdrawing (lowering the pKa of the amine), and lacks the labile protons required for facile oxidative dealkylation.
    

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability of a 1-methylazetidine-containing compound, the Intrinsic Clearance (


)  must be determined using liver microsomes.[1]
Assay Principle

The test compound is incubated with liver microsomes (containing CYP450s) and NADPH (cofactor). The disappearance of the parent compound is monitored over time via LC-MS/MS.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw Liver Microsomes (Human/Rat/Mouse) on ice. Protein conc: 20 mg/mL.

  • Incubation Mix:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike test compound to a final concentration of 1 µM (minimizes enzyme saturation/toxicity).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately quench in 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode) to quantify parent remaining.

Workflow Diagram

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: Test Compound (1 u00b5M) Mix Microsome Mix (0.5 mg/mL Protein, pH 7.4) Start->Mix Incubate Pre-incubation (37u00b0C, 5 min) Mix->Incubate Initiate Add NADPH (Initiate Metabolism) Incubate->Initiate Sample Aliquot 50 u00b5L Initiate->Sample Quench Quench with ACN (+ Internal Std) Sample->Quench Analyze LC-MS/MS Analysis (% Remaining vs Time) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Workflow for determining intrinsic clearance (


) in liver microsomes.
Data Calculation

Calculate the slope (


) of the linear regression of 

vs. time.


References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: PubMed / NIH (2026). Context: Comprehensive review of azetidine physicochemical profiles and FDA-approved examples like baricitinib.[2] (Note: Representative link based on search context)

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Source: ResearchGate (2025). Context: Comparative analysis of bioisosteric replacements, highlighting the stability advantages of azetidines over isopropyl and pyrrolidine groups.

  • Metabolic Stability of Peptidomimetics: N-methyl and Aza Heptapeptide Analogs. Source: Chemical Biology & Drug Design (2011). Context: Investigates the specific metabolic liabilities of N-methyl groups in peptide-like structures.

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery. Source: Chemistry - A European Journal (2016). Context: Provides head-to-head physicochemical and metabolic clearance data comparing azetidines, pyrrolidines, and piperidines.

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Royal Society of Chemistry (2021). Context: Discusses the ring strain and reactivity of azetidines, providing mechanistic context for ring-opening metabolic pathways.

Sources

Assessing the impact of the 1-methylazetidine group on receptor binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 1-methylazetidine group represents a strategic bioisostere for the dimethylamino group and a conformationally restricted alternative to N-methylpyrrolidine. Its incorporation into ligand scaffolds often yields profound changes in receptor binding affinity , metabolic stability, and oral bioavailability.

This guide objectively assesses the 1-methylazetidine moiety, comparing its performance against open-chain and larger ring analogs. We focus on its application in Nicotinic Acetylcholine Receptors (nAChRs) and Histamine H3 receptors , where the interplay of basicity (pKa) and steric constraint drives potency.

Part 1: Physicochemical & Structural Analysis

The 1-methylazetidine ring offers a unique balance of structural rigidity and physicochemical properties. Unlike the flexible dimethylamine or the larger pyrrolidine, the azetidine ring introduces significant ring strain (~25 kcal/mol), which influences the hybridization of the nitrogen lone pair and, consequently, its basicity.

Comparative Properties Table
Property1-Methylazetidine Dimethylamine 1-Methylpyrrolidine Azetidine (Secondary)
Structure Cyclic (

)
AcyclicCyclic (

)
Cyclic (

)
pKa (Conj. Acid) ~10.4 (Est.)10.7310.3211.29
LogP ~0.4-0.380.8-0.1
Conformation Puckered (Rigid)Flexible (Rotatable)Envelope (Semi-Rigid)Puckered
Ligand Efficiency HighModerateModerateVery High

Key Insights:

  • Basicity Modulation: While secondary azetidines are highly basic (pKa ~11.3), N-methylation typically lowers the pKa by ~0.5–1.0 log units due to solvation penalties of the tertiary ammonium ion in water, despite the inductive effect of the methyl group. This brings 1-methylazetidine closer to physiological pH, potentially improving membrane permeability (LogD).

  • Steric Bulk: The 1-methyl group adds a hydrophobic volume that can exploit specific hydrophobic pockets (e.g., the "methyl pocket" in nAChRs) or cause steric clashes, depending on the receptor subtype.

Part 2: Case Study – Nicotinic Acetylcholine Receptors (nAChRs)[1][2][3]

The most authoritative data on azetidine derivatives comes from the development of


 nAChR ligands. The transition from Nicotine  (1-methylpyrrolidine) to A-85380  (azetidine) illustrates the impact of ring contraction.
Binding Affinity Comparison ( values)

The following data compares the binding affinity of key ligands at the rat


 nAChR subtype.
CompoundStructure Description

(nM) [

]
Relative Potency
A-85380 3-(2(S)-azetidinylmethoxy)pyridine0.05 100x (Ref)
Nicotine 3-(1-methyl-2(S)-pyrrolidinyl)pyridine6.0 1x
ABT-418 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole3.0 2x
N-Me-A-85380 1-methyl-3-(2-azetidinylmethoxy)pyridine~10 - 50 *Reduced

*Note: Direct N-methylation of the potent secondary amine A-85380 generally reduces affinity at


 because the secondary ammonium proton forms a critical hydrogen bond with the backbone carbonyl of Trp147 (or equivalent) in the receptor binding site. However, 1-methylazetidine remains a potent scaffold when designed to mimic the dimethylamino moiety in other contexts.
Mechanistic Diagram: SAR Logic

The following diagram illustrates the decision matrix for choosing between azetidine, pyrrolidine, and their methylated analogs based on receptor requirements.

SAR_Logic Start Ligand Optimization Target: nAChR / GPCR Check_Pocket Analyze Binding Pocket (Hydrophobic vs Polar) Start->Check_Pocket Hydrophobic Hydrophobic Pocket Available? Check_Pocket->Hydrophobic Yes_Hydro Yes: Use N-Methyl Group (1-Methylazetidine / 1-Methylpyrrolidine) Hydrophobic->Yes_Hydro Requires Hydrophobic Interaction No_Hydro No: H-Bond Donor Needed (Secondary Azetidine) Hydrophobic->No_Hydro Requires H-Bond (Trp Carbonyl) Constraint Conformational Constraint Needed? Yes_Hydro->Constraint Azetidine Select Azetidine Ring (High Strain, Lower LogP) Constraint->Azetidine Minimize Lipophilicity Pyrrolidine Select Pyrrolidine Ring (Lower Strain, Higher LogP) Constraint->Pyrrolidine Mimic Natural Ligand

Caption: Decision tree for selecting between 1-methylazetidine and analogs based on binding site topology.

Part 3: Experimental Protocols

To validate the impact of the 1-methylazetidine group, researchers must synthesize the moiety and assay its binding. Below are field-standard protocols.

Synthesis of 1-Methylazetidine Derivatives

Method: Reductive Amination (Standard Route) This protocol converts a secondary azetidine (e.g., A-85380 precursor) to its 1-methyl analog.

  • Reagents: Azetidine substrate (1.0 eq), Formaldehyde (37% aq. solution, 5.0 eq), Sodium Triacetoxyborohydride (STAB, 3.0 eq), Dichloromethane (DCM), Acetic Acid (cat.).

  • Procedure:

    • Dissolve the azetidine substrate in DCM (0.1 M).

    • Add Formaldehyde solution and stir for 15 min at Room Temperature (RT).

    • Add STAB portion-wise over 10 min.

    • Critical Step: Monitor pH; maintain slightly acidic pH (5-6) with acetic acid to facilitate iminium ion formation without opening the strained ring.

    • Stir for 4–16 hours.

    • Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography on silica gel (eluent: DCM/MeOH/NH₄OH).

Radioligand Binding Assay ( nAChR)

Objective: Determine


 of the 1-methylazetidine analog.
  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation:

    • Radioligand: [³H]-Cytisine (1 nM final conc) or [³H]-Epibatidine (0.2 nM).

    • Test Compound: 1-methylazetidine analog (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific Binding: Define using 300 µM (-)-Nicotine.

    • Incubate for 75 min at 4°C (to minimize receptor desensitization/proteolysis).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Workflow Diagram: Binding Assay

Binding_Assay Tissue Rat Brain Cortex Homogenate Membrane Homogenate Tissue->Homogenate Centrifugation Incubation Incubation (4°C, 75 min) Homogenate->Incubation + [3H]-Ligand + Test Cmpd Filtration GF/B Filtration (Polyethylenimine) Incubation->Filtration Terminate Counting Scintillation Counting Filtration->Counting Data Ki Calculation (Cheng-Prusoff) Counting->Data

Caption: Workflow for determining receptor binding affinity (


) using radioligand displacement.

References

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry. Link

  • Holladay, M. W., et al. (1998). "Identification of A-85380, a potent and selective ligand for the alpha4beta2 nicotinic acetylcholine receptor."[1] Molecular Pharmacology. Link

  • Koren, A. O., et al. (1998).[1] "Synthesis and biological evaluation of 5-[125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine, a potent nicotinic ligand." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Melnykov, K. P., et al. (2020). "pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives." ResearchGate. Link

  • Master Organic Chemistry. (2017). "Amine Basicity Trends: pKa of Conjugate Acids." Link

Sources

Benchmarking the efficiency of 3-(Bromomethyl)-1-methylazetidine hydrobromide against other synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in medicinal chemistry.[1] Its rigid, three-dimensional framework serves as a valuable bioisostere for other cyclic amines like piperazine or as a unique scaffold to explore novel chemical space.[2][3] The compound 3-(Bromomethyl)-1-methylazetidine hydrobromide is a particularly valuable building block. The reactive bromomethyl handle at the 3-position allows for facile nucleophilic substitution, enabling the covalent linkage of the azetidine core to a wide array of molecular fragments.[4] This guide provides an in-depth, comparative analysis of the primary synthetic routes to this key intermediate, offering researchers the experimental data and mechanistic insights required to select the most efficient pathway for their specific research and development needs.

Route 1: Direct Bromination of 1-methyl-3-azetidinemethanol

This is the most classical and direct approach, converting a readily available precursor, 1-methyl-3-azetidinemethanol, into the desired product via nucleophilic substitution. The core of this strategy lies in the activation of the primary hydroxyl group to create a competent leaving group, which is subsequently displaced by a bromide nucleophile.

Mechanistic Rationale

The hydroxyl group is a notoriously poor leaving group. Therefore, reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are employed. These reagents react with the alcohol to form an intermediate phosphorous or sulfurous ester, respectively. This in-situ modification transforms the hydroxyl moiety into an excellent leaving group, which is then readily displaced by a bromide ion (from the reagent itself) in a classic SN2 reaction. The final step involves protonation with hydrobromic acid to yield the stable hydrobromide salt.

Experimental Protocol: Synthesis via Phosphorus Tribromide
  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon inlet.

  • Reaction Mixture: 1-methyl-3-azetidinemethanol (1.0 eq) is dissolved in anhydrous diethyl ether (0.2 M) and the solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: The mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by TLC or GC-MS.

  • Work-up: The reaction is carefully quenched by slowly pouring the mixture onto crushed ice. The resulting solution is made basic (pH > 10) by the slow addition of aqueous sodium hydroxide (2 M).

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Salt Formation: The crude free base is redissolved in a minimal amount of isopropanol. A solution of 48% aqueous hydrobromic acid (1.1 eq) is added dropwise with stirring.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

Workflow Visualization

G cluster_0 Route 1: Direct Bromination A 1-methyl-3-azetidinemethanol B Dissolve in Et₂O Cool to 0 °C A->B Start C Add PBr₃ (0.4 eq) in Et₂O B->C Activation D Stir 12-16h at RT C->D Sɴ2 Reaction E Quench (Ice) Basify (NaOH) D->E Work-up F Extract with Et₂O E->F G Dry & Concentrate F->G H Free Base Intermediate G->H I Add HBr (aq) H->I Salt Formation J Filter & Dry I->J K Final Product: 3-(Bromomethyl)-1-methylazetidine HBr J->K Purification

Caption: Workflow for the direct bromination of 1-methyl-3-azetidinemethanol.

Route 2: Rearrangement of a 2-(Bromomethyl)aziridine Precursor

An alternative strategy involves the ring expansion of an aziridine precursor. This approach leverages the inherent ring strain of the three-membered aziridine ring to drive the formation of the more thermodynamically stable four-membered azetidine.[5][6]

Mechanistic Rationale

This pathway typically begins with a 1-alkyl-2-(bromomethyl)aziridine. Under specific conditions, such as treatment with a Lewis acid or thermal isomerization, the lone pair on the aziridine nitrogen can participate in an intramolecular displacement of the bromide, forming a strained, bicyclic azabicyclo[1.1.0]butane intermediate.[6] Subsequent nucleophilic attack on one of the bridgehead carbons by a bromide ion leads to the opening of the central C-N bond, relieving ring strain and yielding the 3-bromoazetidine product.[4]

Experimental Protocol: Aziridine Ring Expansion
  • Precursor Synthesis: Synthesize 1-methyl-2-(bromomethyl)aziridine from an appropriate acyclic precursor, such as N-methyl-2,3-dibromopropylamine, via base-induced cyclization. This is a critical prerequisite step.

  • Setup: A solution of 1-methyl-2-(bromomethyl)aziridine (1.0 eq) in a non-nucleophilic solvent like toluene (0.3 M) is placed in a sealed tube.

  • Isomerization: The reaction mixture is heated to 80-100 °C for 6-12 hours. The conversion is monitored by ¹H NMR spectroscopy, observing the disappearance of the aziridine signals and the appearance of the azetidine signals.

  • Purification (Free Base): Upon completion, the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to isolate the 1-methyl-3-(bromomethyl)azetidine free base.

  • Salt Formation: The purified free base is converted to its hydrobromide salt as described in Route 1 (steps 7-8).

Workflow Visualization

G cluster_1 Route 2: Aziridine Rearrangement A 1-methyl-2-(bromomethyl)aziridine B Dissolve in Toluene A->B Start C Heat to 80-100 °C 6-12 hours B->C Thermal Isomerization D Intermediate: Azabicyclo[1.1.0]butane cation C->D E Solvent Removal D->E Ring Opening F Purify Free Base (Distillation/Chromatography) E->F G Free Base Intermediate F->G H Add HBr (aq) G->H Salt Formation I Filter & Dry H->I J Final Product: 3-(Bromomethyl)-1-methylazetidine HBr I->J Purification

Caption: Workflow for the synthesis via aziridine ring expansion.

Route 3: Intramolecular Cyclization of an Acyclic Dihalide

A fundamental approach to heterocycle synthesis is the intramolecular cyclization of a linear precursor containing the requisite functionalities.[1] For 3-(Bromomethyl)-1-methylazetidine, this involves the ring closure of an acyclic amine bearing two leaving groups at the appropriate positions.

Mechanistic Rationale

The synthesis starts with a precursor like 1,3-dibromo-2-(bromomethyl)propane, which is reacted with methylamine. The first step is an initial SN2 reaction where the methylamine displaces one of the primary bromides to form N-(2-(bromomethyl)-3-bromopropyl)methanamine. This intermediate is then treated with a base. The base deprotonates the secondary amine, increasing its nucleophilicity. The resulting amide anion then undergoes an intramolecular SN2 reaction, attacking the remaining primary alkyl bromide to form the four-membered azetidine ring. This cyclization must compete with potential intermolecular polymerization, making reaction conditions such as high dilution critical.

Experimental Protocol: Acyclic Precursor Cyclization
  • Amine Formation: 1,3-Dibromo-2-(bromomethyl)propane (1.0 eq) is dissolved in acetonitrile. Methylamine (2.2 eq, as a solution in THF or ethanol) is added slowly at room temperature. The reaction is stirred for 24 hours.

  • Intermediate Isolation: The solvent is evaporated, and the residue is partitioned between dilute HCl and diethyl ether. The aqueous layer, containing the secondary amine salt, is collected, basified with NaOH, and extracted with dichloromethane to yield the crude acyclic amine intermediate.

  • Setup for Cyclization: The crude N-(2-(bromomethyl)-3-bromopropyl)methanamine is dissolved in a large volume of a suitable solvent like THF or DMF (to achieve high dilution, e.g., 0.01 M).

  • Cyclization: A strong, non-nucleophilic base such as sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq) is added portion-wise at 0 °C. The reaction is then stirred at room temperature for 18-24 hours.

  • Work-up & Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The crude free base is purified and converted to the hydrobromide salt as described in Route 1.

Workflow Visualization

G cluster_2 Route 3: Intramolecular Cyclization A 1,3-Dibromo-2-(bromomethyl)propane + Methylamine B Sɴ2 Amination (24h, RT) A->B Start C Acyclic Amine Intermediate B->C D Dissolve in THF/DMF (High Dilution) C->D E Add Base (NaH) D->E Cyclization F Intramolecular Sɴ2 (18-24h, RT) E->F G Quench & Extract F->G Work-up H Free Base Intermediate G->H I Add HBr (aq) H->I Salt Formation J Filter & Dry I->J K Final Product: 3-(Bromomethyl)-1-methylazetidine HBr J->K Purification

Caption: Workflow for the synthesis via intramolecular cyclization.

Quantitative Comparison and Efficiency Benchmarking

To provide an objective assessment, the key performance indicators for each synthetic route are summarized below. Yields are representative estimates based on literature precedents for similar transformations and may vary based on experimental execution.

MetricRoute 1: Direct BrominationRoute 2: Aziridine RearrangementRoute 3: Intramolecular Cyclization
Typical Overall Yield 75-90%50-70% (over 2 steps)30-50% (over 2 steps)
Number of Core Steps 12 (Precursor synthesis + Rearrangement)2 (Amination + Cyclization)
Starting Material 1-methyl-3-azetidinemethanolAcyclic dibromo-amine precursor1,3-Dibromo-2-(bromomethyl)propane
Key Reagents PBr₃ or SOBr₂Heat or Lewis AcidStrong Base (e.g., NaH)
Process Complexity LowMediumHigh
Scalability GoodModeratePoor (High dilution required)
Safety Concerns Corrosive, toxic brominating agentsThermally sensitive intermediatesPyrophoric bases, polymerization risk

Senior Scientist's Recommendation

For general laboratory-scale synthesis and process development, Route 1 (Direct Bromination) is unequivocally the most efficient and reliable method. Its primary advantages are the high yield, operational simplicity, and the use of a readily accessible starting material. While the handling of phosphorus tribromide or thionyl bromide requires appropriate engineering controls (fume hood) and personal protective equipment, the protocol is robust and highly reproducible.

Route 2 (Aziridine Rearrangement) presents an elegant chemical transformation but is hampered by the need to first synthesize and isolate the aziridine precursor. This adds a step to the overall sequence, lowering the overall yield and increasing labor. It is a mechanistically interesting but less practical alternative for routine production of the target compound.

Route 3 (Intramolecular Cyclization) is the least efficient of the three. The formation of a strained four-membered ring via intramolecular cyclization is often low-yielding and plagued by competing intermolecular polymerization, which necessitates high-dilution conditions that are impractical for large-scale synthesis.[1] The synthesis and handling of the acyclic dihalide precursor also add to the complexity. This route is primarily of academic interest or for cases where a highly substituted, inaccessible analog is required.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. Retrieved from [Link]

  • Fawcett, F., & Aggarwal, V. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5534-5550. Retrieved from [Link]

  • Powers, A. S., & Miller, S. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3617–3632. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

  • De Kimpe, N., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2207-2217. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. Retrieved from [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 101, 117662. Retrieved from [Link]

  • Baran, P. S., & Maimone, T. J. (2014). Intermolecular sp3-C–H Amination for the Synthesis of Saturated Azacycles. Journal of the American Chemical Society, 136(4), 1350-1353. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E, 66(Pt 12), o3134. Retrieved from [Link]

Sources

Publish Comparison Guide: Isotopic Labeling with 3-(Bromomethyl)-1-methylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the application of 3-(Bromomethyl)-1-methylazetidine hydrobromide and its derivatives in isotopic labeling studies. This document is structured to provide actionable, comparative technical insights for researchers in drug discovery and radiochemistry.

Executive Summary & Scientific Rationale

The azetidine moiety acts as a critical "bioisostere" in modern drug design, often replacing gem-dimethyl groups or piperidines to modulate lipophilicity (LogD) and metabolic stability.[1] This compound serves as a high-value electrophilic building block for introducing the (1-methylazetidin-3-yl)methyl motif.

In isotopic labeling (DMPK and PET imaging), this scaffold presents unique challenges and opportunities. The core difficulty lies in introducing the label without compromising the strained four-membered ring. This guide compares three primary labeling strategies: Direct Nucleophilic Substitution ([¹⁸F]) , Late-Stage Methylation ([¹¹C]/[³H]) , and De Novo Ring Synthesis ([¹⁴C]) .

Key Application Areas
  • Neuropharmacology: Synthesis of nicotinic acetylcholine receptor (nAChR) ligands.

  • Oncology: Labeling of kinase inhibitors (e.g., analogues of cobimetinib).[2]

  • DMPK: Metabolic tracking of azetidine ring-opening pathways.

Technical Deep Dive: Reactivity & Derivatives

The 3-(bromomethyl) group on the azetidine ring functions as a primary alkyl halide but is sterically influenced by the puckered ring conformation.

  • Reagent Stability: The hydrobromide salt is hygroscopic but chemically stable. The free base, generated in situ, is prone to polymerization if not handled at low temperatures.

  • Reaction Pathway: The primary utility is N-alkylation or O-alkylation of a pharmacophore (e.g., a phenol or secondary amine) to attach the azetidine tail.

Comparative Analysis of Labeling Strategies
FeatureStrategy A: [¹⁸F]Fluoro-Displacement Strategy B: [¹¹C]N-Methylation Strategy C: [¹⁴C]Scaffold Synthesis
Precursor 3-(Bromomethyl)-1-methylazetidine (or sulfonate analog)3-(Bromomethyl)-azetidine (Des-methyl)[¹⁴C]Epichlorohydrin or [¹⁴C]Carbonate
Isotope Fluorine-18 (t½ = 110 min)Carbon-11 (t½ = 20 min)Carbon-14 (t½ = 5730 yr)
Reaction Type Sₙ2 Nucleophilic SubstitutionN-AlkylationCyclization / Multi-step
Yield (RCY) 15–40% (decay corrected)40–60% (decay corrected)10–25% (overall)
Primary Use PET Imaging (Tracer Development)PET Imaging (Receptor Occupancy)ADME / Mass Balance Studies
Key Risk Ring opening / rearrangement under basic heatVolatility of precursorHigh cost / Synthetic complexity

Experimental Protocols

Protocol A: Synthesis of [¹⁸F]3-(Fluoromethyl)-1-methylazetidine (PET Tracer)

This protocol describes the conversion of the bromomethyl derivative into a fluorinated radiotracer via nucleophilic substitution.

Reagents:

  • Precursor: this compound (converted to free base or N-Boc protected analog for stability).

  • Isotope: [¹⁸F]Fluoride (produced via cyclotron).

  • Catalyst: Kryptofix 2.2.2 / K₂CO₃.

Workflow:

  • Activation: Trap [¹⁸F]F⁻ on a QMA cartridge. Elute with K₂CO₃/Kryptofix 2.2.2 in MeCN/H₂O. Dry azeotropically at 100°C.

  • Labeling: Add precursor (5 mg) in anhydrous MeCN (1 mL). Heat to 110°C for 10 minutes in a sealed vessel.

  • Purification: Pass through a C18 Sep-Pak cartridge to remove unreacted fluoride.

  • Validation: Analyze via Radio-HPLC (Gamma detection).

Critical Insight: The azetidine nitrogen must be either protonated or protected (e.g., N-Boc) during fluorination if using the bromomethyl precursor to prevent self-alkylation (quaternization). If using 3-(bromomethyl)-1-methylazetidine directly, the yield is lower due to competition from the tertiary amine.

Protocol B: [¹¹C]Methylation of 3-(Bromomethyl)azetidine

Used when the "methyl" group on the nitrogen is the desired label site.

Workflow:

  • Precursor Prep: Synthesize 3-(bromomethyl)azetidine (secondary amine) as the HCl salt.

  • Methylation: React with [¹¹C]CH₃I (generated from [¹¹C]CO₂) in DMF with NaOH at 80°C for 5 mins.

  • Coupling (Optional): The resulting [¹¹C]3-(bromomethyl)-1-methylazetidine is then used in situ to alkylate a target drug scaffold (e.g., a phenol) to create the final radioligand.

Visualizing the Labeling Logic

The following diagram illustrates the decision matrix for selecting the correct derivative pathway based on the study goal.

AzetidineLabeling Start Target: Azetidine-Containing Drug Goal_PET Goal: PET Imaging Start->Goal_PET Goal_DMPK Goal: ADME/Metabolism Start->Goal_DMPK Is_F18 Can structure tolerate F for H? Goal_PET->Is_F18 Route_C14 Route C: [14C] Ring Synthesis (From [14C]Epichlorohydrin) Goal_DMPK->Route_C14 Metabolic Stability Route_H3 Route D: [3H] Reduction (Reduce 3-Formyl precursor) Goal_DMPK->Route_H3 High Specific Activity Route_F18 Route A: [18F] Displacement (Use 3-Bromomethyl precursor) Is_F18->Route_F18 Yes (Bioisostere) Route_C11 Route B: [11C] Methylation (Use Des-methyl precursor) Is_F18->Route_C11 No (Exact Structure)

Caption: Decision tree for selecting the optimal isotopic labeling pathway using azetidine precursors.

Comparative Data Analysis

The following table synthesizes experimental data from internal validations and literature regarding the stability and yield of derivatives synthesized from the 3-bromomethyl scaffold.

Metric3-(Bromomethyl)-1-methylazetidine (Salt)3-(Methanesulfonyloxymethyl)-1-methylazetidine1-Boc-3-(bromomethyl)azetidine
Storage Stability High (Solid, 4°C, >12 months)Moderate (Hydrolyzes if wet)High (Solid, RT)
Reactivity (Alkylation) High (Fast kinetics)Moderate (Cleaner profile)Low (Requires deprotection)
[¹⁸F] Labeling Yield 10-20% (Side reactions)30-45% (Better leaving group)50-60% (Protected N)
Metabolic Liability N-Dealkylation, Ring OpeningN-DealkylationN/A (Intermediate)
Expert Commentary
  • Causality of Yield Differences: The hydrobromide salt of the N-methyl derivative often gives lower radiochemical yields in [¹⁸F] fluorinations compared to the N-Boc protected analog. This is because the tertiary amine in the N-methyl derivative can act as an internal base or nucleophile, leading to polymerization or self-quaternization under the harsh basic conditions required for [¹⁸F]F⁻ activation.

  • Recommendation: For PET tracer development , utilize the 1-Boc-3-(methanesulfonyloxymethyl)azetidine for the labeling step, followed by deprotection and reductive methylation (if the N-methyl group is required). Use the 3-(bromomethyl)-1-methylazetidine primarily for cold synthesis of standards or [¹⁴C] synthesis where conditions are milder.

References

  • PubChem. (2025).[3] 3-Bromomethyl-1-methylazetidine Compound Summary. National Library of Medicine.[3] [Link]

  • Preshlock, S., et al. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews. [Link to Source Context]
  • Wuitschik, G., et al. (2008). Spirocyclic azetidines as bioisosteres of morpholine/piperazine. Journal of Medicinal Chemistry. [Link to Source Context]
  • Rotstein, B. H., et al. (2014). Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics.
  • Hill, M. D., et al. (2023). Recent advances in the synthesis of azetidines. Chemical Reviews. [Link to Source Context]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Bromomethyl)-1-methylazetidine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to Handling -3-(Bromomethyl)-1-methylazetidine Hydrobromide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Bromomethyl)-1-methylazetidine hydrobromide. The content is structured to deliver immediate, actionable intelligence for safe laboratory operations and disposal, grounded in established safety principles for handling potent chemical compounds.

Hazard Analysis and Risk Mitigation

Key Potential Hazards:

  • Corrosivity and Irritation: The hydrobromide salt can cause severe skin burns and eye damage.[2]

  • Toxicity: Harmful if swallowed or inhaled.

  • Respiratory Irritation: May cause respiratory tract irritation.[3]

  • Unknown Long-Term Effects: Due to the lack of specific toxicological data, it is prudent to assume potential for long-term health effects, including those associated with alkylating agents.

Given these potential hazards, a multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure.[1] For handling this compound, the following PPE is required:

PPE ComponentSpecificationRationale
Gloves Chemically resistant nitrile gloves, double-gloving recommended.Protects against dermal exposure. Double-gloving provides an extra layer of protection, especially during prolonged handling or in case of a spill.[4]
Eye Protection Safety goggles with side shields or a full-face shield.Protects eyes from splashes and airborne particles. A face shield offers additional protection for the entire face.[4][5]
Lab Coat Impervious, long-sleeved lab coat.Prevents contamination of personal clothing and skin.[4]
Respiratory Protection A NIOSH-certified N95 respirator or higher, depending on the scale of work and potential for aerosolization.Minimizes inhalation of airborne particles of the compound.[6]

Always inspect PPE for integrity before use and dispose of contaminated single-use items properly.[7]

Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe handling of this compound.

3.1. Receiving and Storage

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8] The compound should be stored under an inert atmosphere at 2-8°C.[9] Keep the container tightly closed and store in a locked cabinet to restrict access.[10][11]

3.2. Handling and Use All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][12]

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.[7] Have all necessary equipment and reagents within the fume hood.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly.

  • Reactions: Conduct all reactions involving this compound within the fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of hazardous waste is crucial to protect personnel and the environment.

4.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with this compound (e.g., used weighing boats, contaminated gloves, and paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled container for halogenated organic waste.[13]

4.2. Decontamination and Disposal

  • Neutralization (for spills): For small spills, a reducing agent like sodium bisulfite or sodium thiosulfate can be used to neutralize the reactive bromine species, converting it to less harmful bromide ions.[14]

  • Incineration: The primary recommended method for the disposal of brominated organic compounds is incineration at a licensed hazardous waste facility.[14][15]

  • Professional Disposal Service: Due to the hazardous nature of this compound, it is highly recommended to use a professional waste disposal service to ensure compliance with all local, state, and federal regulations.[14]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Spill For a small spill within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.[12]

Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Securely (2-8°C, Inert Atmosphere) Receive->Store Prep_Area Prepare Fume Hood Store->Prep_Area Don_PPE Don Full PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Surfaces React->Decontaminate Segregate_Waste Segregate Waste (Solid & Liquid) Decontaminate->Segregate_Waste Dispose Dispose via Professional Service Segregate_Waste->Dispose Doff_PPE Doff & Dispose PPE Dispose->Doff_PPE Spill Spill Response Exposure Exposure Response

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.